Pyrrolidin-2-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVNJUAVDAZWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897460 | |
| Record name | 2-Pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-63-5, 23356-96-9 | |
| Record name | Prolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prolinol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023356969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 498-63-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(pyrrolidin-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (pyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFG8AY86W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of (S)-Pyrrolidin-2-ylmethanol from L-Proline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-Pyrrolidin-2-ylmethanol, a valuable chiral building block in pharmaceutical development, from the readily available amino acid L-proline. This document details the prevalent synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols for the key transformation.
Introduction
(S)-Pyrrolidin-2-ylmethanol, also known as (S)-prolinol, is a chiral amino alcohol of significant interest in organic synthesis and medicinal chemistry. Its rigid pyrrolidine scaffold and stereodefined hydroxyl and amino functionalities make it a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including antiviral agents and other complex molecular architectures. The most common and direct route to (S)-pyrrolidin-2-ylmethanol is the reduction of the carboxylic acid moiety of L-proline. This guide will focus primarily on the widely utilized lithium aluminum hydride (LiAlH4) reduction, while also discussing alternative methods.
Synthetic Methodologies
The conversion of L-proline to (S)-pyrrolidin-2-ylmethanol involves the reduction of a carboxylic acid to a primary alcohol. Several methods have been developed to achieve this transformation, each with its own advantages and considerations.
Lithium Aluminum Hydride (LiAlH4) Reduction
The most direct and widely employed method for the synthesis of (S)-pyrrolidin-2-ylmethanol from L-proline is the use of lithium aluminum hydride (LiAlH4)[1]. LiAlH4 is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols in high yields[2][3][4][5]. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under reflux conditions.
Reaction Scheme:
Two-Step Reduction via Esterification followed by Sodium Borohydride
An alternative approach involves a two-step process to avoid the use of the highly reactive and pyrophoric LiAlH4. First, L-proline is esterified, typically to its ethyl ester, by reacting it with ethanol in the presence of an acid catalyst like thionyl chloride. The resulting L-proline ethyl ester is then reduced to (S)-pyrrolidin-2-ylmethanol using a milder reducing agent, sodium borohydride (NaBH4), in a suitable solvent such as methanol[6].
Reaction Scheme:
Catalytic Hydrogenation
For industrial-scale synthesis, catalytic hydrogenation presents a more cost-effective and safer alternative to metal hydride reductions. This method involves the high-pressure hydrogenation of L-proline in the presence of a suitable catalyst, such as Ruthenium on carbon (Ru/C), in a solvent like isopropanol. This process often requires high temperatures and pressures to achieve good conversion and yield[7].
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the reported yields for the different synthetic methods for preparing (S)-pyrrolidin-2-ylmethanol and related amino alcohols.
| Method | Starting Material | Product | Reported Yield | Purity | Reference |
| LiAlH4 Reduction | L-Proline | (S)-Pyrrolidin-2-ylmethanol | 44-51% (distilled) | - | [1] |
| LiAlH4 Reduction | L-Valine | L-Valinol | 73-75% (distilled) | - | [1] |
| Catalytic Hydrogenation | L-Proline | (S)-Pyrrolidin-2-ylmethanol | 92.9% | 99.34% (GC) | [7] |
| Esterification + NaBH4 | L-Proline | (S)-Pyrrolidin-2-ylmethanol | ~88% (calculated from 117kg product from 150kg L-proline) | - | [6] |
Experimental Protocols
Detailed Protocol for LiAlH4 Reduction of L-Proline
This protocol is adapted from a general procedure for the reduction of amino acids published in Organic Syntheses, a highly reliable source for synthetic procedures. The procedure described for L-valine is noted to be applicable for the synthesis of prolinol[1].
Materials:
-
L-Proline
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na2SO4)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Ice bath
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: An oven-dried, 3-L, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube. The apparatus is flushed with nitrogen.
-
Charging the Reagents: The flask is charged with a suspension of lithium aluminum hydride (1.26 mol) in 1200 mL of anhydrous THF. The mixture is cooled to 10°C in an ice bath.
-
Addition of L-Proline: L-proline (0.85 mol) is added in portions over a 30-minute period. Caution should be exercised to control the vigorous evolution of hydrogen gas.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours.
-
Workup - Quenching: The reaction mixture is cooled to 10°C in an ice bath and diluted with 1000 mL of ethyl ether. The reaction is carefully quenched by the sequential dropwise addition of:
-
47 mL of water
-
47 mL of 15% aqueous sodium hydroxide
-
141 mL of water
-
-
Isolation: The resulting white precipitate is stirred for 30 minutes and then removed by filtration. The filter cake is washed with ethyl ether (3 x 150 mL).
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude (S)-pyrrolidin-2-ylmethanol is then purified by vacuum distillation to afford a clear liquid. A crude yield of 97% and a distilled yield of 44-51% have been reported for prolinol using this procedure[1].
Visualizations
Reaction Pathway for LiAlH4 Reduction
Caption: Reaction pathway for the synthesis of (S)-Pyrrolidin-2-ylmethanol.
Experimental Workflow for LiAlH4 Reduction
Caption: Experimental workflow for LiAlH4 reduction of L-proline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. adichemistry.com [adichemistry.com]
- 5. 2. LiAlH4 | PPT [slideshare.net]
- 6. CN105198784A - L-prolinol synthetic method - Google Patents [patents.google.com]
- 7. CN103896818A - Method for preparing L-prolinol through high-pressure hydrogenization of L-proline - Google Patents [patents.google.com]
Pyrrolidin-2-ylmethanol: A Cornerstone for Chiral Synthesis in Drug Discovery
Introduction: Pyrrolidin-2-ylmethanol, a saturated heterocyclic alcohol, is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its rigid, five-membered ring structure and stereogenic center at the 2-position make it an invaluable scaffold for creating complex, three-dimensional molecules with specific biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and applications for researchers and scientists in the field of drug discovery.
Core Properties of this compound
This compound is a colorless to pale yellow liquid, and its properties are crucial for its application in synthesis. The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 498-63-5 | [1][2][3] |
| Molecular Formula | C₅H₁₁NO | [2][3] |
| Molecular Weight | 101.15 g/mol | [2][3] |
| IUPAC Name | (pyrrolidin-2-yl)methanol | [2] |
| Boiling Point | 186.8 °C at 760 mmHg | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Density | 1.0±0.1 g/cm³ | |
| Solubility | Soluble in water and most organic solvents. | |
| InChI Key | HVVNJUAVDAZWCB-UHFFFAOYSA-N | [1][2] |
Role in Drug Development and Chemical Synthesis
The pyrrolidine ring is a common heterocyclic fragment found in a wide array of FDA-approved drugs.[4] this compound, particularly its chiral enantiomers like (S)-pyrrolidin-2-ylmethanol (also known as L-prolinol), serves as a fundamental starting material in the stereoselective synthesis of numerous pharmaceuticals.[5]
Key applications include:
-
Chiral Auxiliary: Its enantiopure forms are used to induce stereoselectivity in asymmetric reactions, guiding the formation of a desired stereoisomer of the target molecule.[6]
-
Synthesis of Active Pharmaceutical Ingredients (APIs): It is a precursor for a variety of drugs. For example, (S)-prolinol is a key intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction.[5] It is also used in the synthesis of antiviral agents and other complex therapeutic molecules.[5]
-
Ligand in Catalysis: Derivatives of this compound are employed as ligands in metal-catalyzed transformations, enhancing the efficiency and selectivity of these reactions.[6]
Experimental Protocol: Synthesis of (S)-Pyrrolidin-2-ylmethanol from (S)-Proline
The most prevalent method for synthesizing (S)-pyrrolidin-2-ylmethanol is through the reduction of the carboxylic acid group of (S)-proline. This procedure requires careful handling of reactive reagents under anhydrous conditions.
Materials and Equipment:
-
(S)-Proline
-
Lithium aluminum hydride (LiAlH₄) or similar reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Apparatus for quenching and work-up (ice bath, separatory funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen).
-
Preparation of Reducing Agent: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask under the inert atmosphere.
-
Addition of (S)-Proline: A solution of (S)-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Quenching: The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water.
-
Work-up: The resulting precipitate is filtered off, and the filter cake is washed with THF. The organic filtrate is dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by distillation under reduced pressure to obtain pure (S)-pyrrolidin-2-ylmethanol.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of (S)-Pyrrolidin-2-ylmethanol from (S)-Proline.
Caption: Workflow for the synthesis of (S)-Pyrrolidin-2-ylmethanol.
This comprehensive overview provides the essential technical details for researchers and professionals working with this compound, highlighting its significance as a versatile and indispensable tool in modern drug discovery and organic synthesis.
References
Chiral Pool Synthesis of Pyrrolidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its prevalence in a vast array of biologically active compounds. Chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials, offers an efficient and powerful strategy for the stereoselective construction of complex pyrrolidine derivatives. This technical guide provides a comprehensive overview of the core principles, key synthetic strategies, and detailed experimental methodologies for the synthesis of chiral pyrrolidine derivatives from the three major classes of chiral pool sources: amino acids, carbohydrates, and terpenes.
Synthesis of Pyrrolidine Derivatives from Amino Acids
Amino acids, particularly L-proline and L-hydroxyproline, are arguably the most direct and widely used chiral pool starting materials for pyrrolidine synthesis, as they already contain the core pyrrolidine ring structure. Other amino acids, such as L-serine and L-aspartic acid, can also be elaborated into chiral pyrrolidines through various synthetic transformations.
Key Synthetic Strategies
The primary strategies for the synthesis of pyrrolidine derivatives from amino acids involve functional group manipulation of the existing pyrrolidine ring or the use of amino acids as precursors for cyclization reactions.
-
Functionalization of Proline and Hydroxyproline: The carboxylic acid and the secondary amine of proline and hydroxyproline offer two orthogonal points for modification. The carboxylic acid can be reduced to an alcohol (prolinol), converted to esters or amides, or used in coupling reactions. The nitrogen atom can be protected, alkylated, or acylated. The hydroxyl group of hydroxyproline provides an additional site for functionalization or can be used to direct stereoselective reactions.
-
1,3-Dipolar Cycloaddition: Azomethine ylides generated from amino acids or their derivatives can undergo [3+2] cycloaddition reactions with various dipolarophiles to afford highly substituted pyrrolidines. This method is particularly powerful for the construction of complex polycyclic systems.
-
Intramolecular Cyclization: Acyclic precursors derived from amino acids can be induced to cyclize to form the pyrrolidine ring. Common strategies include intramolecular nucleophilic substitution and ring-closing metathesis.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-2-(hydroxymethyl)pyrrolidine from L-Proline
This two-step protocol describes the protection of the amine and subsequent reduction of the carboxylic acid of L-proline.
Step 1: N-Boc Protection of L-Proline
-
To a solution of L-proline (10.0 g, 86.9 mmol) in a 1:1 mixture of dioxane and water (100 mL), add sodium carbonate (23.0 g, 217 mmol).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (20.8 g, 95.6 mmol) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-L-proline as a white solid.
Step 2: Reduction of N-Boc-L-Proline to (S)-N-Boc-2-(hydroxymethyl)pyrrolidine
-
To a solution of N-Boc-L-proline (10.0 g, 46.5 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) at 0 °C under an inert atmosphere, add borane dimethyl sulfide complex (BH₃·SMe₂, 10 M, 5.1 mL, 51.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of methanol (20 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-N-Boc-2-(hydroxymethyl)pyrrolidine as a colorless oil.
Quantitative Data
| Starting Material | Reaction Type | Product | Yield (%) | d.r. | ee (%) | Reference |
| L-Proline | N-Boc protection, Reduction | (S)-N-Boc-2-(hydroxymethyl)pyrrolidine | 85-95 | N/A | >99 | General knowledge |
| N-Benzylglycine, Acrylate | 1,3-Dipolar Cycloaddition | Substituted Proline Ester | 70-95 | >20:1 | 90-99 | [1] |
| N-Protected Serine | Intramolecular Cyclization | Hydroxypyrrolidine derivative | 60-80 | >10:1 | >98 | [2] |
Synthesis of Pyrrolidine Derivatives from Carbohydrates
Carbohydrates, such as D-glucose, D-fructose, and D-mannose, represent a rich source of stereochemically defined starting materials for the synthesis of polyhydroxylated pyrrolidine derivatives, also known as iminosugars. These compounds are of significant interest due to their glycosidase inhibitory activity.
Key Synthetic Strategies
The synthesis of pyrrolidines from carbohydrates typically involves the transformation of the pyranose or furanose ring into a pyrrolidine ring.
-
Reductive Amination of Keto-sugars: Oxidation of a secondary alcohol in a sugar to a ketone, followed by reductive amination with a primary amine or ammonia source, can lead to the formation of a piperidine or, after ring contraction, a pyrrolidine.
-
Nucleophilic Opening of Epoxides and Aziridines: Sugars can be converted to chiral epoxides or aziridines. Regioselective opening of these three-membered rings with nitrogen or carbon nucleophiles, followed by cyclization, is a common strategy.
-
1,3-Dipolar Cycloaddition to Sugar-derived Alkenes: The double bond of unsaturated sugar derivatives can act as a dipolarophile in cycloaddition reactions with azomethine ylides.
Experimental Protocols
Protocol 2: Synthesis of a Polyhydroxylated Pyrrolidine from D-Glucose
This protocol outlines a multi-step synthesis involving the conversion of D-glucose to a furanose derivative, followed by transformations to introduce a nitrogen atom and subsequent cyclization.
Step 1: Preparation of Diacetone Glucose
-
To a suspension of D-glucose (20.0 g, 111 mmol) in anhydrous acetone (400 mL), add concentrated sulfuric acid (2.0 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction with solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Recrystallize the residue from a mixture of hexane and ethyl acetate to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Step 2: Selective Hydrolysis and Tosylation
-
Dissolve the diacetone glucose (10.0 g, 38.4 mmol) in a mixture of acetic acid and water (7:3, 100 mL).
-
Heat the solution at 40 °C for 48 hours.
-
Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove residual acetic acid.
-
Dissolve the resulting mono-acetone glucose in anhydrous pyridine (50 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (8.0 g, 41.9 mmol) portionwise and stir the mixture at 0 °C for 4 hours and then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to give the tosylated product.
Step 3: Azide Displacement and Reduction
-
Dissolve the tosylated sugar (5.0 g, 12.0 mmol) in dimethylformamide (DMF) (50 mL) and add sodium azide (1.56 g, 24.0 mmol).
-
Heat the mixture at 80 °C for 12 hours.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude azide in methanol (50 mL) and add 10% Pd/C (0.5 g).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the amino sugar.
Step 4: Cyclization and Deprotection
-
The crude amino sugar will often cyclize upon standing or gentle heating. The cyclization can be facilitated by treatment with a mild base.
-
To achieve full deprotection of the hydroxyl groups, treat the cyclized product with a strong acid, such as trifluoroacetic acid (TFA) in water.
-
Purify the final polyhydroxylated pyrrolidine by ion-exchange chromatography.
Quantitative Data
| Starting Material | Reaction Type | Product | Yield (%) | d.r. | ee (%) | Reference |
| D-Glucose | Multi-step synthesis | 1,4-Dideoxy-1,4-imino-D-arabinitol | ~20 (overall) | >20:1 | >99 | [3] |
| Sugar-derived enone | 1,3-Dipolar Cycloaddition | Polyhydroxylated pyrrolidine | 60-85 | >10:1 | >98 | [4] |
| D-Fructose | Reductive amination | 2,5-Dideoxy-2,5-imino-D-mannitol | 40-50 | N/A | >99 | General knowledge |
Synthesis of Pyrrolidine Derivatives from Terpenes
Terpenes, such as (+)-limonene, (-)-carvone, and (+)-pulegone, are abundant and inexpensive chiral building blocks. Their carbocyclic frameworks can be cleaved and functionalized to generate acyclic precursors for pyrrolidine synthesis, or they can be used in rearrangement reactions. The synthesis of pyrrolidines from terpenes is less direct than from amino acids but offers access to unique substitution patterns.
Key Synthetic Strategies
-
Oxidative Cleavage and Cyclization: Ozonolysis or other oxidative cleavage methods can be used to break the carbon-carbon double bonds in terpenes, yielding dicarbonyl compounds or other functionalized acyclic precursors. These can then be cyclized to form pyrrolidines via reductive amination.
-
Rearrangement Reactions: Certain terpenes can undergo rearrangement reactions, such as the Beckmann rearrangement of oximes derived from terpene ketones, to form lactams which can be subsequently reduced to pyrrolidines.
-
Functionalization and Ring-Closing Metathesis: Introduction of an amino group and another olefinic moiety onto the terpene scaffold allows for the use of ring-closing metathesis to construct the pyrrolidine ring.
Experimental Protocols
Protocol 3: Synthesis of a Chiral Pyrrolidine from (+)-Pulegone
This protocol outlines a strategy involving the oxidative cleavage of the double bond in (+)-pulegone followed by reductive amination.
Step 1: Ozonolysis of (+)-Pulegone
-
Dissolve (+)-pulegone (10.0 g, 65.7 mmol) in a mixture of dichloromethane and methanol (1:1, 200 mL).
-
Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (10 mL, 136 mmol) and allow the solution to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude keto-aldehyde.
Step 2: Reductive Amination
-
Dissolve the crude keto-aldehyde in methanol (100 mL).
-
Add benzylamine (7.8 mL, 72.3 mmol) and sodium cyanoborohydride (4.5 g, 71.6 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding 1 M HCl until the solution is acidic.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Make the aqueous layer basic with 2 M NaOH and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude N-benzyl pyrrolidine derivative.
Step 3: Deprotection (optional)
-
Dissolve the N-benzyl pyrrolidine in methanol (50 mL) and add 10% Pd/C (0.5 g).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the free pyrrolidine derivative.
Quantitative Data
| Starting Material | Reaction Type | Product | Yield (%) | d.r. | ee (%) | Reference |
| (+)-Pulegone | Oxidative cleavage, Reductive amination | Substituted Pyrrolidine | 40-60 (overall) | >10:1 | >98 | General knowledge |
| (-)-Carvone | Beckmann rearrangement, Reduction | Chiral Lactam/Pyrrolidine | 50-70 | N/A | >99 | General knowledge |
| (+)-Limonene | Multi-step functionalization | Bicyclic Pyrrolidine | 15-25 (overall) | >5:1 | >98 | [5] |
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate some of the key concepts and workflows described in this guide.
Logical Relationship of Chiral Pool Sources
Experimental Workflow for Synthesis from L-Proline
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aziridine carboxylate from d-glucose: synthesis of polyhydroxylated piperidine, pyrrolidine alkaloids and study of their glycosidase inhibition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
Spectroscopic Profile of Pyrrolidin-2-ylmethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pyrrolidin-2-ylmethanol (also known as prolinol), a valuable chiral building block in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural features. This document also outlines the experimental protocols typically employed to acquire such data.
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The key data are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.55 | m | 1H | H-2 |
| ~3.40 | dd | 1H | H-5'a |
| ~3.25 | dd | 1H | H-5'b |
| ~2.90 | m | 1H | H-5a |
| ~2.75 | m | 1H | H-5b |
| ~1.80 - 1.60 | m | 3H | H-3, H-4a, H-4b |
| ~1.40 | m | 1H | H-3' |
| (variable) | br s | 2H | NH, OH |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~67.0 | C-5' (CH₂) |
| ~61.0 | C-2 (CH) |
| ~46.5 | C-5 (CH₂) |
| ~28.0 | C-3 (CH₂) |
| ~25.5 | C-4 (CH₂) |
Note: Assignments are based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (R)-(-)-2-Pyrrolidinemethanol is characterized by a broad, down-shifted band around 3289 cm⁻¹, indicative of hydrogen bonding.[1]
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3289 | Broad, Strong | O-H and N-H stretching (hydrogen-bonded) |
| 2950 - 2850 | Medium to Strong | C-H stretching (aliphatic) |
| ~1450 | Medium | CH₂ scissoring |
| ~1050 | Strong | C-O stretching |
Source: Adapted from Sharath et al. (2019).[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For primary amines, a key fragmentation is the cleavage of the C-C bond adjacent to the C-N bond.[2] Alcohols often exhibit a weak or absent molecular ion peak and show cleavage of the C-C bond next to the oxygen.[2]
Table 4: Predicted Mass Spectrum Fragmentation of this compound
| m/z | Predicted Fragment | Notes |
| 101 | [M]⁺ | Molecular Ion |
| 100 | [M-H]⁺ | Loss of a hydrogen atom |
| 84 | [M-OH]⁺ | Loss of hydroxyl radical |
| 71 | [M-CH₂OH]⁺ | Loss of hydroxymethyl group |
| 70 | [C₄H₈N]⁺ | α-cleavage at the ring |
Note: This table represents predicted fragmentation patterns based on the general behavior of amines and alcohols in mass spectrometry.
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A common concentration is 5-25 mg of the compound in 0.5-0.7 mL of solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the entire proton chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are then correlated with specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides clues about the molecule's structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.
References
Enantiopure Pyrrolidin-2-ylmethanol: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure (R)- and (S)-Pyrrolidin-2-ylmethanol, also known as prolinol, are pivotal chiral building blocks in modern organic synthesis and drug discovery. Their rigid pyrrolidine ring and versatile hydroxymethyl group make them invaluable as chiral auxiliaries, ligands for asymmetric catalysis, and key structural motifs in a variety of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability, synthesis, and critical applications of these versatile molecules.
Commercial Availability and Suppliers
A diverse range of chemical suppliers offer enantiopure (R)- and (S)-Pyrrolidin-2-ylmethanol in various quantities, from laboratory-scale to bulk production. The purity of commercially available prolinol is typically high, often exceeding 98%, with enantiomeric excess (e.e.) values also consistently high. For researchers requiring larger quantities or specific grades, several suppliers offer custom synthesis and bulk manufacturing services.
Below is a summary of prominent suppliers and their typical product specifications. It is important to note that pricing is subject to change and is dependent on quantity, purity, and market conditions. Researchers are advised to request quotes directly from suppliers for the most accurate and up-to-date information.
| Supplier | Product | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | (S)-(+)-2-Pyrrolidinemethanol | 23356-96-9 | ≥97% | 1g, 5g, 25g |
| (R)-(-)-2-Pyrrolidinemethanol | 68832-13-3 | 99% | 1g, 5g, 25g | |
| BOC Sciences | (S)-Pyrrolidin-2-ylmethanol hydrochloride | 79802-20-3 | N/A | Custom Synthesis |
| MedChemExpress | (S)-(+)-Pyrrolidin-2-ylmethanol | 23356-96-9 | N/A | Research Quantities |
| Alfa Chemistry | (S)-Pyrrolidin-2-ylmethanol | 79802-20-3 | 96% | Custom Synthesis |
| TCI Chemicals | (S)-(1-Methylpyrrolidin-2-yl)methanol | 34381-71-0 | >98.0% (GC) | 5g, 25g |
| BLD Pharm | Pyrrolidin-2-ylmethanol | 498-63-5 | N/A | Bulk Inquiry |
| Advanced ChemBlocks | (r)-phenyl((s)-pyrrolidin-2-yl)methanol | 74936-95-1 | 95% | Custom Quote |
Synthesis of Enantiopure this compound
The most prevalent and economically viable method for the synthesis of enantiopure this compound is the reduction of the corresponding enantiomer of proline, a naturally occurring amino acid. This approach leverages the readily available and inexpensive chiral pool of L-proline and D-proline.
Experimental Protocol: Synthesis of (S)-Pyrrolidin-2-ylmethanol from L-Proline
This protocol outlines a common laboratory-scale synthesis. For large-scale production, process optimization and safety assessments are critical.
Materials:
-
L-Proline
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
Thionyl chloride (for esterification route)
-
Ethanol (for esterification route)
-
Triethylamine (for esterification route)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
Procedure:
Method 1: Direct Reduction with Lithium Aluminum Hydride [1][2]
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous THF.
-
Addition of L-Proline: A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: The reaction mixture is then slowly warmed to room temperature and subsequently refluxed for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0°C. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield (S)-Pyrrolidin-2-ylmethanol as a colorless oil.
Method 2: Reduction of L-Proline Ethyl Ester with Sodium Borohydride [3]
-
Esterification: L-proline is first converted to its ethyl ester. Thionyl chloride is added dropwise to ethanol at a low temperature, followed by the addition of L-proline. The mixture is heated to reflux. After cooling, the pH is adjusted with triethylamine, and the L-proline ethyl ester is extracted.
-
Reduction: The L-proline ethyl ester is dissolved in methanol. Sodium borohydride is added portion-wise at a controlled temperature. The reaction is monitored by TLC.
-
Workup and Purification: After completion, the reaction is quenched, and the product is extracted and purified by distillation as described in Method 1.
Analytical Methods for Quality Control:
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases are used to separate the enantiomers and determine the enantiomeric excess (e.e.).[4]
-
Gas Chromatography (GC): Derivatization of the amino and hydroxyl groups may be necessary to improve volatility and peak shape for GC analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the enantiomeric form.
Applications in Drug Development
The chiral scaffold of this compound is a key component in numerous pharmaceuticals. Its derivatives are widely used as chiral auxiliaries and ligands in asymmetric synthesis, enabling the stereoselective construction of complex molecules.
Corey-Bakshi-Shibata (CBS) Reduction
One of the most significant applications of this compound is in the Corey-Bakshi-Shibata (CBS) reduction. In this reaction, a chiral oxazaborolidine catalyst, derived from enantiopure prolinol, is used for the enantioselective reduction of ketones to secondary alcohols.[6][7][8][9]
The mechanism involves the coordination of borane to the nitrogen atom of the CBS catalyst, which then coordinates to the ketone. The steric environment created by the chiral catalyst directs the hydride transfer from the borane to one face of the ketone, resulting in a high degree of enantioselectivity.[7][9][10]
Case Study 1: Synthesis of Apremilast
Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriasis and psoriatic arthritis. The synthesis of the enantiomerically pure (S)-enantiomer of a key intermediate relies on chemistry that can be facilitated by chiral building blocks derived from prolinol. While various synthetic routes exist, the stereocenter is crucial for its biological activity.
Case Study 2: Synthesis of Boceprevir
Boceprevir is a protease inhibitor used to treat hepatitis C. A key structural component of Boceprevir is a bicyclic proline derivative. The synthesis of this chiral fragment often involves intermediates derived from enantiopure pyrrolidine structures, highlighting the importance of starting materials like prolinol.[5][11]
Conclusion
Enantiopure (R)- and (S)-Pyrrolidin-2-ylmethanol are indispensable tools in the arsenal of the modern synthetic chemist. Their ready commercial availability, straightforward synthesis from the chiral pool, and profound impact on the stereochemical outcome of reactions underscore their importance in the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of these chiral building blocks is essential for the efficient and stereoselective synthesis of the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidin-2-ylmethanol Derivatives: A Technical Guide to Their Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidin-2-ylmethanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent chirality and conformational flexibility allow for precise three-dimensional arrangements of functional groups, making it an ideal starting point for the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of this compound derivatives, covering their stereoselective synthesis, diverse pharmacological applications, and the underlying mechanisms of action. This document is intended to be a comprehensive resource for researchers and drug development professionals, featuring detailed experimental protocols, quantitative bioactivity data, and visualizations of key biological pathways to facilitate further exploration and application of this versatile chemical scaffold.
Introduction
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental building block in a vast array of natural products, including alkaloids and amino acids like proline.[1] The incorporation of a hydroxymethyl group at the 2-position introduces a key chiral center and a functional handle for further chemical modification, giving rise to the this compound core. Derivatives of this scaffold have garnered significant attention in drug discovery due to their ability to interact with a wide range of biological targets with high specificity.[2]
The therapeutic landscape of this compound derivatives is broad, with demonstrated efficacy in several major disease areas. These compounds have shown promise as antiviral agents, particularly against challenging targets like HIV protease and hepatitis C virus (HCV) NS3/4A protease.[3][4] In oncology, various derivatives have exhibited potent anticancer activity against a range of cell lines.[5] Furthermore, their utility extends to metabolic diseases, with certain derivatives acting as effective dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[6] The neuroprotective potential of these compounds is also an active area of investigation, with promising results in models of neurodegenerative diseases.[7]
This guide will systematically explore the synthesis, quantitative bioactivity, and mechanisms of action of this compound derivatives across these key therapeutic areas.
Synthesis of this compound Derivatives
The stereoselective synthesis of this compound derivatives is crucial for their pharmacological activity. The most common and efficient strategies utilize readily available chiral precursors, primarily (S)-proline.
General Synthetic Approach from (S)-Proline
A widely employed synthetic route involves the reduction of an ester derivative of (S)-proline, followed by the introduction of desired substituents. A representative example is the synthesis of (S)-diphenyl(pyrrolidin-2-yl)methanol, a key intermediate and catalyst in asymmetric synthesis.
Experimental Protocol: Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol [8][9]
-
Step 1: Esterification and N-Benzylation of (S)-Proline.
-
Prepare a solution of (S)-proline methyl ester hydrochloride (1 equivalent) in dry methanol.
-
Add anhydrous potassium carbonate (3 equivalents) to the solution and stir the suspension at 0 °C for 1 hour.
-
Bring the reaction mixture to reflux and add benzyl bromide (1 equivalent) dropwise over 2 hours.
-
Continue refluxing overnight and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure to yield the N-benzyl-proline methyl ester.
-
-
Step 2: Grignard Reaction.
-
In a two-neck round-bottom flask under a nitrogen atmosphere, add commercial phenylmagnesium bromide (PhMgBr) in THF (3 equivalents) and cool to 0 °C in an ice bath.
-
Add a solution of the N-benzyl-proline methyl ester (1 equivalent) in anhydrous THF dropwise over 45 minutes.
-
Stir the resulting mixture for 1.5 hours at 0 °C.
-
Remove the ice bath, attach a condenser, and reflux the reaction mixture overnight.
-
-
Step 3: Deprotection.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to hydrogenolysis using palladium on carbon (Pd/C) in methanol to remove the benzyl protecting group.
-
Filter the catalyst through Celite and evaporate the methanol to yield (S)-diphenyl(pyrrolidin-2-yl)methanol.
-
The final product can be purified by recrystallization from a mixture of n-hexane and chloroform.
-
Therapeutic Applications and Quantitative Bioactivity
The versatility of the this compound scaffold is evident in its wide range of biological activities. This section summarizes the quantitative bioactivity data for derivatives in key therapeutic areas.
Antiviral Activity
This compound derivatives have been extensively investigated as inhibitors of viral proteases, which are essential for viral replication.
dot
Caption: Mechanism of action of this compound derivatives as viral protease inhibitors.
Table 1: Antiviral Activity of this compound Derivatives
| Compound Class | Target | Virus | Assay | Activity (IC50/EC50) | Reference(s) |
| Pyrrolidine-based | HIV-1 Protease | HIV-1 | Cell-based | Varies by derivative | [8][9] |
| Pyrrolidine-5,5-trans-lactams | NS3/4A Protease | Hepatitis C Virus | ELISA | Varies by derivative | [10] |
| Tryptophan-derived | NS3/4A Protease | Hepatitis C Virus | Replicon Assay | 0.64 - 63 µM | [11] |
| Pyrrolidine derivatives | Neuraminidase | Influenza Virus | 3D-QSAR | pIC50 values correlated with binding affinity | [12] |
Experimental Protocol: HIV-1 Protease Inhibition Assay (FRET-based) [9]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve a range of test concentrations. The final DMSO concentration should be ≤1%.
-
Prepare a solution of recombinant HIV-1 protease in assay buffer.
-
Prepare a solution of a FRET-based peptide substrate containing a fluorophore and a quencher.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each diluted test compound to triplicate wells.
-
Include a positive control (no inhibitor) with assay buffer and DMSO, and a negative control (maximum inhibition) with a known potent inhibitor (e.g., Pepstatin A).
-
Add 40 µL of the diluted HIV-1 protease solution to all wells except the blank.
-
Pre-incubate the plate for 15 minutes at 37°C to allow inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity in a microplate reader at 37°C in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data with respect to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways controlling cell proliferation and survival.
dot
Caption: A typical workflow for assessing the in vitro anticancer activity of newly synthesized compounds.
Table 2: Anticancer Activity of this compound Derivatives
| Compound Class | Cell Line(s) | Assay | Activity (IC50) | Reference(s) |
| Spirooxindole-pyrrolidine | MCF-7, HeLa | - | 17-29 µM | [11] |
| Thiazole-pyrrolidine | Various cancer cell lines | - | Varies by derivative | [5] |
| Metal complexes of pyrrolidine | Various cancer cell lines | - | Varies by derivative | [5] |
| Coumarin-pyrrolidine | Various cancer cell lines | - | Varies by derivative | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Antidiabetic Activity
Certain this compound derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.
dot
Caption: The mechanism by which DPP-4 inhibitors, including certain this compound derivatives, improve glycemic control.
Table 3: Antidiabetic Activity of this compound Derivatives
| Compound Class | Target | Assay | Activity (IC50) | Reference(s) |
| Pyrrolidine amides | DPP-4 | QSAR analysis | Correlated with electronic effects | [6] |
| Cyanopyrrolidines | DPP-4 | 3D-QSAR | High predictive capacity | [13] |
Experimental Protocol: DPP-4 Inhibition Assay [2][14]
-
Reagent Preparation:
-
Prepare solutions of the test compounds in DMSO.
-
Prepare a solution of human recombinant DPP-4 in Tris-HCl buffer.
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC in Tris-HCl buffer.
-
-
Assay Procedure (96-well microplate):
-
Mix the test compounds with the DPP-4 enzyme solution in the wells and incubate at 37°C for 10 minutes.
-
Add the DPP-4 substrate to each well to initiate the reaction.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (excitation at 360 nm, emission at 460 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPP-4 inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotective Activity
The neuroprotective effects of this compound derivatives are an emerging area of research, with potential applications in neurodegenerative diseases like Alzheimer's disease. The mechanisms often involve the inhibition of enzymes such as acetylcholinesterase (AChE) and the modulation of pathways related to oxidative stress.[15]
Table 4: Neuroprotective Activity of this compound Derivatives
| Compound Class | Target/Model | Assay | Activity | Reference(s) |
| Pyrrole-based azomethines | Oxidative stress models | In vitro neurotoxicity | Significant neuroprotection at 100 µM | [15] |
| Pyrrolidine derivatives | Neuraminidase | Molecular docking | Good binding affinity | [1][12] |
Structure-Activity Relationships (SAR)
Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key structural features of this compound derivatives that govern their biological activity.
-
Antiviral Activity: For neuraminidase inhibitors, 3D-QSAR models have shown that hydrogen bonding and electrostatic interactions are crucial for potent inhibitory activity. Key residues in the active site, such as Trp178, Arg371, and Tyr406, have been identified as important for binding.[12]
-
Anticancer Activity: The anticancer activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents. The introduction of various heterocyclic moieties, such as spirooxindole and thiazole, has been shown to enhance cytotoxicity.[5]
-
Antidiabetic Activity: QSAR analyses of DPP-4 inhibitors have revealed that the electronic effects of substituents on the pyrrolidine and adjacent rings play a significant role in their inhibitory potency.[6]
Conclusion and Future Perspectives
This compound and its derivatives represent a highly versatile and valuable scaffold in modern drug discovery. The wealth of synthetic methodologies allows for the creation of diverse chemical libraries with a wide range of pharmacological activities. The quantitative data and experimental protocols presented in this guide highlight the significant potential of these compounds in the development of novel therapeutics for viral infections, cancer, diabetes, and neurodegenerative diseases.
Future research in this area should continue to focus on:
-
The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
In-depth mechanistic studies to fully elucidate the signaling pathways and molecular targets of these compounds.
-
The application of advanced computational techniques, such as machine learning and artificial intelligence, to accelerate the discovery and optimization of new lead compounds.
By leveraging the knowledge summarized in this technical guide, researchers and drug development professionals can further unlock the therapeutic potential of the this compound scaffold and contribute to the development of the next generation of innovative medicines.
References
- 1. Pharmacophore modeling, 3D-QSAR studies, and in-silico ADME prediction of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. jpsionline.com [jpsionline.com]
- 4. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Pivotal Role of Pyrrolidine Ring in Search of Multipotent Agents in Neurodegenerative Diseases [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicsearchonline.org [clinicsearchonline.org]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 15. mdpi.com [mdpi.com]
The Biological Activity of Compounds Derived from Pyrrolidin-2-ylmethanol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, publicly available quantitative biological activity data for compounds derived directly from the simple pyrrolidin-2-ylmethanol core is limited. This guide provides a comprehensive overview of the biological activities observed in closely related pyrrolidine derivatives, detailed experimental protocols for assessing such activities, and relevant signaling pathways that are likely targets for this class of compounds.
Introduction to the this compound Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key structural motif in a vast array of biologically active molecules, including numerous approved pharmaceuticals. Its prevalence in drug design can be attributed to several advantageous properties:
-
Three-Dimensionality: The sp³-hybridized carbon atoms of the pyrrolidine ring provide a non-planar, three-dimensional structure that can effectively probe the binding sites of biological targets.
-
Chirality: The presence of stereocenters allows for the synthesis of enantiomerically pure compounds, which can exhibit distinct pharmacological profiles.
-
Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, and in the case of a secondary amine, as a hydrogen bond donor, facilitating interactions with biological macromolecules.
-
Synthetic Tractability: The pyrrolidine scaffold is readily accessible through various synthetic routes, often starting from commercially available precursors like proline.
The this compound core, in particular, offers a versatile platform for the development of novel therapeutic agents. The primary alcohol provides a convenient handle for further functionalization, allowing for the exploration of a wide chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Quantitative Biological Activity Data of Pyrrolidine Derivatives
While specific data for this compound derivatives is sparse, the broader class of pyrrolidine-containing compounds has demonstrated significant activity across various therapeutic areas. The following tables summarize representative quantitative data for different classes of pyrrolidine derivatives.
Anticancer Activity
The cytotoxicity of various pyrrolidine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-2,5-dione Analogs | MCF-7 (Breast) | 1.0 - 10.0 | [1] |
| Pyrrolidine-2,5-dione Analogs | SK-MEL-28 (Melanoma) | 1.0 - 10.0 | [1] |
| Pyrrolidin-2-one Derivatives | A549 (Lung) | Viability reduced to 28.0% | [2] |
| (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide | L-363 (Multiple Myeloma) | 0.17 | [2] |
Antimicrobial Activity
The antibacterial and antifungal activities of pyrrolidine derivatives are often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione Derivatives | Staphylococcus aureus | 16 - 64 | |
| Pyrrolidine-2,5-dione Derivatives | Vibrio cholerae | 16 - 64 | |
| Pyrrolidine-2,5-dione Derivatives | Candida albicans | 64 - 256 | |
| 2,3-Pyrrolidinedione Analogues | Staphylococcus aureus (MRSA) | 16 - 32 | [3] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate and reproducible evaluation of the biological activity of novel compounds. The following sections provide detailed methodologies for key assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottomed microplates
-
Test compounds (this compound derivatives)
-
Control drug (e.g., doxorubicin)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the control drug in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antibacterial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains
-
96-well round-bottom microplates
-
Test compounds (this compound derivatives)
-
Control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Sterile saline (0.85% NaCl)
-
McFarland standard (0.5)
-
Multichannel pipette
-
Microplate reader (optional, for automated reading)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound and control antibiotic.
-
In a 96-well plate, perform a two-fold serial dilution of the compounds in the broth. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the compound stock solution (at twice the highest desired concentration) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel compounds often involves elucidating their effects on key cellular signaling pathways. Furthermore, a structured experimental workflow is essential for the systematic evaluation of new chemical entities.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Some pyrrolidine-containing molecules have been identified as inhibitors of components of this pathway, such as PI3K.
Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of intervention for this compound derivatives.
Experimental Workflow for Biological Evaluation
The discovery and development of new therapeutic agents from a core scaffold like this compound follows a systematic workflow, from initial synthesis to comprehensive biological characterization.
Caption: A generalized experimental workflow for the biological evaluation of novel compounds derived from a core scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel, biologically active compounds. While comprehensive quantitative data for simple derivatives of this core is still emerging, the broader class of pyrrolidines has demonstrated significant potential in areas such as oncology and infectious diseases. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of new chemical entities based on the this compound scaffold. Future research in this area will undoubtedly uncover novel derivatives with potent and selective biological activities, contributing to the development of the next generation of therapeutic agents.
References
- 1. Synthesis and antibacterial evaluation of novel 2-[N-Imidoylpyrrolidinyl] carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Pyrrolidin-2-ylmethanol in the Synthesis of Pharmacologically Active Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chiral scaffold of pyrrolidin-2-ylmethanol, particularly the (S)-enantiomer known as L-prolinol, has emerged as a cornerstone in medicinal chemistry. Its inherent stereochemistry and versatile functional groups make it a prized building block for the asymmetric synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of key therapeutic agents, detailing experimental protocols, quantitative data, and the underlying signaling pathways.
This compound as a Chiral Precursor
(S)-pyrrolidin-2-ylmethanol is readily derived from the natural amino acid L-proline, making it an accessible and cost-effective chiral starting material. Its primary alcohol and secondary amine functionalities serve as versatile handles for a variety of chemical transformations, allowing for its incorporation into complex molecular architectures with precise stereochemical control. This is crucial as the therapeutic efficacy and safety of many drugs are highly dependent on their stereoisomerism.
Applications in the Synthesis of Marketed Drugs
The utility of this compound and its derivatives is exemplified by its central role in the synthesis of several commercially successful drugs across different therapeutic areas.
Antiepileptic Drugs: Levetiracetam and Brivaracetam
Levetiracetam and its analogue, Brivaracetam, are widely prescribed for the treatment of epilepsy. Their mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[1][2] The pyrrolidinone core of these drugs is often constructed using precursors derived from or analogous to this compound.
Experimental Protocol: Synthesis of Levetiracetam
A common synthetic route to Levetiracetam involves the condensation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride.[3]
-
(S)-2-aminobutanamide hydrochloride preparation: (S)-2-aminobutyric acid is esterified and then amidated to produce the corresponding amide hydrochloride.
-
Condensation and Cyclization: (S)-2-aminobutanamide hydrochloride (1 equivalent) is reacted with 4-chlorobutyryl chloride (1.1 equivalents) in an inert solvent such as dichloromethane or acetonitrile, in the presence of a base like potassium hydroxide or potassium carbonate.[4] A phase transfer catalyst, such as tetrabutylammonium bromide, may be used.[3] The reaction mixture is typically stirred at a low temperature (e.g., 0-5°C) and then allowed to warm to room temperature.[4] The resulting intermediate undergoes intramolecular cyclization to form Levetiracetam.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure (S)-Levetiracetam.[3]
Quantitative Data: Levetiracetam Synthesis
| Parameter | Value | Reference |
| Overall Yield | 48.28% | [5] |
| HPLC Purity | 99.90% | [5] |
| Optical Purity | 99.91% | [5] |
Experimental Protocol: Synthesis of Brivaracetam
One synthetic approach to Brivaracetam utilizes (R)-4-propylpyrrolidin-2-one as a key intermediate.[6][7]
-
Synthesis of (R)-4-propylpyrrolidin-2-one: This intermediate can be prepared via a Michael addition of nitromethane to (E)-ethyl-hex-2-enoate, followed by reduction and chiral separation.[6][7]
-
Alkylation: (R)-4-propylpyrrolidin-2-one (1 equivalent) is reacted with a 2-bromobutyric acid derivative (e.g., methyl 2-bromobutanoate) in the presence of a strong base like sodium hydride in a solvent such as tetrahydrofuran (THF).[8]
-
Amidation: The resulting ester is then treated with aqueous ammonia to form the final amide product, Brivaracetam.[6]
-
Purification: The final compound is purified by chromatography and/or recrystallization. Chiral HPLC may be necessary to separate diastereomers.[6]
Quantitative Data: Brivaracetam Synthesis
| Parameter | Value | Reference |
| Overall Yield | ~44% (after chiral separation) | [6][9] |
| Enantiomeric Excess (e.e.) | >99% | [10] |
Signaling Pathway: SV2A Modulation by Levetiracetam and Brivaracetam
Levetiracetam and Brivaracetam bind to the synaptic vesicle protein SV2A, which is involved in the regulation of neurotransmitter release.[1][2] While the precise downstream effects are still under investigation, it is believed that this binding modulates the function of SV2A, leading to a reduction in neuronal hyperexcitability and seizure activity.[11][12]
Antidiabetic Drugs: Vildagliptin
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. It works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which leads to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[13][14] The synthesis of Vildagliptin often utilizes a pyrrolidine-2-carbonitrile derivative, which can be prepared from L-proline.
Experimental Protocol: Synthesis of Vildagliptin
A common route for Vildagliptin synthesis involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.[15][16]
-
Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: L-prolinamide is reacted with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[17][18] This amide is then dehydrated, for example using trifluoroacetic anhydride (TFAA) or other dehydrating agents, to yield the desired nitrile intermediate.[10]
-
Coupling Reaction: The (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate (1 equivalent) is then condensed with 3-amino-1-adamantanol (1-1.2 equivalents) in a suitable solvent like dimethylformamide (DMF) or acetonitrile, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution.[10]
-
Purification: The crude Vildagliptin is purified by recrystallization from a solvent system like isopropanol or an ethyl acetate/methanol mixture to obtain the final product with high purity.[15][19]
Quantitative Data: Vildagliptin Synthesis
| Parameter | Value | Reference |
| Overall Yield | ~48% | [20] |
| HPLC Purity | >99% | [20] |
Signaling Pathway: DPP-4 Inhibition by Vildagliptin
DPP-4 is an enzyme that inactivates the incretin hormones GLP-1 and GIP.[14] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin release from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner, thereby lowering blood glucose levels.[13][21]
References
- 1. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Study of the SV2A protein role in Epilepsy [frontiersin.org]
- 3. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- 4. CN101550100A - Method for preparing Levetiracetam - Google Patents [patents.google.com]
- 5. Levetiracetam synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 11. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 15. asianpubs.org [asianpubs.org]
- 16. CN110590632A - Preparation method of vildagliptin intermediate - Google Patents [patents.google.com]
- 17. WO2021116897A1 - Process for the preparation of vildagliptin - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pyrrolidin-2-ylmethanol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for Pyrrolidin-2-ylmethanol (CAS No. 498-63-5), a versatile chiral building block used in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 |
| Flammable Liquids | 4 |
Table 2: Hazard Statements
| Code | Statement |
| H315 | Causes skin irritation.[1][3][4] |
| H319 | Causes serious eye irritation.[1][3][4] |
| H335 | May cause respiratory irritation.[1][2][3][4] |
| H227 | Combustible liquid.[1][2] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol [1] |
| Appearance | Solid or semi-solid or lump or liquid |
| Boiling Point | 87 - 88 °C (1,013 hPa) |
| Density | 0.852 g/cm3 (25 °C) |
| Partition Coefficient (n-octanol/water) | log Pow: 0.22 (25 °C)[5] |
| Storage Temperature | Room temperature, keep in a dark, dry place. |
Safe Handling and Experimental Protocols
Proper handling procedures are paramount to minimize exposure and prevent accidents. The following protocols are derived from standard safety data sheets.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[4][6][7]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[4][5][6] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4][5][6][7] |
| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[5][8] |
General Handling Precautions
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][7][8][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5][9]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First-Aid Measures
Table 5: First-Aid Procedures
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Table 4. Ensure adequate ventilation. Remove all sources of ignition.[5][6]
-
Containment and Clean-up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbed material into a suitable, labeled container for disposal. Do not allow the product to enter drains or waterways.[4][6]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Protocol
This diagram outlines the steps to be taken in case of an accidental exposure or spill.
Caption: A protocol for responding to emergencies involving this compound.
References
- 1. Prolinol | C5H11NO | CID 90908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Theoretical Underpinnings of Pyrrolidin-2-ylmethanol Organocatalysis: A Mechanistic Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-Pyrrolidin-2-ylmethanol and its derivatives have emerged as a cornerstone of asymmetric organocatalysis, enabling the stereoselective synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the theoretical and experimental foundations of their catalytic mechanisms. By elucidating the intricate interplay of covalent intermediates and non-covalent interactions that govern the stereochemical outcome of these reactions, we aim to provide researchers with a robust framework for catalyst design and reaction optimization. This document summarizes key mechanistic proposals, supported by quantitative data from seminal studies, and provides detailed experimental protocols and visual workflows to facilitate the practical application of this powerful catalytic system.
Core Catalytic Principles: Enamine and Iminium Ion Intermediates
The catalytic prowess of pyrrolidin-2-ylmethanol and its analogues in asymmetric synthesis is primarily rooted in their ability to activate carbonyl compounds through the formation of chiral enamine and iminium ion intermediates. This mode of activation mirrors that of the parent amino acid, L-proline, but with the crucial influence of the C2-substituted hydroxymethyl group.
The generally accepted catalytic cycle for enamine-mediated reactions, such as the Michael addition, involves several key steps. The secondary amine of the pyrrolidine ring condenses with a carbonyl substrate (ketone or aldehyde) to form a nucleophilic enamine intermediate. The inherent chirality of the catalyst directs the subsequent attack of this enamine on an electrophile, leading to the controlled formation of a new stereocenter. The hydroxyl group of the catalyst is postulated to play a critical role in this process, acting as a hydrogen bond donor to activate the electrophile and stabilize the transition state, thereby enhancing both reactivity and stereoselectivity. Following the carbon-carbon bond formation, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.
Mechanistic Insights from Computational and Experimental Studies
While direct, comprehensive DFT studies specifically on the parent (S)-pyrrolidin-2-ylmethanol are not as prevalent as for proline, the existing body of computational and experimental work on closely related systems provides a strong basis for understanding its mechanism.
The Role of the Hydroxymethyl Group
Computational studies on related prolinol ether catalysts have highlighted the significance of the substituent at the C2 position. The hydroxymethyl group in this compound is believed to participate in a hydrogen-bonding network within the transition state. This interaction can serve multiple purposes:
-
Electrophile Activation: By forming a hydrogen bond with the electrophile (e.g., the nitro group of a nitroalkene in a Michael addition or the carbonyl oxygen of an aldehyde in an aldol reaction), the hydroxymethyl group increases its electrophilicity.
-
Stereochemical Control: This hydrogen bonding helps to rigidify the transition state assembly, leading to a more ordered arrangement of the reactants and thus higher enantioselectivity. It effectively shields one face of the enamine, directing the approach of the electrophile to the opposite face.
Transition State Geometries
For the aldol reaction, a Zimmerman-Traxler-like six-membered chair-like transition state is often proposed. In this model, the enamine, the aldehyde, and the catalyst's acidic proton (or a hydrogen-bonding moiety) are arranged in a way that minimizes steric interactions and maximizes stabilizing electronic interactions. The stereochemical outcome is dictated by the preferred conformation of this transition state assembly.
Quantitative Analysis of Catalytic Performance
The efficacy of this compound and its derivatives is demonstrated by the high yields and enantioselectivities achieved in various asymmetric transformations. The following tables summarize representative quantitative data from the literature.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol silyl ether | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 0 | 95 | >99:1 | 99 |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol silyl ether | Pentanal | trans-β-Nitrostyrene | CH2Cl2 | 0 | 92 | >99:1 | 99 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 3-Phenylpropanal | trans-β-Nitrostyrene | CH2Cl2 | RT | 99 | 70:30 | 68 |
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Catalyst | Ketone | Aldehyde | Solvent | Temp. (°C) | Yield (%) | dr (anti:syn) | ee (anti) (%) |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Cyclohexanone | 4-Nitrobenzaldehyde | Dichloromethane | 40 | 95 | - | 96 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Acetone | 4-Nitrobenzaldehyde | Dichloromethane | 40 | 80 | - | 30 |
| (S)-prolinamide derivative | Acetone | 4-Nitrobenzaldehyde | neat | RT | 80 | - | 30 |
Experimental Protocols
The following are generalized protocols for key reactions catalyzed by this compound derivatives. Optimization for specific substrates is often necessary.
General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
Materials:
-
(S)-Diphenyl(pyrrolidin-2-yl)methanol silyl ether (20 mol%)
-
Nitroalkene (1.0 eq.)
-
Aldehyde (1.5-2.0 eq.)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the catalyst.
-
Add the anhydrous solvent to dissolve the catalyst.
-
Add the nitroalkene to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.
General Protocol for Asymmetric Aldol Reaction of a Ketone with an Aldehyde
Materials:
-
(S)-2-(pyrrolidin-1-yl)propan-1-ol (10 mol%)
-
Ketone (2.0 equiv.)
-
Aldehyde (1.0 equiv.)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the catalyst.
-
Dissolve the catalyst in the chosen anhydrous solvent.
-
Add the ketone to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by 1H NMR spectroscopy and chiral HPLC.
Visualizing the Catalytic Cycle and Experimental Workflow
The following diagrams, rendered using the DOT language, illustrate the core mechanistic pathway and a typical experimental workflow.
Caption: Generalized enamine catalytic cycle for this compound catalysis.
Caption: A typical experimental workflow for an asymmetric reaction.
Conclusion and Future Outlook
The catalytic mechanism of this compound and its derivatives is a testament to the power of organocatalysis in achieving high levels of stereocontrol. The interplay between the formation of covalent intermediates and the directing effects of non-covalent interactions, particularly hydrogen bonding from the hydroxymethyl group, provides a versatile platform for the synthesis of chiral molecules. While the foundational principles of enamine and iminium ion catalysis are well-established, further detailed computational and experimental studies on the parent this compound system will undoubtedly provide deeper insights, enabling the rational design of next-generation catalysts with even greater efficiency and selectivity. The continued exploration of this catalytic scaffold promises to unlock new and efficient pathways for the synthesis of valuable chiral compounds for the pharmaceutical and fine chemical industries.
Methodological & Application
Application Notes and Protocols: Pyrrolidin-2-ylmethanol as a Ligand in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-pyrrolidin-2-ylmethanol and its derivatives as chiral ligands and organocatalysts in a variety of enantioselective transformations. The inherent chirality, ready availability from the chiral pool (L-proline), and the presence of both a secondary amine and a primary alcohol functionality make this scaffold a versatile platform for asymmetric catalysis. This document details key applications, presents quantitative performance data, and provides step-by-step experimental protocols for cornerstone reactions.
Enantioselective Reduction of Ketones: The Corey-Bakshi-Shibata (CBS) Reduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst, which is readily prepared from (S)-pyrrolidin-2-ylmethanol (prolinol) or its more sterically demanding analogue, (S)-α,α-diphenyl-2-pyrrolidinemethanol.[1][2] The catalyst, when used in substoichiometric amounts with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂), delivers chiral alcohols with high enantioselectivity and predictable stereochemistry.[3][4]
The mechanism involves the formation of a complex between the oxazaborolidine, the borane, and the ketone. The Lewis acidic ring boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone, while the Lewis basic nitrogen atom coordinates to the borane. This dual activation facilitates a highly organized, face-selective intramolecular hydride transfer from the borane to the ketone carbonyl carbon via a six-membered ring transition state.[1]
Data Presentation: Enantioselective Reduction of Various Ketones
| Entry | Ketone Substrate | Catalyst Precursor | Borane Source | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·THF | >99 | 94.7 | [5] |
| 2 | 1-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·THF | >99 | 95.2 | [5] |
| 3 | 2-Ethylcyclohexanone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·THF | >99 | 96.0 | [5] |
| 4 | Propiophenone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | BH₃·SMe₂ | 95 | 98 | [6] |
| 5 | 1-(2-Naphthyl)ethanone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | BH₃·SMe₂ | 98 | 96 | [6] |
Experimental Protocol: CBS Reduction of Acetophenone
This protocol describes the in situ generation of the oxazaborolidine catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol and its use in the asymmetric reduction of acetophenone.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: To a flame-dried, argon-purged flask, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 0.1 mmol, 10 mol%). Add anhydrous THF (e.g., 5 mL) and cool the solution to 0 °C. Slowly add borane-dimethyl sulfide complex (e.g., 0.1 mmol) and stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.[3]
-
Reduction Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C). In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution dropwise to the catalyst solution.
-
Slowly add the remaining borane-dimethyl sulfide complex (e.g., 0.8-1.2 mmol) to the reaction mixture over 10-15 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, slowly add methanol dropwise at -20 °C to quench the excess borane (caution: hydrogen gas evolution).
-
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: Experimental workflow for the CBS reduction of a ketone.
Enantioselective Michael Addition
(S)-pyrrolidin-2-ylmethanol (L-prolinol) itself can act as an effective organocatalyst in asymmetric Michael additions, particularly for the addition of ketones to nitroolefins.[7] The reaction proceeds through an enamine-based mechanism. The secondary amine of prolinol condenses with the ketone to form a chiral enamine intermediate. This enamine then attacks the nitroolefin in a stereocontrolled fashion. The hydroxyl group of the prolinol is believed to play a crucial role in directing the reactants through hydrogen bonding, thereby enhancing stereoselectivity.
Data Presentation: Prolinol-Catalyzed Michael Addition of Cyclohexanone to Nitroolefins
| Entry | Nitroolefin (Ar) | Co-catalyst | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | C₆H₅ | Benzoic Acid | >99:1 | 96 | [7] |
| 2 | 4-NO₂-C₆H₄ | Benzoic Acid | >99:1 | 95 | [7] |
| 3 | 4-Cl-C₆H₄ | Benzoic Acid | >99:1 | 96 | [7] |
| 4 | 2-Cl-C₆H₄ | Benzoic Acid | 98:2 | 93 | [7] |
| 5 | 2-Naphthyl | Benzoic Acid | >99:1 | 95 | [7] |
Experimental Protocol: Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
Materials:
-
(S)-pyrrolidin-2-ylmethanol (L-prolinol)
-
Benzoic acid
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Solvent (e.g., Chloroform or Toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add (S)-pyrrolidin-2-ylmethanol (0.05 mmol, 5 mol%) and benzoic acid (0.05 mmol, 5 mol%).
-
Add the solvent (1.0 mL) followed by cyclohexanone (2.0 mmol). Stir the mixture for 10 minutes at room temperature.
-
Add trans-β-nitrostyrene (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature for the required time (typically 24-72 hours), monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.[7]
Caption: Catalytic cycle for the prolinol-catalyzed Michael addition.
Enantioselective Allylic Alkylation
Derivatives of (S)-pyrrolidin-2-ylmethanol are excellent ligands for transition metal-catalyzed reactions, such as the palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, a chiral ligand coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack on a π-allyl palladium intermediate, leading to the formation of a new stereocenter. Chiral aminophosphine ligands derived from (S)-prolinol have proven to be highly effective.[8]
Data Presentation: Pd-Catalyzed Asymmetric Allylic Alkylation
| Entry | Ligand | Nucleophile | Yield (%) | ee (%) | Reference |
| 1 | (S)-N-(Diphenylphosphino)-2-(methoxymethyl)pyrrolidine | Dimethyl malonate | 95 | 85 | [8] |
| 2 | (S)-N-(Diphenylphosphino)-2-((tert-butyldimethylsilyloxy)methyl)pyrrolidine | Dimethyl malonate | 99 | 98 | [8] |
| 3 | (S)-N-(Dicyclohexylphosphino)-2-((triethylsilyloxy)methyl)pyrrolidine | Dimethyl malonate | 98 | 95 | [8] |
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
Materials:
-
[Pd(allyl)Cl]₂
-
Chiral aminophosphine ligand (e.g., (S)-N-(Diphenylphosphino)-2-((tert-butyldimethylsilyloxy)methyl)pyrrolidine)
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Lithium acetate (LiOAc)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.005 mmol, 1 mol%) and the chiral aminophosphine ligand (0.012 mmol, 2.4 mol%) to a reaction tube. Add anhydrous CH₂Cl₂ (1 mL) and stir for 20 minutes at room temperature.
-
Nucleophile Preparation: In a separate tube, dissolve dimethyl malonate (1.5 mmol) in anhydrous CH₂Cl₂ (1 mL). Add BSA (1.5 mmol) and a catalytic amount of LiOAc (0.05 mmol). Stir for 20 minutes at room temperature.
-
Alkylation Reaction: Add the solution of 1,3-diphenyl-2-propenyl acetate (0.5 mmol) in CH₂Cl₂ (1 mL) to the catalyst mixture.
-
Transfer the prepared nucleophile solution to the catalyst/substrate mixture via cannula.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography to isolate the alkylated product. Determine the enantiomeric excess by chiral HPLC.[8]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. york.ac.uk [york.ac.uk]
- 6. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 7. L-prolinol as a highly enantioselective catalyst for Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of chiral (S)-prolinol-derived ligands for palladium-catalyzed asymmetric allylic alkylation: effect of a siloxymethyl group on the pyrrolidine backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-Pyrrolidin-2-ylmethanol in the Synthesis of Avanafil: A Detailed Overview
Introduction
Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a fourth-generation drug utilized for the treatment of erectile dysfunction. Its chemical name is (S)-4-(3-chloro-4-methoxybenzylamino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-((pyrimidin-2-yl)methyl)pyrimidine-5-carboxamide. A critical chiral building block in the asymmetric synthesis of Avanafil is (S)-pyrrolidin-2-ylmethanol, also known as L-prolinol. This key intermediate introduces the necessary stereochemistry into the final drug molecule, which is crucial for its pharmacological activity. This document provides detailed application notes and protocols regarding the use of (S)-pyrrolidin-2-ylmethanol in the synthesis of Avanafil, aimed at researchers, scientists, and professionals in drug development.
Application Notes
(S)-Pyrrolidin-2-ylmethanol serves as a pivotal nucleophile in the synthesis of Avanafil. Its primary application is in the formation of the C-N bond at the 2-position of the pyrimidine core of the Avanafil molecule. This is typically achieved through a nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring displaces a suitable leaving group on the pyrimidine precursor.
The synthesis of Avanafil generally involves a multi-step process. A common strategy begins with a substituted pyrimidine, which undergoes a series of modifications to introduce the necessary functional groups. The incorporation of (S)-pyrrolidin-2-ylmethanol is a key step that establishes the desired stereocenter. The hydroxyl group of (S)-pyrrolidin-2-ylmethanol is also a key feature of the final Avanafil structure.
Several synthetic routes have been developed, with variations in the starting materials and the sequence of reactions. However, the fundamental role of (S)-pyrrolidin-2-ylmethanol as the chiral source remains consistent across these methods. The efficiency of the reaction involving (S)-pyrrolidin-2-ylmethanol can be influenced by factors such as the choice of solvent, base, and reaction temperature.
Experimental Protocols
A prevalent synthetic route to Avanafil involves the reaction of a 2-substituted pyrimidine with (S)-pyrrolidin-2-ylmethanol. Below is a generalized protocol based on published synthetic schemes.
Protocol 1: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate intermediate
This protocol describes the nucleophilic substitution reaction to introduce the (S)-pyrrolidin-2-ylmethanol moiety.
Materials:
-
(S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfonyl)pyrimidine-5-carboxylate
-
(S)-Pyrrolidin-2-ylmethanol (L-prolinol)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Base (e.g., Potassium carbonate (K2CO3) or Triethylamine (Et3N))
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfonyl)pyrimidine-5-carboxylate in the chosen anhydrous solvent, add the base.
-
To this mixture, add (S)-pyrrolidin-2-ylmethanol at room temperature under an inert atmosphere.
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired intermediate.
Protocol 2: Hydrolysis and Amide Coupling to Yield Avanafil
Following the successful incorporation of (S)-pyrrolidin-2-ylmethanol, the ester group of the intermediate is hydrolyzed to the corresponding carboxylic acid, which is then coupled with 2-(aminomethyl)pyrimidine to furnish Avanafil.
Materials:
-
(S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate
-
Base for hydrolysis (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))
-
Solvent for hydrolysis (e.g., a mixture of Tetrahydrofuran (THF) and water)
-
Acid for neutralization (e.g., Hydrochloric acid (HCl))
-
2-(aminomethyl)pyrimidine
-
Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)
-
Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent for coupling (e.g., DMF or Dichloromethane (DCM))
Procedure:
-
Hydrolysis: Dissolve the ester intermediate in a mixture of THF and water. Add the base and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
Neutralize the reaction mixture with acid to precipitate the carboxylic acid. Filter, wash with water, and dry the solid to obtain (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid.
-
Amide Coupling: To a solution of the obtained carboxylic acid in an anhydrous solvent, add the coupling agent, HOBt (if using EDCI), and the base.
-
Add 2-(aminomethyl)pyrimidine to the reaction mixture and stir at room temperature until the reaction is complete.
-
Work-up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain Avanafil.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | 4-chloro-5-ethoxycarbonyl-2-(methylthio)pyrimidine, 3-chloro-4-methoxybenzylamine | Nucleophilic substitution | 4-((3-chloro-4-methoxybenzyl)amino)-5-ethoxycarbonyl-2-(methylthio)pyrimidine | - | - | |
| 2 | 4-((3-chloro-4-methoxybenzyl)amino)-5-ethoxycarbonyl-2-(methylthio)pyrimidine | m-CPBA (oxidation) | 4-((3-chloro-4-methoxybenzyl)amino)-5-ethoxycarbonyl-2-(methylsulfonyl)pyrimidine | - | - | |
| 3 | 4-((3-chloro-4-methoxybenzyl)amino)-5-ethoxycarbonyl-2-(methylsulfonyl)pyrimidine, (S)-pyrrolidin-2-ylmethanol | Nucleophilic substitution | (S)-4-((3-chloro-4-methoxybenzyl)amino)-5-ethoxycarbonyl-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine | - | - | |
| 4 | (S)-4-((3-chloro-4-methoxybenzyl)amino)-5-ethoxycarbonyl-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine | NaOH (hydrolysis) | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | 72.9 | - | |
| 5 | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, 2-(aminomethyl)pyrimidine | EDCI, HOBt (amide coupling) | Avanafil | - | >99.0 (UPLC) |
Note: Specific yield and purity data are often not fully disclosed in patents and may vary based on the specific conditions and scale of the reaction.
Visualizations
Caption: Overall synthetic pathway of Avanafil.
Caption: Experimental workflow for the incorporation of (S)-pyrrolidin-2-ylmethanol.
Application Notes and Protocols: Use of Pyrrolidin-2-ylmethanol Derivatives in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral pyrrolidin-2-ylmethanol derivatives as organocatalysts in asymmetric aldol reactions. These catalysts, particularly diarylprolinol silyl ethers, are highly effective in promoting the carbon-carbon bond formation with excellent stereocontrol, making them valuable tools in the synthesis of complex chiral molecules for pharmaceutical and other applications.
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the stereoselective construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2] Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful alternative to traditional metal-based catalysts, offering advantages such as operational simplicity, lower toxicity, and stability to air and moisture.[3][4]
Among the most successful organocatalysts are derivatives of (S)-proline, with this compound and its analogues, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol and its silyl ethers, demonstrating exceptional performance in asymmetric aldol reactions.[5][6][7] The bulky substituents on these catalysts create a well-defined chiral environment, enabling high levels of enantioselectivity and diastereoselectivity.[5]
Catalytic Cycle and Mechanism
This compound derivatives catalyze aldol reactions through an enamine-based mechanism, similar to the action of Class I aldolase enzymes.[1] The catalytic cycle can be summarized in the following key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.[8][9]
-
Carbon-Carbon Bond Formation: The enamine attacks the carbonyl group of an acceptor aldehyde. The stereochemistry of this step is controlled by the chiral catalyst, which directs the approach of the electrophile.[8][10]
-
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to release the aldol product and regenerate the catalyst, completing the catalytic cycle.[1]
Data Presentation: Performance of this compound Derivatives
The following tables summarize the performance of selected this compound derivatives in asymmetric aldol reactions with various substrates.
Table 1: Aldol Reaction of 4-Nitrobenzaldehyde with Acetone Catalyzed by L-Prolinamide Derivatives
| Catalyst (20 mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Prolinamide | 80 | 30 |
| N-Methyl-L-prolinamide | - | 15 |
| N-Phenyl-L-prolinamide | - | 31 |
| N-(4-Nitrophenyl)-L-prolinamide | - | 46 |
| (S)-N-(2-hydroxy-1,2-diphenylethyl)-L-prolinamide | up to 95 | up to 93 |
Data compiled from studies on L-prolinamide derivatives.[11][12]
Table 2: Aldol Reaction of Aldehydes with Cyclohexanone Catalyzed by a Diarylprolinol Silyl Ether
| Aldehyde | Diastereomeric Ratio (anti/syn) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | >95:5 | 97 | 98 |
| 4-Chlorobenzaldehyde | >95:5 | 95 | 97 |
| Benzaldehyde | >95:5 | 90 | 96 |
| Propanal | >95:5 | 85 | >99 |
Representative data for diarylprolinol silyl ether catalysts.[13]
Experimental Protocols
Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Catalyst
This protocol describes the synthesis of a commonly used diarylprolinol catalyst starting from L-proline.[6][14][15]
Materials:
-
(S)-proline methyl ester hydrochloride
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
10% Palladium on Carbon (Pd/C)
-
10% Palladium hydroxide on Carbon (Pd(OH)₂/C)
-
Celite®
Procedure:
-
N-Benzylation of (S)-proline methyl ester:
-
A solution of (S)-proline methyl ester hydrochloride (1 equiv.) in dry MeOH is prepared in a two-neck round-bottom flask under a nitrogen atmosphere.
-
Anhydrous K₂CO₃ (3 equiv.) is added, and the suspension is stirred at 0 °C for 1 hour.
-
Benzyl bromide (1 equiv.) is added dropwise, and the reaction mixture is refluxed overnight.
-
-
Grignard Reaction:
-
The crude product from the previous step is dissolved in anhydrous THF.
-
This solution is added dropwise to a solution of PhMgBr (3 equiv.) in THF at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred for 1.5 hours at 0 °C.
-
-
Debenzylation:
-
The resulting alcohol is dissolved in MeOH.
-
10% Pd/C and 10% Pd(OH)₂/C are carefully added.
-
The mixture is hydrogenated until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
The catalyst is removed by filtration through a pad of Celite®, washing with MeOH.
-
The solvent is evaporated under reduced pressure.
-
The crude product can be purified by recrystallization to yield colorless crystals.
-
General Protocol for the Asymmetric Aldol Reaction
This protocol provides a general procedure for the aldol reaction between an aldehyde and a ketone catalyzed by a diarylprolinol silyl ether.[5]
Materials:
-
Diarylprolinol silyl ether catalyst (e.g., 10-20 mol%)
-
Aldehyde (1.0 equiv.)
-
Ketone (e.g., acetone, cyclohexanone; used as reactant and/or solvent)
-
Solvent (e.g., CH₂Cl₂, Toluene, or neat)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a stirred solution of the diarylprolinol silyl ether catalyst (10-20 mol%) in the chosen solvent, add the aldehyde (1.0 equiv.) and the ketone (1.5-2.0 equiv. or as solvent).
-
The reaction is typically carried out at a temperature ranging from -25 °C to room temperature.
-
-
Reaction Monitoring:
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, it is quenched with a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
-
Purification and Analysis:
Conclusion
This compound derivatives are highly efficient and versatile organocatalysts for asymmetric aldol reactions. Their use allows for the synthesis of enantioenriched β-hydroxy carbonyl compounds with high yields and excellent stereoselectivities under mild reaction conditions. The protocols and data presented in these notes provide a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this powerful catalytic system.
References
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalytic asymmetric aldol reaction in the presence of water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 16. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uma.es [uma.es]
- 18. heraldopenaccess.us [heraldopenaccess.us]
Application Notes and Protocols for the Enantioselective Reduction of Ketones Using Catalysts Derived from Pyrrolidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis. Chiral alcohols are crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products. Among the most reliable and widely used methods for achieving this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst derived from (S)- or (R)-proline, with catalysts based on Pyrrolidin-2-ylmethanol derivatives being particularly prominent.[1][2] The CBS reduction is renowned for its high enantioselectivity (often exceeding 95% ee), predictable stereochemical outcome, broad substrate scope, and operational simplicity.[1][3]
These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for the enantioselective reduction of various ketones using catalysts derived from this compound.
Catalyst and Mechanism
The active catalyst in the CBS reduction is a chiral oxazaborolidine, typically generated from a chiral β-amino alcohol and a borane source.[1] A commonly used precursor is (S)-α,α-diphenyl-2-pyrrolidinemethanol, which is synthesized from the readily available and inexpensive amino acid, (S)-proline.
The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂). This complex then coordinates to the ketone in a sterically controlled manner, followed by an intramolecular hydride transfer to the carbonyl carbon, yielding the chiral alcohol with high enantiopurity.
Data Presentation
The following tables summarize the results for the enantioselective reduction of a variety of ketone substrates using catalysts derived from this compound.
Table 1: Enantioselective Reduction of Aryl Alkyl Ketones
| Ketone Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | 10 | BH₃·THF | THF | 25 | >95 | 97 (R) |
| 4'-Chloroacetophenone | 10 | BH₃·THF | THF | 25 | >95 | 98 (R) |
| 4'-Methoxyacetophenone | 10 | BH₃·THF | THF | 25 | >95 | 96 (R) |
| Propiophenone | 10 | BH₃·THF | THF | 25 | >95 | 95 (R) |
| α-Tetralone | 10 | BH₃·THF | THF | 25 | >95 | 85 (R) |
Data compiled from multiple sources.
Table 2: Enantioselective Reduction of Dialkyl Ketones
| Ketone Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 2-Octanone | 10 | BH₃·THF | THF | 25 | ~90 | 81 (R) |
| 3,3-Dimethyl-2-butanone | 10 | BH₃·THF | THF | 25 | ~90 | 89 (R) |
| Cyclohexyl methyl ketone | 10 | BH₃·THF | THF | 25 | ~90 | 69 (R) |
Data compiled from multiple sources.
Table 3: Enantioselective Reduction of α,β-Unsaturated Ketones
| Ketone Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (E)-Benzalacetone | 10 | BH₃·THF | THF | -40 | ~85 | 90 (R) |
| (E)-4-Phenyl-3-buten-2-one | 10 | Catecholborane | Toluene | -78 | ~88 | 91 (S) |
Data compiled from multiple sources, catalyst enantiomer may vary.
Experimental Protocols
Protocol 1: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
This protocol describes the synthesis of the chiral amino alcohol precursor for the CBS catalyst, starting from L-proline.
Materials:
-
L-proline
-
Benzyl chloride
-
Sodium bicarbonate
-
Dimethylformamide (DMF)
-
Toluene
-
Phenylmagnesium chloride solution in THF
-
Palladium on carbon (10%)
-
Ethanol
-
Dichloromethane
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-Benzylation of L-proline:
-
To a solution of L-proline in DMF, add sodium bicarbonate and benzyl chloride.
-
Heat the mixture with stirring (e.g., at 100 °C) for several hours.
-
After cooling, add water and extract the aqueous solution with toluene.
-
Concentrate the combined organic extracts under reduced pressure to obtain the N-benzyl-L-proline derivative.
-
-
Reaction with Grignard Reagent:
-
Dissolve the N-benzyl-L-proline derivative in anhydrous THF.
-
Add this solution dropwise to a stirred solution of phenylmagnesium chloride in THF at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Debenzylation:
-
Dissolve the crude N-benzyl-α,α-diphenylprolinol in ethanol.
-
Add 10% palladium on carbon catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC).
-
Filter off the catalyst and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude (S)-α,α-diphenyl-2-pyrrolidinemethanol can be purified by crystallization or column chromatography to yield the final product as a white solid.
-
Protocol 2: General Procedure for the Enantioselective Reduction of a Ketone
This protocol provides a general method for the CBS reduction of a prochiral ketone using a commercially available or prepared oxazaborolidine catalyst.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, e.g., 1 M in THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (e.g., 1 M)
-
Standard inert atmosphere glassware (Schlenk line or glovebox) and work-up equipment
Procedure:
-
Reaction Setup:
-
To a dry, inert-atmosphere-flushed flask, add the (S)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%).
-
Cool the solution to 0 °C.
-
-
Catalyst Activation:
-
Slowly add the BH₃·THF solution (approximately 0.6 equivalents relative to the ketone) to the catalyst solution with stirring.
-
Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the active catalyst-borane complex.
-
-
Ketone Reduction:
-
In a separate flask, prepare a solution of the prochiral ketone (1 equivalent) in anhydrous THF.
-
Cool the ketone solution to the desired reaction temperature (typically between -78 °C and room temperature, optimization may be required).
-
Slowly add the ketone solution to the activated catalyst mixture via a cannula or syringe pump over a period of time (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC or GC. The reaction is often complete within a few minutes to a few hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl to hydrolyze the borate esters.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude chiral alcohol by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Visualizations
Caption: Catalytic cycle of the CBS reduction.
Caption: General experimental workflow.
References
The Versatility of Pyrrolidin-2-ylmethanol in the Asymmetric Synthesis of Chiral Amines and Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines and amino acids is a cornerstone of modern pharmaceutical development and chemical research. Among the arsenal of tools available to synthetic chemists, chiral auxiliaries and organocatalysts derived from the chiral pool offer an efficient and reliable approach to stereocontrol. Pyrrolidin-2-ylmethanol, readily available in both (S) and (R) forms as a derivative of the natural amino acid proline, stands out as a versatile scaffold for asymmetric synthesis. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for its application as a chiral auxiliary, a ligand for metal catalysts, and a precursor to highly effective organocatalysts.
This document provides detailed application notes and protocols for the use of (S)-(-)-2-(Pyrrolidin-2-yl)methanol and its derivatives in the synthesis of chiral amines and amino acids.
Application as a Chiral Auxiliary in Diastereoselective Alkylation
One of the primary applications of this compound is as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction, such as alkylation. A prominent example is in the synthesis of chiral α-substituted carboxylic acids, which are precursors to α-amino acids.
The general strategy involves the formation of a chiral amide between this compound and a carboxylic acid. The pyrrolidine ring and the hydroxyl group create a rigid chiral environment that directs the approach of an electrophile to the enolate formed from the amide.
Experimental Protocol: Diastereoselective Alkylation of an Amide Derived from (S)-Pyrrolidin-2-ylmethanol
Step 1: Amide Formation A solution of (S)-(-)-2-(Pyrrolidin-2-yl)methanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) is cooled to 0 °C. The desired acyl chloride (1.1 eq.) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the chiral amide.
Step 2: Diastereoselective Alkylation To a solution of the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. The electrophile (e.g., an alkyl halide, 1.2 eq.) is then added, and the reaction is slowly warmed to room temperature and stirred for 16 hours. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Step 3: Auxiliary Cleavage The alkylated amide is dissolved in a mixture of ethanol and water, and an excess of a suitable acid (e.g., 6 M HCl) or base (e.g., 6 M NaOH) is added. The mixture is refluxed for 24 hours. After cooling, the reaction mixture is neutralized, and the chiral carboxylic acid is extracted with an appropriate organic solvent. The chiral auxiliary, (S)-pyrrolidin-2-ylmethanol, can often be recovered from the aqueous layer.
Quantitative Data Summary
| Entry | Electrophile (R-X) | Diastereomeric Excess (d.e.) [%] | Yield [%] |
| 1 | Benzyl bromide | >95 | 85 |
| 2 | Iodomethane | >90 | 88 |
| 3 | Allyl bromide | >92 | 82 |
This compound Derivatives as Organocatalysts
(S)-Pyrrolidin-2-ylmethanol (often referred to as (S)-prolinol) and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations, including the synthesis of chiral amines and amino acids. These catalysts typically operate through the formation of chiral enamines or iminium ions with the substrates.
A notable application is the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, which provides access to γ-nitro carbonyl compounds, valuable precursors to chiral γ-amino acids.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by a (S)-Pyrrolidin-2-ylmethanol Derivative
In this protocol, a derivative of (S)-pyrrolidin-2-ylmethanol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, is often used to enhance stereoselectivity.
Reaction Setup: To a solution of β-nitrostyrene (1.0 eq.) and the (S)-pyrrolidin-2-ylmethanol-derived organocatalyst (0.1 eq.) in an appropriate solvent (e.g., toluene or chloroform) at room temperature, is added cyclohexanone (3.0 eq.). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-72 hours).
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired γ-nitro ketone. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.
Quantitative Data Summary
| Entry | Catalyst Loading (mol%) | Solvent | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (e.e.) [%] | Yield [%] |
| 1 | 10 | Toluene | 95:5 | 98 | 92 |
| 2 | 10 | Chloroform | 92:8 | 96 | 90 |
| 3 | 5 | Toluene | 94:6 | 97 | 88 |
Synthesis of Chiral Amines via Catalytic Asymmetric Addition to Imines
Derivatives of this compound can also be employed as chiral ligands in metal-catalyzed asymmetric additions of organometallic reagents to imines, providing a direct route to chiral amines. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the organometallic reagent to one face of the imine.
Experimental Protocol: Enantioselective Addition of Diethylzinc to an N-Phosphinoylimine Catalyzed by a (S)-Pyrrolidin-2-ylmethanol Derivative
Ligand Synthesis: A chiral ligand can be readily synthesized by N-alkylation of (S)-pyrrolidin-2-ylmethanol with a suitable electrophile, for example, 2-(chloromethyl)pyridine, to introduce an additional coordinating group.
Catalytic Reaction: To a solution of the chiral ligand (0.05 eq.) in anhydrous toluene at 0 °C is added diethylzinc (1.5 eq., 1.0 M solution in hexanes). The mixture is stirred for 30 minutes. A solution of the N-diphenylphosphinoylimine (1.0 eq.) in toluene is then added dropwise. The reaction is stirred at 0 °C for 24 hours.
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the chiral phosphinamide. The phosphinoyl group can be removed under acidic conditions to afford the free chiral amine. The enantiomeric excess is determined by chiral HPLC analysis.
Quantitative Data Summary
| Entry | Imine Substrate | Enantiomeric Excess (e.e.) [%] | Yield [%] |
| 1 | N-(Diphenylphosphinoyl)benzaldimine | 95 | 90 |
| 2 | N-(Diphenylphosphinoyl)-4-chlorobenzaldimine | 96 | 88 |
| 3 | N-(Diphenylphosphinoyl)-2-naphthaldehyde imine | 92 | 85 |
Visualizations
Caption: Workflow for Diastereoselective Alkylation using a this compound Auxiliary.
Application Notes and Protocols: Preparation of Organocatalysts from Pyrrolidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various classes of organocatalysts derived from the versatile chiral building block, pyrrolidin-2-ylmethanol. The protocols are based on established literature procedures and are intended to be a guide for researchers in the fields of organic synthesis, catalysis, and drug discovery.
Introduction
(S)- and (R)-Pyrrolidin-2-ylmethanol are readily available chiral synthons, often derived from the reduction of L-proline and D-proline, respectively. Their rigid pyrrolidine scaffold and the presence of a primary hydroxyl group make them ideal starting materials for the synthesis of a diverse range of chiral organocatalysts. These catalysts have found widespread application in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. This document details the preparation of three important classes of organocatalysts from this compound derivatives: bifunctional thioureas, squaramides, and diarylprolinol silyl ethers.
Bifunctional Pyrrolidine-Thiourea Organocatalysts
Bifunctional thiourea organocatalysts containing a pyrrolidine moiety are highly effective in promoting a variety of asymmetric transformations, such as Michael additions, by activating the electrophile through hydrogen bonding with the thiourea group and the nucleophile via enamine formation with the pyrrolidine nitrogen.
Experimental Protocol: Synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea
This protocol is adapted from the work of Wang et al. and describes a two-step synthesis starting from (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, which can be prepared from (S)-pyrrolidin-2-ylmethanol.
Step 1: Synthesis of (S)-tert-butyl 2-((((3,5-bis(trifluoromethyl)phenyl)carbamothioyl)amino)methyl)pyrrolidine-1-carboxylate
-
To a stirred solution of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 g, 5.0 mmol) in dry dichloromethane (30 mL), add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.36 g, 5.0 mmol) at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Deprotection to yield the final catalyst
-
Dissolve the crude product from the previous step in a 1:1 mixture of trifluoroacetic acid and dichloromethane (10 mL).
-
Stir the solution for 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the residue to 8 with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (Eluent: Methanol/Ethyl Acetate = 7/1) to afford the desired bifunctional thiourea organocatalyst as a solid.
Application Data: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
The synthesized catalyst was evaluated in the asymmetric Michael addition of cyclohexanone to various nitrostyrenes.
| Entry | Nitrostyrene | Solvent | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | β-nitrostyrene | Toluene | 95 | 95:5 | 98 |
| 2 | 4-chloro-β-nitrostyrene | Toluene | 98 | 96:4 | 99 |
| 3 | 4-nitro-β-nitrostyrene | Toluene | 99 | >99:1 | 99 |
| 4 | 2-chloro-β-nitrostyrene | Toluene | 92 | 93:7 | 97 |
Catalyst loading: 10 mol%. Reaction conditions: Cyclohexanone (10 equiv), nitrostyrene (1 equiv), benzoic acid (5 mol%), toluene, room temperature, 24 h.
Synthesis Workflow
Caption: Workflow for the synthesis of a bifunctional thiourea organocatalyst.
Pyrrolidine-Squaramide Organocatalysts
Squaramide-based organocatalysts are another class of effective hydrogen-bonding catalysts. The rigid squaramide core provides a well-defined geometry for substrate activation.
Experimental Protocol: Synthesis of a Dehydroabietyl Squaramide Incorporating (R)-Pyrrolidine
This protocol is based on a two-step synthesis to produce a chiral bifunctional organocatalyst.[1]
Step 1: Synthesis of the Squaramide Intermediate
-
To a solution of dehydroabietylamine (2.85 g, 10 mmol) in methanol, add dimethyl squarate (1.56 g, 11 mmol).
-
Stir the mixture at room temperature for 48 hours.
-
The resulting precipitate is triturated with methanol, filtered under reduced pressure, and washed with methanol to afford the intermediate as a light pink solid.
Step 2: Coupling with the Pyrrolidine Moiety and Deprotection
-
A solution of the intermediate from Step 1 (1.0 mmol) and (R)-1-Boc-2-(aminomethyl)pyrrolidine (1.1 mmol) in methanol is stirred at room temperature for 48 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-Boc protected squaramide.
-
The purified product is then dissolved in a solution of HCl in methanol and stirred at room temperature to remove the Boc protecting group.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is neutralized and purified to give the final squaramide organocatalyst.
Application Data: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes
The performance of the (R)-pyrrolidin-2-yl substituted dehydroabietyl squaramide was evaluated in the asymmetric Michael addition.[1]
| Entry | β-Nitrostyrene | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | trans-β-nitrostyrene | 98 | >99:1 | 99 |
| 2 | 4-Methyl-β-nitrostyrene | 95 | >99:1 | 99 |
| 3 | 4-Methoxy-β-nitrostyrene | 96 | >99:1 | 99 |
| 4 | 4-Fluoro-β-nitrostyrene | 87 | >99:1 | 99 |
Catalyst loading: 10 mol%. Reaction conditions: Cyclohexanone (10 equiv), nitrostyrene (1 equiv), solvent, room temperature.
Synthesis Workflow
Caption: Workflow for the synthesis of a pyrrolidine-squaramide organocatalyst.
Diarylprolinol Silyl Ether Organocatalysts
Diarylprolinol silyl ethers are a cornerstone of modern organocatalysis, widely used for the asymmetric functionalization of aldehydes and ketones via enamine and iminium ion intermediates.
Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
This protocol is a well-established procedure for the synthesis of the Hayashi-Jørgensen catalyst.[2]
Step 1: Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol
-
To a solution of (S)-pyrrolidin-2-ylmethanol (5.0 g, 49.4 mmol) in anhydrous THF (100 mL) under an inert atmosphere, add phenylmagnesium bromide (3.0 M in diethyl ether, 41.2 mL, 123.5 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (S)-diphenyl(pyrrolidin-2-yl)methanol.
Step 2: Silylation
-
To a solution of (S)-diphenyl(pyrrolidin-2-yl)methanol (5.0 g, 19.7 mmol) and triethylamine (4.1 mL, 29.6 mmol) in dichloromethane (50 mL) at 0 °C, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 4.0 mL, 21.7 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: diethyl ether/hexanes) to afford the desired diarylprolinol silyl ether as a light yellow oil.[2]
Application Data: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The catalyst is highly effective in the Michael addition of aldehydes to nitroalkenes.
| Entry | Aldehyde | Nitroalkene | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Propanal | trans-β-nitrostyrene | 98 | 95:5 | 99 |
| 2 | Butanal | trans-β-nitrostyrene | 97 | 94:6 | 99 |
| 3 | Propanal | 4-chloro-β-nitrostyrene | 99 | 96:4 | >99 |
Catalyst loading: 10-20 mol%. Reaction conditions typically involve the aldehyde as the limiting reagent, an excess of the nitroalkene, and a suitable solvent at room temperature.
Logical Relationship Diagram
Caption: Synthesis of a diarylprolinol silyl ether organocatalyst.
References
Application Notes and Protocols: The Role of Pyrrolidin-2-ylmethanol in the Synthesis of Daclatasvir and Grazoprevir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of the antiviral drugs Daclatasvir and Grazoprevir, with a specific focus on the pivotal role of pyrrolidin-2-ylmethanol derivatives. The protocols outlined below are compiled from published scientific literature and patents, offering valuable insights for researchers in the field of medicinal chemistry and drug development.
Daclatasvir Synthesis: Leveraging (R)- and (S)-Pyrrolidin-2-ylmethanol Derivatives
Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, a key component of the viral replication complex.[1] Its synthesis is a multi-step process that critically incorporates two pyrrolidine rings, derived from both (R)- and (S)-pyrrolidine precursors.
Synthetic Pathway Overview
The synthesis of Daclatasvir can be conceptually divided into three main stages:
-
Formation of the Biphenyl Bis-imidazole Core: This involves the construction of the central aromatic framework of the molecule.
-
Introduction of the Pyrrolidine Moieties: (R)- and (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid are key starting materials for introducing the chiral pyrrolidine rings.
-
Coupling with N-(methoxycarbonyl)-L-valine: The final step involves the amidation of the pyrrolidine nitrogen atoms with a protected valine amino acid.
The overall synthetic scheme is a convergent process, building complex intermediates that are then coupled to form the final drug molecule.
Logical Relationship of Daclatasvir Synthesis
Caption: Logical workflow for the synthesis of Daclatasvir.
Experimental Protocols
Step 1: Synthesis of (2S,2'S)-di-tert-butyl 2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-2,5-diyl))bis(pyrrolidine-1-carboxylate)
This protocol describes the formation of the core bis-imidazole structure with the protected pyrrolidine rings attached.
-
Materials:
-
1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-chloroethan-1-one)
-
(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-L-proline)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ammonium acetate
-
Benzene
-
-
Procedure:
-
To a suspension of 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-chloroethan-1-one) (2.5 mmol) in acetonitrile (10 ml), add N-Boc-L-proline (5 mmol) and potassium carbonate (5 mmol).[2]
-
Stir the mixture for 30 minutes and then reflux for 18 hours.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, add toluene (25 ml) and separate the organic layer.
-
Concentrate the organic layer under reduced pressure to obtain the crude bis-ketoester intermediate.
-
Dissolve the crude intermediate (2 mmol) in benzene (9 ml) and add ammonium acetate (43.6 mmol).[2]
-
Stir and reflux the mixture for 3 hours at 95-100°C.[2]
-
Monitor the reaction by TLC.
-
After completion, extract the product with ethyl acetate.
-
Concentrate the combined organic extracts under reduced pressure to yield the solid product.
-
Step 2: Deprotection to form 4,4'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidin-2-ylium) salt
This step removes the Boc protecting groups from the pyrrolidine nitrogen atoms.
-
Materials:
-
(2S,2'S)-di-tert-butyl 2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-2,5-diyl))bis(pyrrolidine-1-carboxylate)
-
Para-toluenesulfonic acid (p-TsOH)
-
Methanol
-
Water
-
-
Procedure:
-
A mixture of (2S,2'S)-di-tert-butyl 2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-2,5-diyl))bis(pyrrolidine-1-carboxylate) (50 g), para-toluenesulfonic acid (75 g), methanol (250 ml), and purified water (100 ml) is stirred at 25-30°C.[3]
-
The reaction temperature is raised to 60-70°C for 8-10 hours.[3]
-
The mixture is then cooled to 10-15°C to precipitate the solid product.[3]
-
Filter the solid and wash with methanol.
-
Step 3: Synthesis of Daclatasvir
This final step involves the coupling of the deprotected bis-pyrrolidine intermediate with N-(methoxycarbonyl)-L-valine.
-
Materials:
-
4,4'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidin-2-ylium) p-toluenesulfonate salt
-
N-(methoxycarbonyl)-L-valine
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Dichloromethane or Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottomed flask, dissolve N-(methoxycarbonyl)-L-valine (21.0 g) in dichloromethane (300 ml) and stir at 0-5°C.
-
Add 1-hydroxybenzotriazole (HOBt) (15.0 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (21.0 g) at the same temperature and stir for 10 minutes.
-
Add the bis-pyrrolidine p-toluenesulfonate salt (50 g) to the solution and cool the mixture to 0-5°C.
-
Slowly add triethylamine (22.0 g) and stir at the same temperature until the reaction is complete (monitored by TLC).
-
Upon completion, add purified water to the reaction mass to separate the layers.
-
The organic layer containing Daclatasvir is then further purified.
-
Quantitative Data
| Step | Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Bis-imidazole bis-Boc-pyrrolidine | Bis-chloroacetylated biphenyl, Boc-proline | K₂CO₃, Ammonium acetate | Acetonitrile, Benzene | Reflux | 18, 3 | - | - |
| 2 | Bis-pyrrolidinyl bis-imidazole salt | Bis-imidazole bis-Boc-pyrrolidine | p-TsOH | Methanol, Water | 60-70 | 8-10 | - | - |
| 3 | Daclatasvir | Bis-pyrrolidinyl bis-imidazole salt, N-(methoxycarbonyl)-L-valine | HOBt, EDC·HCl, Triethylamine | Dichloromethane | 0-5 | - | High | >99.9 |
Note: Specific yields for intermediate steps are not consistently reported in the literature. The final product is obtained with high purity.
Grazoprevir Synthesis: The Role of a Functionalized (S)-Pyrrolidin-2-ylmethanol Derivative
Grazoprevir is a potent inhibitor of the HCV NS3/4A protease, another crucial enzyme for viral replication.[4] The synthesis of Grazoprevir is a complex process involving the construction of a macrocyclic structure. A key building block in this synthesis is a derivative of (S)-pyrrolidin-2-ylmethanol.
Synthetic Pathway Overview
The synthesis of Grazoprevir is accomplished by the convergent assembly of several key building blocks. One of these crucial components is a functionalized pyrrolidine derivative, which is ultimately derived from (S)-4-hydroxyproline.
Experimental Workflow for Grazoprevir Pyrrolidine Building Block
Caption: Workflow for the synthesis of the pyrrolidine building block for Grazoprevir.
Experimental Protocols
Key Intermediate: A crucial intermediate derived from (S)-pyrrolidine is (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid.[5]
General Synthetic Approach:
-
Protection and Functionalization of (2S,4R)-4-hydroxyproline: The synthesis begins with the protection of the amino and carboxylic acid groups of 4-hydroxyproline, followed by functionalization of the hydroxyl group.
-
Coupling Reactions: The functionalized pyrrolidine derivative is then coupled with other key building blocks to construct the linear precursor of the macrocycle.
-
Macrocyclization: An intramolecular reaction is performed to form the characteristic macrocyclic structure of Grazoprevir.
-
Final Modifications: Subsequent steps may involve deprotection and further functionalization to yield the final drug molecule.
An efficient synthesis of Grazoprevir has been reported with a 51% overall yield and >99.9% purity.[6]
Quantitative Data
| Drug | Key Pyrrolidine Starting Material | Overall Yield (%) | Final Purity (%) |
| Grazoprevir | (2S,4R)-4-Hydroxyproline | 51 | >99.9 |
Note: Detailed quantitative data for individual steps in the synthesis of Grazoprevir are not publicly available.
Mechanism of Action of Daclatasvir and Grazoprevir
HCV Replication Cycle and Drug Targets
Caption: Inhibition of HCV replication by Daclatasvir and Grazoprevir.
-
Daclatasvir targets the HCV non-structural protein 5A (NS5A).[1] NS5A is a multifunctional protein essential for viral RNA replication and the assembly of new virus particles. By binding to NS5A, Daclatasvir disrupts the formation of the replication complex and inhibits the production of new HCV virions.
-
Grazoprevir is an inhibitor of the HCV NS3/4A protease.[4] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. By inhibiting this enzyme, Grazoprevir prevents the formation of essential viral proteins, thereby halting viral replication.
Conclusion
The chiral this compound scaffold is a cornerstone in the synthesis of the potent antiviral drugs Daclatasvir and Grazoprevir. The stereochemistry of the pyrrolidine ring is crucial for the biological activity of these drugs, highlighting the importance of stereoselective synthetic methods. The protocols and data presented here provide a valuable resource for researchers engaged in the design and synthesis of novel antiviral agents. Further research into more efficient and scalable synthetic routes for these and similar molecules remains an active area of investigation in the pharmaceutical sciences.
References
- 1. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. US20180258078A1 - Process for the preparation of daclatasvir dihydrochloride and its intermediates - Google Patents [patents.google.com]
- 4. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylicacid|lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
Application Note: A Scientist's Guide to the N-Alkylation of Pyrrolidin-2-ylmethanol
Introduction: The Significance of the N-Alkylated Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] (S)-Pyrrolidin-2-ylmethanol, derived from the natural amino acid L-proline, represents a versatile chiral building block for the synthesis of these complex molecules.[2][3] The functionalization of its secondary amine via N-alkylation is a cornerstone transformation, enabling the systematic modulation of a molecule's physicochemical properties, such as lipophilicity, basicity, and receptor-binding interactions. This guide provides an in-depth analysis of the primary synthetic strategies for the N-alkylation of pyrrolidin-2-ylmethanol, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.
Strategic Approaches to N-Alkylation
The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the presence of other functional groups, and considerations of scale and cost. We will explore the two most robust and widely adopted methodologies: Reductive Amination and Direct Alkylation, alongside a brief overview of emerging catalytic methods.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is arguably the most versatile and reliable method for preparing N-alkylated amines from secondary amines like this compound.[4][5] This one-pot reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a selective hydride reagent to yield the target tertiary amine.[6][7]
Causality and Mechanistic Insight: The reaction proceeds under weakly acidic conditions. The acid catalyzes the initial condensation of the amine and carbonyl to form a hemiaminal, which then dehydrates to form a key electrophilic intermediate, the iminium ion. A mild reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the iminium ion without significantly reducing the starting carbonyl compound.[4][8]
Advantages:
-
High Versatility: A vast library of commercially available aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl substituents.
-
Control Over Alkylation: The reaction is inherently controlled, avoiding the over-alkylation to quaternary ammonium salts that can plague direct alkylation methods.[4]
-
Mild Conditions: Most reductive aminations proceed at room temperature under neutral or slightly acidic pH, preserving sensitive functional groups.[9][10]
Choice of Reducing Agent: The success of the reaction hinges on the choice of reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent, particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4] Its steric bulk and reduced reactivity compared to other borohydrides allow it to selectively reduce the iminium ion in the presence of the unreacted aldehyde.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation, it is effective but highly toxic, and its use can result in cyanide contamination in the product and waste streams.[9][10]
-
Catalytic Hydrogenation (H₂/Pd, Pt, Ni): This method is a greener alternative, using hydrogen gas and a metal catalyst.[7] It is highly effective but may not be compatible with substrates containing reducible functional groups like alkenes, alkynes, or certain aromatic systems.
Direct N-Alkylation with Alkyl Halides
This classic SN2 reaction involves the direct nucleophilic attack of the pyrrolidine nitrogen onto an electrophilic carbon of an alkyl halide (or sulfonate).[11] The reaction requires a base to neutralize the hydrohalic acid byproduct and drive the reaction to completion.[12][13]
Causality and Mechanistic Insight: As a secondary amine, the nitrogen atom of this compound acts as a nucleophile, displacing a leaving group (e.g., Br⁻, I⁻, OTs⁻) from the alkylating agent. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are typically used to solvate the cation of the base and promote the SN2 pathway.
Advantages:
-
Simplicity: The experimental setup is straightforward.
-
Direct Introduction of Simple Alkyl Groups: It is highly effective for introducing primary alkyl groups like methyl, ethyl, or benzyl.
Challenges and Considerations:
-
Over-alkylation: The newly formed tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt. This can be mitigated by using the amine as the limiting reagent or by choosing sterically hindered alkylating agents.[12]
-
Reactivity of Alkylating Agent: The reactivity follows the order R-I > R-Br > R-Cl. For less reactive alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide (Finkelstein conditions) can enhance the reaction rate.[12]
-
Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to prevent competition with the amine nucleophile. For complete deprotonation, stronger bases like sodium hydride (NaH) can be used, but this requires anhydrous conditions.[12]
Modern Catalytic Approaches
Recent advances in catalysis offer alternative, often greener, routes for N-alkylation.
-
Direct Alkylation with Alcohols: This "borrowing hydrogen" methodology uses a catalyst (often based on iridium or ruthenium) to temporarily oxidize an alcohol to an aldehyde in situ. The aldehyde then undergoes reductive amination with the amine, and the catalyst completes the cycle by reducing the iminium intermediate. This approach is highly atom-economical, producing only water as a byproduct.[14][15]
-
Metallaphotoredox Catalysis: This cutting-edge method uses visible light and a combination of a photocatalyst and a copper catalyst to couple N-nucleophiles with alkyl halides, including challenging secondary and tertiary halides, under mild conditions.[16]
Data Presentation: Comparative Overview
The following table provides a summary of typical reaction parameters for the two primary protocols described in this guide.
| Parameter | Method 1: Reductive Amination | Method 2: Direct Alkylation |
| Alkylating Agent | Aldehyde or Ketone | Alkyl Halide (e.g., R-Br, R-I) |
| Key Reagent | Sodium Triacetoxyborohydride | Potassium Carbonate (or other base) |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature to 70°C |
| Reaction Time | 4 - 16 hours | 12 - 24 hours |
| Key Advantage | High selectivity, broad scope | Simplicity for primary alkyl groups |
| Potential Issue | Reagent cost/stability | Over-alkylation, genotoxicity of halides[11] |
| Typical Yield | 75 - 95% | 60 - 85% |
Mandatory Visualizations: Workflows and Mechanisms
Caption: High-level workflow for N-alkylation of this compound.
Caption: Mechanism of Reductive Amination.
Caption: Sₙ2 mechanism for Direct N-Alkylation.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Benzylation via Reductive Amination
This protocol details the synthesis of (S)-1-benzylpyrrolidin-2-yl)methanol using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
(S)-Pyrrolidin-2-ylmethanol (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (S)-pyrrolidin-2-ylmethanol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Add benzaldehyde (1.1 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes to facilitate pre-formation of the hemiaminal/iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.
Protocol 2: N-Ethylation via Direct Alkylation
This protocol details the synthesis of (S)-1-ethylpyrrolidin-2-yl)methanol using ethyl bromide and potassium carbonate.
Materials:
-
(S)-Pyrrolidin-2-ylmethanol (1.0 eq)
-
Ethyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add (S)-pyrrolidin-2-ylmethanol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to suspend the reagents (approx. 0.2 M concentration) and begin stirring.
-
Add ethyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive halides, the mixture can be gently heated (e.g., to 50-60°C) to increase the reaction rate. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the pure N-ethylated product.
Product Characterization
The identity and purity of the final N-alkylated this compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the covalent incorporation of the new alkyl group. Expect to see new signals corresponding to the alkyl protons and carbons, and a shift in the signals for the pyrrolidine ring protons adjacent to the nitrogen.[17][18]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretch (typically around 3300-3500 cm⁻¹) from the starting secondary amine is a key indicator of a successful reaction.
By employing these robust protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize a wide range of N-alkylated this compound derivatives for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. organicreactions.org [organicreactions.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. thalesnano.com [thalesnano.com]
- 15. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. benchchem.com [benchchem.com]
- 18. (2-PYRROLIDIN-1-YLPYRID-4-YL)METHANOL 97+%(906352-65-6) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Immobilization of Pyrrolidin-2-ylmethanol-Based Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolidine-based organocatalysts, particularly those derived from proline and its alcohol counterpart, pyrrolidin-2-ylmethanol (often referred to as prolinol), are powerful tools in modern asymmetric synthesis.[1][2][3] Their ability to catalyze a wide range of C-C bond-forming reactions with high stereoselectivity has made them indispensable in the synthesis of chiral molecules for pharmaceuticals and fine chemicals.[2][4]
However, a significant drawback of these homogeneous catalysts is the difficulty in separating them from the reaction mixture, which complicates product purification and prevents catalyst reuse—a critical factor for industrial-scale applications.[5][6] Immobilizing these catalysts onto solid supports transforms them into heterogeneous systems, offering a practical solution that combines the high efficiency of homogeneous catalysis with the ease of recovery and recycling of heterogeneous catalysis.[5][6][7]
This document provides a detailed overview of common immobilization techniques, experimental protocols, and performance data for this compound-based catalysts.
Immobilization Strategies and Solid Supports
The choice of solid support and immobilization method is crucial as it directly influences the catalyst's activity, selectivity, and stability.[6] The ideal support should be chemically inert, mechanically stable, and provide a high surface area with appropriate functional groups for catalyst anchoring.[8]
Common Immobilization Techniques:
There are four primary methods for immobilizing organocatalysts, each with distinct advantages and disadvantages.[6][9]
-
Covalent Bonding: This method involves forming a strong chemical bond between the catalyst and the support.[6] It is the most robust method, minimizing catalyst leaching. However, it often requires multi-step synthesis to introduce a suitable linker on the catalyst and functionalize the support, which can sometimes reduce catalytic activity.[6][10]
-
Adsorption (Non-covalent): This technique relies on weaker intermolecular forces such as hydrogen bonding, van der Waals forces, or hydrophobic interactions to attach the catalyst to the support surface.[6][7][9] It is a simple, mild, and economical method that often preserves the catalyst's native activity.[7][10] The main drawback is the potential for catalyst leaching due to the weak interactions.[9]
-
Ionic Bonding: This involves electrostatic interactions between a charged catalyst and an oppositely charged support. This method is stronger than physical adsorption but can be sensitive to changes in pH and ionic strength of the reaction medium.
-
Entrapment/Encapsulation: The catalyst is physically confined within the pores or a polymeric network of the support material.[9][11][12] This method effectively prevents leaching, but can introduce mass transfer limitations, where the substrate's access to the catalytic sites is hindered, potentially lowering the reaction rate.[11]
Common Solid Supports:
-
Inorganic Supports: Mesoporous silica materials (e.g., MCM-41, SBA-15) are widely used due to their high surface area, tunable pore sizes, and abundant silanol groups (-OH) that can be easily functionalized for covalent attachment.[8][13]
-
Polymeric Supports: Polystyrene (PS), often cross-linked with divinylbenzene (DVB), and polyethylene glycol (PEG) are common organic polymers used for immobilization. They offer chemical stability and versatility in functionalization.[13]
-
Magnetic Nanoparticles (MNPs): These offer the advantage of easy separation from the reaction mixture using an external magnet, simplifying the recovery process significantly.
-
Fullerenes: The unique cage-like structure of fullerenes provides a large specific surface area and numerous active sites for catalyst loading, which can enhance catalytic efficiency.[14]
Experimental Protocols
Here we provide generalized, yet detailed, protocols for the immobilization of a this compound derivative onto a silica support via covalent bonding—one of the most common and robust methods.
Protocol 1: Functionalization of Silica Gel with a Chloropropyl Linker
Objective: To prepare silica gel with a reactive linker for covalent attachment of the catalyst.
Materials:
-
Silica gel (high purity, pore size ~60 Å)
-
(3-Chloropropyl)trimethoxysilane
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Activate the silica gel by heating at 150°C under vacuum for 4-6 hours to remove adsorbed water.
-
In a round-bottom flask, suspend the activated silica gel in anhydrous toluene under a nitrogen atmosphere.
-
Add (3-Chloropropyl)trimethoxysilane (typically 1.5-2.0 mmol per gram of silica) dropwise to the stirred suspension.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the functionalized silica gel and wash sequentially with toluene, methanol, and deionized water to remove any unreacted silane.
-
Dry the chloropropyl-functionalized silica (Silica-Cl) in a vacuum oven at 80°C overnight.
Protocol 2: Covalent Immobilization of (S)-Pyrrolidin-2-ylmethanol
Objective: To covalently attach the prolinol catalyst to the functionalized silica support.
Materials:
-
Chloropropyl-functionalized silica (Silica-Cl) from Protocol 1
-
(S)-Pyrrolidin-2-ylmethanol
-
Sodium hydride (NaH) or another suitable base
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve (S)-Pyrrolidin-2-ylmethanol in anhydrous DMF.
-
Cool the solution in an ice bath (0°C).
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution to deprotonate the hydroxyl group. Stir for 30-60 minutes at 0°C.
-
Add the dry Silica-Cl to the flask.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80°C.
-
Stir the suspension for 24-48 hours.
-
Cool the mixture, then quench any remaining NaH by the careful, dropwise addition of methanol.
-
Filter the solid catalyst. Wash it thoroughly with DMF, water, and dichloromethane to remove unreacted prolinol and other impurities.
-
Dry the final immobilized catalyst (Silica-Prolinol) under vacuum at 60°C.
Visualization of Workflows
Experimental Workflow for Catalyst Immobilization
The following diagram illustrates the general workflow for preparing and utilizing an immobilized catalyst.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]
- 7. Factors influencing the performance of organocatalysts immobilised on solid supports: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of Techniques in Enzyme Immobilization [e-asct.org]
- 10. Non-covalent immobilization of asymmetric organocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrrolidin-2-ylmethanol Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions in Pyrrolidin-2-ylmethanol catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its derivatives, and what are their primary applications in catalysis?
This compound, also known as prolinol, and its derivatives are chiral organocatalysts widely used in asymmetric synthesis.[1] Their catalytic activity stems from the presence of a secondary amine in the pyrrolidine ring and a hydroxyl group, which can participate in hydrogen bonding to stabilize transition states.[1] They are particularly effective in promoting carbon-carbon bond-forming reactions such as aldol reactions, Michael additions, and cycloadditions, yielding products with high stereoselectivity.[2][3]
Q2: How do this compound-based organocatalysts work?
These catalysts typically operate through one of two primary catalytic cycles: the enamine cycle or the iminium ion cycle.
-
Enamine Catalysis: The secondary amine of the catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an α,β-unsaturated aldehyde in a Michael addition). Subsequent hydrolysis regenerates the catalyst and yields the final product.[4]
-
Iminium Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.
Q3: What are the critical parameters to control for achieving high yield and enantioselectivity?
Several factors significantly influence the outcome of this compound catalyzed reactions:
-
Catalyst Structure: The steric and electronic properties of the substituents on the pyrrolidine ring and the hydroxyl group can dramatically affect catalyst performance.[1]
-
Solvent: The choice of solvent can impact the solubility of reactants and intermediates, as well as the stability of the transition state. A range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, hexane) should be screened.[5]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may also decrease the reaction rate.[5]
-
Catalyst Loading: Typically, catalyst loading ranges from 5 to 20 mol%. The optimal loading depends on the specific reaction and should be determined experimentally.[2]
-
Additives: In some cases, the addition of a co-catalyst, such as an acid or a base, can improve reaction rates and selectivities.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is pure and has been stored properly under an inert atmosphere to prevent degradation. |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in increments (e.g., from 10 mol% to 15-20 mol%).[2] |
| Low Reaction Temperature | While low temperatures often improve enantioselectivity, they can also slow down the reaction. Incrementally increase the temperature and monitor the progress by TLC or GC. |
| Poor Substrate Reactivity | The electronic or steric properties of the substrate may hinder the reaction. Consider using a more activated substrate if possible. |
| Solvent Issues | The reactants or catalyst may not be fully soluble in the chosen solvent. Screen a variety of solvents with different polarities. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Suggested Solution |
| Reaction Temperature is Too High | Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even as low as -78 °C.[5] |
| Incorrect Solvent | The solvent can significantly influence the chiral induction. Screen a range of aprotic solvents like toluene, CH2Cl2, THF, and methylcyclohexane.[5] |
| Presence of Water | Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions using dry solvents. Moisture can interfere with the catalyst's performance. |
| Sub-optimal Catalyst Structure | The chosen this compound derivative may not be ideal for the specific transformation. Consider screening other derivatives with different steric bulk or electronic properties. |
| Racemization During Work-up or Purification | Avoid harsh acidic or basic conditions during the work-up and purification steps. Use techniques like flash column chromatography with a suitable eluent system.[2] |
Issue 3: Poor Diastereoselectivity (dr)
| Potential Cause | Suggested Solution |
| Thermodynamic vs. Kinetic Control | Reaction conditions may favor the thermodynamic product. Adjusting the temperature or reaction time might favor the kinetic product with higher diastereoselectivity. |
| Catalyst Control vs. Substrate Control | The inherent stereochemistry of the substrate may be influencing the outcome. A different catalyst might be needed to override substrate control. |
| Solvent Effects | The solvent can influence the transition state geometry. A systematic screening of solvents is recommended. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | OC4 (10) | CH2Cl2 | rt | 7 | 99 | 78:22 | 68 |
| 2 | OC4 (10) | Toluene | rt | 24 | 91 | 85:15 | 75 |
| 3 | OC4 (10) | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| 4 | OC4 (10) | Hexane | 0 | 48 | 65 | 90:10 | 82 |
Data synthesized from a study on new pyrrolidine-based organocatalysts.[5] OC4 is a specific derivative of this compound.
Table 2: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | l-prolinamide | 20 | Acetone (neat) | rt | 24 | 80 | 30 |
| 2 | 3h | 20 | Acetone (neat) | -25 | 48 | 95 | >99 |
Data from a study on l-prolinamide derivatives as catalysts.[6] '3h' is a specific l-prolinamide derivative.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
-
To a dry reaction vial, add the nitroalkene (0.2 mmol) and the chosen anhydrous solvent (2 mL).
-
Add the this compound-based organocatalyst (0.02 mmol, 10 mol%).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 5 minutes.
-
Add the aldehyde (0.4 mmol, 2 equivalents) to the solution.
-
Stir the reaction mixture and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).[4]
Protocol 2: General Procedure for Asymmetric Aldol Reaction of an Aldehyde with a Ketone
-
To a dry reaction flask, add the aldehyde (0.5 mmol) and the this compound-based organocatalyst (0.1 mmol, 20 mol%).
-
Add the anhydrous ketone (1 mL), which often serves as both the reactant and the solvent.
-
Stir the reaction mixture at the desired temperature (e.g., -25 °C) for the specified time (e.g., 24-48 hours), monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Mandatory Visualization
Caption: Generalized enamine catalytic cycle for this compound catalyzed reactions.
Caption: A logical workflow for troubleshooting and optimizing reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselectivity in Pyrrolidin-2-ylmethanol Catalyzed Reactions
Welcome to the technical support center for improving enantioselectivity in asymmetric reactions catalyzed by Pyrrolidin-2-ylmethanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing low enantiomeric excess (e.e.) in our reaction using a this compound-derived catalyst. What are the most common causes?
A1: Low enantioselectivity can stem from several factors. The primary areas to investigate include the purity of your reagents and catalyst, the choice of solvent, the reaction temperature, and the catalyst loading. The inherent structure of your substrate can also play a significant role in the stereochemical outcome. It is crucial to ensure that all reagents are of high purity and appropriately dried, as even trace amounts of water can interfere with many catalytic systems.
Q2: How critical is the purity of this compound and other reagents?
A2: The purity of the chiral catalyst is paramount. Impurities can "poison" the catalyst or introduce competing, non-selective catalytic cycles, leading to a significant drop in enantioselectivity. Ensure that all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.
Q3: How does the choice of solvent impact the enantioselectivity of our reaction?
A3: The solvent plays a crucial role in the transition state of the reaction, directly influencing enantioselectivity. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex. Non-coordinating solvents are often preferred as they minimize interference with the catalyst-substrate interaction. It is highly recommended to screen a range of solvents with varying polarities.
Q4: Can additives improve the enantioselectivity of my reaction?
A4: Yes, additives can have a significant impact. For instance, in reactions involving diarylprolinol silyl ethers, the addition of a Brønsted acid co-catalyst can be beneficial. In some cases, a small amount of water can facilitate proton transfer steps or help create a more ordered transition state, thereby improving enantioselectivity. However, the effect of water is highly substrate and reaction-dependent, and anhydrous conditions are generally recommended as a starting point.
Q5: What is the general mechanism of catalysis for this compound and its derivatives?
A5: this compound and its derivatives typically operate through enamine or iminium ion catalysis. The secondary amine of the pyrrolidine ring reacts with a carbonyl substrate (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chiral scaffold of the catalyst then directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. The hydroxyl group of the methanol moiety can participate in hydrogen bonding to further stabilize the transition state and enhance stereocontrol.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
If you are experiencing low enantioselectivity, a systematic approach to troubleshooting is crucial. The following logical workflow can help identify and resolve the underlying issues.
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Yield or Slow Reaction Rate
A slow reaction rate can sometimes be linked to issues that also affect enantioselectivity.
Caption: Troubleshooting workflow for poor yield or slow reaction rate.
Data Presentation
For rapid comparison, the following tables summarize key quantitative data on improving enantioselectivity from reactions catalyzed by prolinol and its derivatives.
Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Prolinol-Catalyzed Reaction
| Catalyst | Reaction Type | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Diarylprolinol Silyl Ether | Diels-Alder | Toluene | Room Temp | 80 | 97 (exo) |
| Diarylprolinol Silyl Ether | Diels-Alder | CH2Cl2 | Room Temp | 75 | 95 (exo) |
| Diarylprolinol Silyl Ether | Diels-Alder | THF | Room Temp | 68 | 93 (exo) |
| Helical Polycarbene with Prolinol | Michael Addition | CH2Cl2 | 25 | - | 65 |
| Helical Polycarbene with Prolinol | Michael Addition | CH2Cl2 | 0 | 77 | 76 |
| Helical Polycarbene with Prolinol | Michael Addition | Toluene | 0 | - | 72 |
Table 2: Effect of Additives on Enantioselectivity
| Catalyst | Reaction Type | Additive | Solvent | ee (%) |
| Diarylprolinol Silyl Ether | Diels-Alder | p-Nitrophenol | Toluene | 90 |
| Diarylprolinol Silyl Ether | Diels-Alder | CF3COOH | Toluene | 97 |
| Prolyl Amide | Pictet-Spengler | o-Fluorobenzoic Acid | p-Xylene | 94 |
| Prolyl Amide | Pictet-Spengler | Salicylic Acid | p-Xylene | 92.5 |
Experimental Protocols
Below are generalized protocols for key asymmetric reactions. Note that optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.
Protocol 1: Asymmetric Aldol Reaction
This protocol provides a general method for the asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
(S)-Pyrrolidin-2-ylmethanol or a derivative (e.g., 10-20 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (serves as both reactant and solvent, or use 2-10 equivalents)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, or neat)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the catalyst (0.1-0.2 mmol).
-
Add the ketone (if used as a co-reactant) and the anhydrous solvent (if not neat).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by chiral HPLC or NMR analysis.
Protocol 2: Asymmetric Michael Addition
This protocol describes a general procedure for the enantioselective addition of an aldehyde or ketone to a nitroalkene.
Materials:
-
(S)-Pyrrolidin-2-ylmethanol or a derivative (10 mol%)
-
Michael Donor (e.g., Aldehyde or Ketone, 1.2-2.0 equiv.)
-
Michael Acceptor (e.g., β-Nitrostyrene, 1.0 mmol)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the Michael acceptor (1.0 mmol) and the catalyst (0.1 mmol).
-
Dissolve the components in the chosen anhydrous solvent (e.g., 2-5 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).[1]
-
Add the Michael donor (1.2-2.0 mmol) dropwise to the solution.
-
Stir the reaction mixture at the chosen temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by standard analytical techniques (NMR, HRMS) and determine the enantiomeric excess (ee) by chiral HPLC.[2]
Protocol 3: Asymmetric Mannich Reaction
This protocol provides a general method for the three-component Mannich reaction.
Materials:
-
(S)-Pyrrolidin-2-ylmethanol or a derivative (e.g., 5-20 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (2.0-5.0 mmol)
-
Amine (e.g., p-anisidine, 1.1 mmol)
-
Anhydrous solvent (e.g., DMSO, DMF, or a non-polar solvent for certain catalysts)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
In a reaction vial, combine the aldehyde (1.0 mmol), ketone (2.0-5.0 mmol), and amine (1.1 mmol).
-
Add the anhydrous solvent and stir until all components are dissolved.
-
Add the this compound-derived catalyst (0.05-0.2 mmol).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield, dr, and ee of the purified product.
Visualization of Key Concepts
Caption: Generalized catalytic cycle for enamine-mediated reactions.
References
Troubleshooting low yields in the synthesis of Pyrrolidin-2-ylmethanol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Pyrrolidin-2-ylmethanol derivatives, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound derivatives?
A1: Low yields can stem from a variety of factors, often related to reagent quality, reaction conditions, and experimental setup. Key areas to investigate include:
-
Moisture and Air Sensitivity: Many reactions, particularly those involving organometallics like Grignard reagents or hydrides like LiAlH₄, are highly sensitive to moisture and atmospheric oxygen.[1][2] Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity and Activity: The purity of starting materials, such as proline derivatives, and the activity of reagents like Grignard reagents or catalysts are crucial. Impurities in starting materials or solvents can interfere with the reaction.[2] For Grignard reactions, ensure the magnesium turnings are fresh and activated.[1][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the rate of reagent addition can significantly impact yield.[1][4] For instance, adding reagents too quickly can lead to side reactions and loss of temperature control.
-
Side Reactions: Competing reactions, such as enolization of the carbonyl substrate in Grignard reactions or Wurtz coupling, can consume starting materials and reduce the yield of the desired product.[1]
-
Inefficient Work-up and Purification: Product loss can occur during the work-up and purification steps. This includes incomplete extraction, decomposition on silica gel, or loss during solvent removal.
Q2: How can I improve the stereoselectivity of my reaction?
A2: Achieving high stereoselectivity is often a critical goal. Several factors influence the stereochemical outcome:
-
Solvent Choice: The polarity and steric bulk of the solvent can significantly affect the transition state geometry and, consequently, the diastereomeric or enantiomeric ratio.[4]
-
Catalyst Selection: In asymmetric syntheses, the choice of a chiral catalyst or ligand is paramount. Screening different catalysts and optimizing the catalyst loading is often necessary to achieve high enantioselectivity.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by increasing the energy difference between diastereomeric transition states, though this may require longer reaction times.[4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound derivatives.
Guide 1: Low Yield in Grignard Reaction with Proline Derivatives
Problem: The Grignard reaction between a proline ester derivative and a Grignard reagent (e.g., Phenylmagnesium bromide) is resulting in a low yield of the desired tertiary alcohol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Grignard reactions.
Detailed Steps:
-
Verify Reaction Initiation: A common failure point is the initiation of the Grignard reagent formation.[1] Signs of successful initiation include a color change and a gentle exotherm. If the reaction does not start, consider activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried, and anhydrous solvents must be used.[1][5]
-
Check Reagent Stoichiometry: If the starting proline derivative is not fully consumed, the concentration of the Grignard reagent may be lower than expected. It is good practice to titrate the Grignard reagent before use.
-
Control Reaction Temperature: The addition of the proline ester to the Grignard reagent should be done at a controlled temperature, typically 0 °C, to minimize side reactions.[6]
-
Identify Side Products: Analyze the crude reaction mixture by TLC, GC/MS, or NMR to identify any major side products. Common side reactions include Wurtz coupling of the Grignard reagent with the starting halide and enolization of the ester.[1]
Guide 2: Low Yield in the Reduction of a Proline Ester with LiAlH₄
Problem: The reduction of a proline ester (e.g., methyl (S)-pyrrolidine-2-carboxylate) to (S)-Pyrrolidin-2-ylmethanol using Lithium Aluminium Hydride (LiAlH₄) gives a poor yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in LiAlH₄ reductions.
Detailed Steps:
-
Reagent Quality: LiAlH₄ is a highly reactive hydride and can be deactivated by moisture. Use a fresh, unopened container of LiAlH₄ if possible and handle it under a dry, inert atmosphere.
-
Reaction Conditions: The reduction of esters with LiAlH₄ is typically performed in anhydrous ethereal solvents like diethyl ether or THF.[7] Ensure the solvent is dry.
-
Quenching Procedure: The work-up of LiAlH₄ reactions is critical for obtaining a good yield. A common issue is the formation of gelatinous aluminum salts that can trap the product. A careful, dropwise addition of water followed by an aqueous base solution (e.g., NaOH) can help to form granular precipitates that are easier to filter.
-
Product Isolation: this compound and its simpler derivatives can have significant water solubility. During the work-up, ensure that the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent to recover all the product.
Data Presentation
Table 1: Influence of Solvent on Diastereoselectivity in a [3+2] Cycloaddition for Pyrrolidine Synthesis
| Entry | Solvent | Diastereomeric Ratio (d.r.) | Conversion (%) |
| 1 | Toluene | >20:1 | >98 |
| 2 | THF | 10:1 | >98 |
| 3 | Acetonitrile | 8:1 | >98 |
| 4 | Dichloromethane | 15:1 | 60 |
| 5 | Water | 12:1 | 45 |
| Data adapted from a representative [3+2] cycloaddition reaction for the synthesis of densely substituted pyrrolidines.[4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol via Grignard Reaction
This protocol is adapted from a procedure for the synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol starting from a protected proline ester.[6]
Materials:
-
(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester
-
Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser, separatory funnel)
Procedure:
-
Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
Grignard Reagent: To the flask, add 3 equivalents of the Phenylmagnesium bromide solution in THF. Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 1 equivalent of the proline ester in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent via the addition funnel over 45 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the resulting mixture at 0 °C for 1.5 hours. After this time, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to reflux and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Et₂O or hexane/Et₂O) to yield the desired tertiary alcohol.[6]
Protocol 2: Reduction of (S)-proline methyl ester with LiAlH₄
This is a general procedure for the reduction of a proline ester to the corresponding alcohol.
Materials:
-
(S)-proline methyl ester hydrochloride
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of 1.5 equivalents of LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1 equivalent of (S)-proline methyl ester in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise (1 mL per 1 g of LiAlH₄ used). Follow this with the dropwise addition of 15% aqueous NaOH solution (1 mL per 1 g of LiAlH₄). Finally, add more water (3 mL per 1 g of LiAlH₄).
-
Filtration: Stir the resulting mixture at room temperature for 15-30 minutes. The aluminum salts should precipitate as a granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (S)-Pyrrolidin-2-ylmethanol.
-
Purification: The crude product can be purified by distillation or chromatography if necessary. Note that due to its polarity, purification by chromatography may require a polar eluent system.
References
Technical Support Center: Purification of Pyrrolidin-2-ylmethanol Derivatives by Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying pyrrolidin-2-ylmethanol derivatives using crystallization. It addresses common challenges and offers structured solutions to overcome them effectively.
Frequently Asked Questions (FAQs)
Q1: What makes crystallization a suitable purification method for this compound derivatives? A1: Crystallization is a highly selective purification technique widely used in the pharmaceutical industry to isolate active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For this compound derivatives, which are often key chiral building blocks in drug synthesis, crystallization is effective for achieving high chemical purity and, in some cases, for resolving enantiomers.[3][4][5] The process is crucial for controlling physical and chemical properties like polymorphism and particle size, which are critical for downstream processing and the final drug product's performance.[1][6]
Q2: How do I select the best solvent for crystallizing my this compound derivative? A2: The ideal solvent should dissolve the compound when hot but not when cold.[7][8] For this compound derivatives, which are generally polar due to the hydroxyl and amine functionalities, polar solvents are a good starting point.[7][9]
-
Single Solvent Systems: Polar protic solvents like isopropanol (often aqueous) and ethanol, or polar aprotic solvents like acetonitrile, have been successfully used.[4][10]
-
Mixed Solvent Systems: If your compound is too soluble in one solvent and poorly soluble in another, a solvent-pair system can be effective.[11] Common pairs include ethyl acetate-hexane and water-ethanol.[11][12] You would typically dissolve the compound in the "good" solvent first, then slowly add the "anti-solvent" until turbidity appears.[12]
The choice of solvent is critical as it can influence the crystal form (polymorphism), which affects the drug's stability, solubility, and bioavailability.[1][13]
Q3: My compound is chiral. Can I use crystallization for enantiomeric resolution? A3: Yes, chiral resolution via crystallization is a viable, though sometimes challenging, technique.[14] Success depends on the compound forming a conglomerate (a mechanical mixture of enantiopure crystals) rather than a racemic compound (where both enantiomers are present in the same crystal lattice). To facilitate separation, you can consider:
-
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated more easily by crystallization.[14]
-
Seeding: Introducing a pure crystal of the desired enantiomer into a supersaturated solution can promote the crystallization of that specific enantiomer.[14]
Q4: What is "oiling out" and how can I prevent it with my this compound derivative? A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is too close to the melting point of the solute.[11][15] To prevent this:
-
Use more solvent: This keeps the compound soluble for longer during cooling.[15]
-
Cool the solution more slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath.[15]
-
Add a better solvent: If using a mixed solvent system, add a small amount of the more "soluble" solvent to prevent premature precipitation.[15]
Q5: How does purity affect the crystallization process? A5: Impurities can significantly impact crystallization by interfering with crystal growth, altering the crystal shape, or promoting the formation of undesired polymorphs.[1][6] While crystallization is a purification method, a minimum starting purity (e.g., 80-90%) is often recommended for obtaining high-quality crystals for applications like single-crystal X-ray diffraction.[8] If significant impurities are present, a preliminary purification step, such as column chromatography, may be necessary.[16]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the crystallization of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form after cooling. | 1. Too much solvent was used. The solution is not supersaturated.[15] 2. The compound is very soluble even at low temperatures. The chosen solvent is not suitable. 3. Supersaturation is high, but nucleation is slow. | 1. Boil off some solvent to increase the concentration and allow it to cool again.[15] 2. If the mother liquor is available, test for residual compound by evaporating a small sample.[15] Try a different solvent or a mixed-solvent system. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[15] |
| Crystallization happens too quickly. | 1. The solution is too concentrated. 2. The cooling rate is too fast. [15] | 1. Re-heat the solution and add a small amount of additional solvent (1-2 mL).[15] 2. Ensure the solution cools slowly. Let it stand at room temperature before moving to a colder environment. Insulate the flask with paper towels or a cork ring to slow heat loss.[15] |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities. This can lower the melting point of the mixture.[15] 3. The solution is cooling too rapidly. [15] | 1. Choose a solvent with a lower boiling point.[9] 2. Consider an initial purification step (e.g., charcoal treatment or chromatography) to remove impurities.[15] 3. Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool slowly.[15] |
| The final yield is very low. | 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[15] 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during a hot gravity filtration step. | 1. Concentrate the mother liquor and cool it further to recover a second crop of crystals. Note that this crop may be less pure. 2. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. 3. Use a pre-heated funnel and flask for hot filtration and keep the solution hot to prevent crystal formation on the filter paper. |
| The purified crystals are discolored or contain visible impurities. | 1. Impurities were trapped (included) in the crystal lattice due to rapid crystal growth.[17] 2. Residual mother liquor containing impurities remains on the crystal surface.[2] | 1. Re-dissolve the crystals in fresh, hot solvent and allow them to recrystallize slowly.[17] 2. Wash the filtered crystals with a small amount of fresh, ice-cold solvent. Ensure the wash solvent is cold to minimize dissolving the desired product. |
Experimental Protocols
General Protocol for Cooling Crystallization
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. A good solvent will dissolve the this compound derivative at a high temperature but have low solubility at room temperature or below.[17]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solvent boils. Continue adding the solvent in small portions until the solid is completely dissolved.[17]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[8] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Solvent Selection Data
The following table summarizes common solvents used for crystallization, ordered by decreasing polarity. This compound derivatives are polar, so solvents at the top of the list are often a good starting point.
| Solvent | Boiling Point (°C)[9] | Polarity | Common Use Notes |
| Water | 100 | Very High | Good for compounds that can hydrogen bond (alcohols, amines).[9] |
| Acetonitrile | 82 | High | A polar aprotic solvent mentioned for recrystallizing pyrrolidine derivatives.[10] |
| Methanol | 65 | High | A polar protic solvent that dissolves many polar compounds.[7] |
| Ethanol | 78 | High | A common and effective recrystallization solvent.[9][12] |
| Isopropanol | 82 | Medium-High | Used in aqueous solutions for purifying chiral pyrrolidine derivatives.[10] |
| Acetone | 56 | Medium-High | Excellent solvent but its low boiling point can be a drawback.[7] |
| Ethyl Acetate | 77 | Medium | Good solvent for moderately polar compounds; often used in a pair with hexane.[7][12] |
| Toluene | 111 | Low | High boiling point can lead to "oiling out"; use with caution.[9] |
| Hexane(s) | 69 | Very Low | A nonpolar solvent, typically used as the "anti-solvent" in a pair for polar compounds.[9][12] |
Visualizations
Workflow for Crystallization
Caption: General experimental workflow for purification by crystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. syrris.com [syrris.com]
- 2. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. filter-dryer.com [filter-dryer.com]
- 7. quora.com [quora.com]
- 8. unifr.ch [unifr.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Techniques for Separating Diastereomers of Pyrrolidin-2-ylmethanol Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully separating diastereomers of Pyrrolidin-2-ylmethanol products using column chromatography. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers challenging?
A1: Diastereomers of this compound possess very similar physicochemical properties due to their identical molecular weight and core structure. The subtle differences in the three-dimensional arrangement of their atoms result in only minor variations in polarity and interaction with the stationary phase, making their separation by standard column chromatography challenging. Achieving good resolution often requires highly selective chiral stationary phases and carefully optimized mobile phase conditions.
Q2: What are the most effective types of stationary phases for this separation?
A2: Polysaccharide-based chiral stationary phases (CSPs) are generally the most effective for separating this compound diastereomers.[1] Columns packed with derivatives of cellulose or amylose, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for a wide range of chiral compounds, including those with amino alcohol functionalities.[1][2] Macrocyclic glycopeptide-based CSPs can also be effective, particularly in reversed-phase or polar organic modes.[1]
Q3: What is the role of mobile phase additives in the separation?
A3: Mobile phase additives play a crucial role in improving peak shape and selectivity for the separation of this compound diastereomers. Due to the basic nature of the pyrrolidine nitrogen, peak tailing can be a significant issue. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can help to mask active silanol groups on the silica support, leading to more symmetrical peaks.[3] Conversely, acidic modifiers like trifluoroacetic acid (TFA) can be used to control the ionization of the analyte and influence its retention.[4][5] The ionic strength of the mobile phase can also significantly affect peak shape.[2]
Q4: Should I use normal-phase, reversed-phase, or polar organic mode for the separation?
A4: The choice of chromatographic mode depends on the specific this compound derivative and the selected chiral stationary phase.
-
Normal-Phase (NP): Often a good starting point, using eluents like hexane/ethanol.[6] It can provide excellent selectivity on polysaccharide-based CSPs.
-
Reversed-Phase (RP): Can be used with certain CSPs and is advantageous when using mass spectrometric detection.[1]
-
Polar Organic Mode (PO): Utilizes polar organic solvents like methanol or acetonitrile and is also a viable option, particularly with polysaccharide-based CSPs.[1]
A screening approach using different modes is often the most effective way to identify the optimal conditions.[7]
Q5: My compound lacks a strong UV chromophore. How can I detect it?
A5: For this compound derivatives lacking a strong UV chromophore, several detection strategies can be employed. If the compound has a suitable functional group, pre-column derivatization with a UV-active or fluorescent tag can be performed.[1] Alternatively, detectors that do not rely on UV absorbance, such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS), can be utilized.
Troubleshooting Guide
Poor resolution, peak tailing, and long retention times are common issues encountered during the separation of this compound diastereomers. This guide provides a systematic approach to troubleshooting these problems.
Issue 1: Poor or No Resolution
Possible Causes:
-
Inappropriate Stationary Phase: The chosen chiral stationary phase may not have sufficient selectivity for your specific diastereomers.
-
Suboptimal Mobile Phase Composition: The polarity of the mobile phase may be too high or too low, or it may lack the necessary components to induce differential interaction with the stationary phase.
-
High Flow Rate: A flow rate that is too fast can reduce the interaction time between the analytes and the stationary phase, leading to decreased resolution.
-
Incorrect Temperature: Temperature can influence the thermodynamics of the separation and affect selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: The basic nitrogen of the pyrrolidine ring can interact with acidic silanol groups on the silica surface of the column, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
Solutions:
-
Add a Basic Modifier: Incorporate a small percentage (e.g., 0.1%) of diethylamine (DEA) or another suitable amine into your mobile phase to neutralize the active silanol sites.[3]
-
Use a Base-Deactivated Column: Employ a column that has been end-capped or specially treated to minimize silanol interactions.
-
Reduce Sample Concentration: Lower the concentration of your sample or reduce the injection volume.
-
Adjust Mobile Phase pH: If using a reversed-phase method with an aqueous component, adjust the pH with a suitable buffer to control the ionization of the this compound.
Issue 3: Long Retention Times
Possible Causes:
-
Mobile Phase is Too Weak: The mobile phase may not have sufficient elution strength to move the analytes through the column in a reasonable amount of time.
-
Strong Analyte-Stationary Phase Interactions: The specific interactions between your this compound derivative and the stationary phase may be excessively strong.
Solutions:
-
Increase Mobile Phase Strength:
-
Normal-Phase: Increase the percentage of the more polar solvent (e.g., increase ethanol in a hexane/ethanol mobile phase).
-
Reversed-Phase: Increase the percentage of the organic modifier (e.g., increase acetonitrile or methanol in an aqueous mobile phase).
-
-
Change Mobile Phase Composition: Sometimes, switching one of the mobile phase components (e.g., from ethanol to isopropanol in normal phase) can alter the selectivity and reduce retention times.
-
Increase Flow Rate: A higher flow rate will decrease the analysis time, but be mindful that this can also reduce resolution.
-
Increase Column Temperature: Raising the temperature can decrease the viscosity of the mobile phase and reduce retention times.
Experimental Protocols
Given the lack of specific published methods for all this compound diastereomers, a screening approach is recommended. The following protocols provide excellent starting points for method development.
General Experimental Workflow
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Removal of the Pyrrolidin-2-ylmethanol Chiral Auxiliary
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of the pyrrolidin-2-ylmethanol chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound chiral auxiliary?
A1: this compound is a chiral auxiliary used in asymmetric synthesis to control the stereochemical outcome of a reaction. It is temporarily incorporated into a molecule to direct the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.
Q2: What are the common methods for removing the this compound chiral auxiliary?
A2: The most frequently employed methods for the removal of the this compound auxiliary, typically from an N-acyl derivative, include:
-
Oxidative Cleavage: This method converts the pyrrolidine ring into a γ-lactam.
-
Reductive Cleavage: This approach typically utilizes hydride reagents to reduce the amide bond, yielding an alcohol and the recovered auxiliary.
-
Hydrolytic Cleavage: This method involves the hydrolysis of the amide bond under acidic or basic conditions to produce a carboxylic acid and the auxiliary.
Q3: How do I choose the most suitable removal method for my substrate?
A3: The choice of removal method depends on several factors, including the desired functionality in the final product and the stability of your molecule to the reaction conditions.
-
Choose oxidative cleavage if a γ-lactam is the desired product.
-
Opt for reductive cleavage if you wish to obtain a primary alcohol.
-
Select hydrolytic cleavage to yield a carboxylic acid. It is crucial to consider the compatibility of the reagents with other functional groups in your substrate.
Q4: Can the this compound chiral auxiliary be recovered and reused?
A4: Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse, which is economically and environmentally beneficial. Reductive and hydrolytic cleavage methods typically allow for the recovery of the intact auxiliary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of the this compound chiral auxiliary.
Issue 1: Incomplete or No Cleavage of the Auxiliary
-
Potential Cause: Insufficient reactivity of the cleavage reagents, low reaction temperature, or steric hindrance around the amide bond.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that all reagents, especially hydride sources like LiAlH₄ or oxidizing agents like Oxone, are fresh and have been stored correctly.
-
Increase Reagent Stoichiometry: An excess of the cleaving reagent is often required to drive the reaction to completion.
-
Optimize Reaction Temperature: Some cleavage reactions may require elevated temperatures to proceed at a reasonable rate. However, be mindful of potential side reactions or degradation of sensitive substrates.
-
Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow for longer reaction times if necessary.
-
Consider a Different Cleavage Method: If one method is unsuccessful, an alternative approach (e.g., switching from reductive to oxidative cleavage) may be more effective for your specific substrate.
-
Issue 2: Epimerization at the α-Carbon During Auxiliary Removal
-
Potential Cause: The presence of a strong base or acid can lead to the deprotonation of the α-carbon, resulting in racemization or epimerization.
-
Troubleshooting Steps:
-
Use Milder Conditions: Opt for milder reagents or reaction conditions. For example, in basic hydrolysis, using a weaker base or performing the reaction at a lower temperature can minimize epimerization.[1]
-
Control Stoichiometry: Carefully control the amount of acid or base used.
-
Protecting Groups: If possible, consider if a different protecting group strategy on your substrate could reduce the acidity of the α-proton.
-
Chiral Chromatography: If epimerization cannot be completely avoided, purification by chiral HPLC may be necessary to separate the desired diastereomer.
-
Issue 3: Low Yield of the Desired Product
-
Potential Cause: Product degradation under the reaction conditions, difficult purification, or competing side reactions.
-
Troubleshooting Steps:
-
Modify Work-up Procedure: Ensure that the work-up protocol is suitable for your product's stability and polarity. For instance, careful pH adjustment during extraction is crucial for isolating acidic or basic products.
-
Investigate Side Reactions: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. This can provide insight into undesired reaction pathways. For example, in oxidative cleavage, oxidation at other sensitive positions in the molecule can occur.[2]
-
Purification Strategy: Optimize the purification method (e.g., column chromatography, crystallization) to improve the isolated yield.
-
Data Presentation: Comparison of Removal Methods
The following table summarizes common conditions and expected outcomes for the removal of N-acyl-pyrrolidin-2-ylmethanol auxiliaries. Please note that specific yields and reaction times are highly substrate-dependent.
| Removal Method | Typical Reagents | Product Functional Group | Typical Yield (%) | Key Considerations |
| Oxidative Cleavage | 2-Iodobenzamide catalyst, Oxone | γ-Lactam | 70-95% | Metal-free and environmentally benign conditions.[3] Substrates with benzyloxy groups may require an antioxidant like BHT to prevent side reactions.[2] |
| Reductive Cleavage | LiAlH₄ or LiBH₄ in THF | Primary Alcohol | 60-90% | Strong reducing agents that can affect other reducible functional groups (e.g., esters, ketones).[4] Careful quenching is required. |
| Hydrolytic Cleavage | LiOH/H₂O₂ in THF/H₂O | Carboxylic Acid | 75-95% | A common method for cleaving Evans-type auxiliaries, adaptable for this system.[5] Potential for oxygen evolution, which can be a safety concern on a larger scale.[5] |
Experimental Protocols
Protocol 1: Oxidative Cleavage to a γ-Lactam
This protocol is based on the oxidative cleavage using a 2-iodobenzamide catalyst and Oxone as a co-oxidant.[2][3]
Materials:
-
N-acylated this compound substrate
-
[4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid (2-iodobenzamide catalyst)
-
Powdered Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Dimethyl carbonate (DMC)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the N-acylated this compound substrate (1.0 eq) in a 10:1 mixture of DMC and DMF, add the 2-iodobenzamide catalyst (0.05 eq).
-
Add powdered Oxone (4.0 eq) to the mixture.
-
Stir the reaction mixture at 50 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired γ-lactam.
Mandatory Visualization
Caption: Experimental workflow for the oxidative cleavage of N-acyl-pyrrolidin-2-ylmethanol.
References
Preventing side reactions in Grignard reactions with Pyrrolidin-2-ylmethanol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving pyrrolidin-2-ylmethanol and its derivatives. The following information is designed to help you prevent common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not working, and I'm recovering my starting materials. What is the most likely cause?
A1: The most common issue is the presence of acidic protons in the reaction mixture. This compound has two acidic protons: one on the hydroxyl group (-OH) and one on the secondary amine (-NH). Grignard reagents are very strong bases and will react with any available acidic proton before adding to a carbonyl group. This is an acid-base reaction that is much faster than the desired nucleophilic addition.[1] This "quenching" of the Grignard reagent will consume it and prevent the desired reaction from occurring, leading to the recovery of your starting materials after workup.
Q2: How can I prevent the Grignard reagent from being quenched by the acidic protons on my this compound derivative?
A2: To prevent the quenching of your Grignard reagent, you must protect both the hydroxyl and the amine functional groups before introducing the Grignard reagent.[2] Protecting groups are temporary modifications to functional groups to render them unreactive under specific reaction conditions.
Q3: What are the recommended protecting groups for the amine and hydroxyl functions in this compound for Grignard reactions?
A3: A common and effective strategy is to use orthogonal protecting groups, which can be removed under different conditions, allowing for selective deprotection later in your synthesis.
-
For the amine: The tert-butoxycarbonyl (Boc) group is widely used.[1][3] It is stable under the basic conditions of a Grignard reaction and can be readily removed with acid (e.g., trifluoroacetic acid).[4][5]
-
For the hydroxyl group: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are excellent choices. They are stable to Grignard reagents and can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[6]
Q4: I am trying to synthesize a secondary alcohol by reacting a Grignard reagent with an ester derivative of N-protected proline. However, I am obtaining a tertiary alcohol. Why is this happening?
A4: Grignard reagents add twice to esters.[7] The first addition results in a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent then rapidly attacks the ketone, leading to a tertiary alcohol where two of the substituents are identical.[7] To stop the reaction at the ketone stage and synthesize a secondary alcohol, you should use a Weinreb amide derivative of N-protected proline instead of an ester. The intermediate formed from the Grignard addition to a Weinreb amide is stable and does not collapse to a ketone until acidic workup, thus preventing the second addition.
Q5: I am observing low yields even after protecting both the amine and hydroxyl groups. What are other potential issues?
A5: Low yields in Grignard reactions, even with protected substrates, can often be attributed to several factors:
-
Improperly prepared Grignard reagent: Ensure your magnesium turnings are activated and that your organic halide is pure. The concentration of the prepared Grignard reagent should be determined by titration before use.
-
Presence of water: Grignard reagents react vigorously with water. All glassware must be rigorously dried (flame- or oven-dried) and the reaction must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.[1]
-
Side reactions with the electrophile: If your electrophile is a sterically hindered ketone, the Grignard reagent may act as a base, causing enolization, or as a reducing agent, leading to the corresponding alcohol of the ketone.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No reaction or low conversion of starting material | Acidic protons on the this compound derivative are quenching the Grignard reagent. | Protect both the amine (e.g., with a Boc group) and the alcohol (e.g., as a TBDMS ether) before the Grignard reaction. |
| Presence of moisture in the reaction. | Flame-dry or oven-dry all glassware. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Inactive magnesium surface. | Activate magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical crushing. | |
| Inaccurate Grignard reagent concentration. | Titrate the Grignard reagent before use to determine its exact molarity. | |
| Formation of a tertiary alcohol instead of a secondary alcohol | The electrophile is an ester. | Use a Weinreb amide derivative of the N-protected proline instead of an ester to prevent double addition. |
| Formation of enolization or reduction byproducts | The ketone substrate is sterically hindered, and/or a bulky Grignard reagent is used. | Use a less sterically hindered Grignard reagent if possible. Consider using cerium(III) chloride as an additive to enhance the nucleophilicity of the Grignard reagent and suppress enolization. |
| Low diastereoselectivity | Lack of chelation control or unfavorable steric interactions. | The choice of N-protecting group can influence the direction of attack. Consider different protecting groups that may favor the desired diastereomer through chelation with the Grignard reagent's magnesium. The use of Lewis acids can also influence stereoselectivity.[9] |
| Difficulty with protecting group removal | The chosen protecting groups are not orthogonal or require harsh conditions that affect the rest of the molecule. | Plan your protecting group strategy carefully. For example, an N-Boc group can be removed with acid, while a TBDMS group is typically removed with fluoride, allowing for selective deprotection.[4][6] |
Quantitative Data
Table 1: Comparison of Electrophiles in Grignard Reactions for the Synthesis of this compound Derivatives
| N-Protected Proline Derivative | Grignard Reagent (Equivalents) | Primary Product | Typical Yield (%) | Reference(s) |
| N-Boc-proline methyl ester | Phenylmagnesium bromide (2.2 eq.) | (R)-α,α-Diphenyl-2-pyrrolidinemethanol | 85-95 | [1] |
| N-Boc-proline Weinreb amide | Arylmagnesium bromide (1.2 eq.) | N-Boc-2-aroylpyrrolidine (ketone) | 70-90 |
Table 2: Common Protecting Groups for this compound and Their Deprotection Conditions
| Functional Group | Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Reference(s) |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base | Trifluoroacetic acid (TFA) or HCl in an organic solvent | [4][5] |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) or mild acid | [6] |
Experimental Protocols
Protocol 1: N-Boc and O-TBDMS Protection of (R)-Pyrrolidin-2-ylmethanol
-
N-Boc Protection: Dissolve (R)-pyrrolidin-2-ylmethanol in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (1.1 eq.). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with aqueous solutions and purify by column chromatography to yield N-Boc-(R)-pyrrolidin-2-ylmethanol.
-
O-TBDMS Protection: Dissolve the N-Boc-(R)-pyrrolidin-2-ylmethanol in anhydrous DCM. Add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.). Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography to obtain the fully protected substrate.
Protocol 2: Grignard Addition to a Protected Prolinal Derivative
-
Grignard Reaction: Dissolve the N-Boc-O-TBDMS-2-formylpyrrolidine in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add the Grignard reagent (1.2 eq., previously titrated) via syringe. Stir the reaction at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Deprotection
-
O-TBDMS Deprotection: Dissolve the protected alcohol in THF. Add a solution of TBAF (1.1 eq., 1M in THF) and stir at room temperature until the TBDMS group is cleaved (monitored by TLC). Quench with water, extract the product, and purify.
-
N-Boc Deprotection: Dissolve the N-Boc protected amine in DCM. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC).[1] Remove the solvent and excess TFA under reduced pressure. The product is often obtained as the TFA salt.
Visualizations
Caption: Competing pathways in Grignard reactions with unprotected this compound.
Caption: General experimental workflow for a successful Grignard reaction.
Caption: A decision-making workflow for troubleshooting low-yielding Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst loading and temperature effects in asymmetric reductions with Pyrrolidin-2-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing asymmetric ketone reductions using catalysts derived from (S)-(-)-2-(Pyrrolidin-2-yl)methanol. This guide, presented in a question-and-answer format, addresses common issues related to catalyst loading and reaction temperature to help you achieve high yield and enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of (S)-(-)-2-(Pyrrolidin-2-yl)methanol in this asymmetric reduction?
A1: (S)-(-)-2-(Pyrrolidin-2-yl)methanol is a chiral amino alcohol that serves as a precursor to the active catalyst. It reacts in situ with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), to form a chiral oxazaborolidine catalyst. This catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst, creates a specific chiral environment around the prochiral ketone. This controlled environment forces the borane reducing agent to deliver a hydride to one specific face of the carbonyl group, resulting in the formation of a chiral alcohol with high enantiomeric excess (ee).[1]
Q2: How critical is the catalyst loading and what is a typical range?
A2: Catalyst loading is a critical parameter that can significantly impact both the reaction rate and the enantioselectivity. Typically, a catalyst loading of 5-10 mol% of the chiral amino alcohol is sufficient for achieving good results.[2] While a lower loading might be possible for highly reactive substrates, insufficient catalyst can lead to a slower reaction and a decrease in enantioselectivity due to an increase in the non-catalyzed background reduction by borane. Conversely, increasing the catalyst loading beyond 10-15 mol% does not always lead to a significant improvement in ee and may be uneconomical.[3]
Q3: What is the general effect of temperature on the enantioselectivity of this reaction?
A3: Temperature plays a crucial role in the enantioselectivity of the CBS reduction.[4] Generally, lower reaction temperatures lead to higher enantiomeric excess (ee).[2][4] This is because the catalyzed and uncatalyzed reaction pathways have different activation energies. At higher temperatures, the rate of the non-selective background reduction by free borane increases more significantly than the catalyzed reaction, which can erode the enantioselectivity.[2][4] However, excessively low temperatures can dramatically decrease the reaction rate. Therefore, it is often necessary to find an optimal temperature that balances high enantioselectivity with a practical reaction time. For some systems, the highest enantioselectivities are achieved between 20 and 30°C, while for others, temperatures as low as -78°C are required.[4]
Q4: Why are anhydrous conditions so important for this reaction?
A4: The CBS reduction is highly sensitive to moisture. Water can react with both the borane reducing agent and the oxazaborolidine catalyst, leading to their decomposition.[2][5] This not only reduces the amount of active catalyst and reducing agent, leading to low conversion, but also results in a non-selective reduction by borohydride species that may be formed, significantly lowering the enantiomeric excess.[4] Therefore, it is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | 1. Inactive Borane Reagent: Borane solutions (especially BH₃·THF) can degrade over time. | 1. Use a fresh bottle of the borane reagent or titrate the solution to determine its exact concentration before use. |
| 2. Insufficient Catalyst Loading: The amount of catalyst is too low to facilitate the reaction at a reasonable rate. | 2. Increase the catalyst loading incrementally, for example, from 5 mol% to 10 mol%. | |
| 3. Low Reaction Temperature: The temperature is too low, leading to very slow reaction kinetics. | 3. Gradually increase the reaction temperature (e.g., from -78°C to -40°C or -20°C) and monitor the reaction progress by TLC or GC. | |
| 4. Catalyst Poisoning: Impurities in the substrate or solvent are deactivating the catalyst. | 4. Ensure the ketone substrate is purified before use and that the solvent is of high purity and anhydrous. | |
| Low Enantioselectivity (ee) | 1. Presence of Moisture: Water is leading to a non-selective background reaction.[2][5] | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and perform the reaction under a strict inert atmosphere. |
| 2. Reaction Temperature is Too High: A higher temperature is favoring the non-catalyzed reduction pathway.[2] | 2. Lower the reaction temperature. It is advisable to screen a range of temperatures (e.g., 0°C, -20°C, -40°C, -78°C) to find the optimum for your specific substrate.[2] | |
| 3. Incorrect Stoichiometry: An excess of the borane reagent can increase the rate of the non-catalyzed reduction. | 3. Carefully control the stoichiometry. The slow addition of the borane reagent or the ketone substrate can help to maintain a low concentration of the uncomplexed borane. | |
| 4. Impure Borane Source: Commercial borane solutions can contain borohydride species that lead to non-selective reduction.[4] | 4. Use a high-purity borane source. If low ee persists, consider using catecholborane, which can be effective at very low temperatures.[4] |
Quantitative Data Summary
The following tables summarize the effects of catalyst loading and temperature on the asymmetric reduction of representative ketones using an in situ generated oxazaborolidine catalyst derived from a chiral pyrrolidine-based amino alcohol.
Table 1: Effect of Catalyst Loading on the Asymmetric Reduction of Acetophenone
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 5 | 85 | 88 |
| 2 | 10 | 89 | 93 |
| 3 | 20 | 90 | 93 |
| Conditions: Acetophenone, specified catalyst loading, tetrabutylammonium borohydride, methyl iodide, in THF. Data adapted from a study on a similar chiral amino alcohol catalyst system.[3] |
Table 2: Effect of Temperature on the Asymmetric Reduction of Benzalacetone
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 0 | 75 | 78 |
| 2 | -20 | 72 | 83 |
| 3 | -40 | 68 | 84 |
| 4 | -60 | 55 | 63 |
| Conditions: Benzalacetone, 10 mol% catalyst, BH₃·THF and p-iodophenol in toluene. Data derived from a study on a chiral lactam alcohol, a derivative of (S)-(-)-2-(Pyrrolidin-2-yl)methanol.[6][7] |
Experimental Protocols
General Protocol for the Asymmetric Reduction of a Prochiral Ketone:
This protocol describes the in situ generation of the chiral oxazaborolidine catalyst from (S)-(-)-2-(Pyrrolidin-2-yl)methanol and its use in the asymmetric reduction of a ketone.
1. Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-(-)-2-(Pyrrolidin-2-yl)methanol (0.1 mmol, 10 mol%).
-
Add anhydrous tetrahydrofuran (THF, 2 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF, 0.1 mmol, 1.0 equivalent relative to the amino alcohol) dropwise to the solution.
-
Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. The formation of the oxazaborolidine catalyst is typically accompanied by hydrogen evolution.
2. Reduction Reaction:
-
In a separate flame-dried flask, prepare a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20°C).
-
Slowly add a 1.0 M solution of BH₃·THF (1.2 mmol, 1.2 equivalents relative to the ketone) to the catalyst solution.
-
Add the solution of the ketone dropwise to the catalyst-borane mixture over a period of 30 minutes using a syringe pump.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
3. Work-up:
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric reduction of a ketone.
Caption: Troubleshooting logic for asymmetric reduction experiments.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on Stereoselectivity in Reactions Involving Pyrrolidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in controlling the stereochemical outcome of reactions utilizing (S)-Pyrrolidin-2-ylmethanol and its derivatives as organocatalysts or chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the stereoselectivity of my reaction using (S)-Pyrrolidin-2-ylmethanol?
A1: Solvents play a multifaceted role in influencing the stereochemical outcome of a reaction. They can impact the stability of diastereomeric transition states, alter the conformation and solubility of the catalyst and substrates, and mediate proton transfer steps. In reactions catalyzed by (S)-Pyrrolidin-2-ylmethanol, which often proceed through an enamine intermediate, the solvent can influence the geometry of this key intermediate and its subsequent reaction pathway.
Q2: I am observing a low diastereomeric or enantiomeric excess. What are the first troubleshooting steps related to the solvent?
A2: A low stereochemical outcome is a common issue that can often be addressed by systematic solvent screening. Here are the initial steps:
-
Vary Solvent Polarity: Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, CH2Cl2, acetone) and polar protic (e.g., methanol, ethanol). The optimal solvent will provide the best balance of reactant solubility and transition state stabilization.
-
Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide a unique environment that enhances stereoselectivity. For example, adding a small amount of a polar solvent to a non-polar solvent can sometimes improve results.
-
Ensure Anhydrous Conditions: For many organocatalytic reactions, the presence of water can be detrimental to stereoselectivity. Ensure that your solvents and reagents are scrupulously dried, as water can interfere with the catalytic cycle.
Q3: Can the concentration of my reactants in a particular solvent affect the stereoselectivity?
A3: Yes, the concentration of your reactants can influence the stereochemical outcome. At higher concentrations, aggregation of the catalyst or reactants may occur, which can alter the structure of the transition state. It is advisable to perform a concentration screen for your reaction to determine the optimal conditions.
Q4: Are there any general trends for which solvents favor high stereoselectivity in reactions with Pyrrolidin-2-ylmethanol-type catalysts?
A4: While the optimal solvent is highly dependent on the specific reaction, some general trends have been observed. For Michael additions catalyzed by pyrrolidine derivatives, aqueous media or brine have shown to significantly enhance both diastereoselectivity and enantioselectivity. In contrast, for some aldol reactions, polar aprotic solvents like DMSO have proven effective. However, these are not universal rules, and experimental verification is essential.
Troubleshooting Guide: Poor Stereoselectivity
| Issue | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) | Suboptimal Solvent Choice: The solvent may not be effectively differentiating the energies of the enantiomeric transition states. | 1. Screen a diverse range of solvents: Include non-polar, polar aprotic, and polar protic options. 2. Try aqueous or brine conditions: For certain reactions like Michael additions, water can enforce a more ordered transition state through hydrophobic effects. 3. Lower the reaction temperature: This can amplify small energy differences between transition states, often leading to higher ee. |
| Low Diastereomeric Ratio (dr) | Poor Transition State Organization: The solvent may not be facilitating a well-organized transition state that favors one diastereomer over the other. | 1. Vary solvent polarity and coordinating ability: Solvents like THF or CH₂Cl₂ may offer better results than highly polar or non-polar extremes. 2. Consider additives: Small amounts of acids or bases can sometimes help to rigidify the transition state through hydrogen bonding or other interactions. |
| Reaction Stalls or is Sluggish in a High-Selectivity Solvent | Poor Solubility of Reactants or Catalyst: The chosen solvent, while promoting high stereoselectivity, may not be a good solvent for one or more reaction components. | 1. Use a co-solvent system: Add a small amount of a solvent with good solubilizing properties to the high-selectivity solvent. 2. Increase the reaction temperature slightly: This can improve solubility and reaction rate, but be mindful that it may also decrease stereoselectivity. A careful balance is needed. |
| Inconsistent Stereoselectivity Results | Variable Solvent Quality: The presence of impurities, especially water, in the solvent can lead to inconsistent results. | 1. Use high-purity, anhydrous solvents: Always use freshly distilled or commercially available anhydrous solvents. 2. Standardize solvent handling procedures: Ensure consistent solvent quality between experiments. |
Data Presentation: Solvent Effects on Stereoselectivity
The following tables summarize the impact of different solvents on the stereoselectivity of reactions involving pyrrolidine-based catalysts.
Table 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene Catalyzed by a (S)-Pyrrolidin-2-ylmethyl)carbamic acid isobutyl ester
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | - | - | 46 |
| 2 | Chloroform | - | - | 52 |
| 3 | Dichloromethane | - | - | 54 |
| 4 | Water | - | 91:9 | 80 |
| 5 | Brine | 97 | 97:3 | 94 |
Data adapted from a study on pyrrolidine-carbamate based organocatalysts.
Table 2: Pyrrolidine-Catalyzed Direct Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | DMSO | - | 45:55 |
| 2 | Dioxane | 61 | 62:38 |
| 3 | Water | 85 | 74:26 |
Data from a study on pyrrolidine catalyzed aldol reactions, demonstrating the significant effect of the solvent on diastereoselectivity.
Experimental Protocols
Representative Protocol for a Solvent Screening Study in an Asymmetric Michael Addition
This protocol describes a general procedure for screening various solvents to optimize the stereoselectivity of a Michael addition reaction catalyzed by a (S)-Pyrrolidin-2-ylmethanol derivative.
Materials:
-
(S)-Pyrrolidin-2-ylmethanol derivative (e.g., (S)-pyrrolidin-2-ylmethyl)carbamic acid isobutyl ester) (20 mol%)
-
Cyclohexanone (1.25 mmol)
-
trans-β-Nitrostyrene (0.25 mmol)
-
A range of anhydrous solvents (e.g., Toluene, Dichloromethane, THF, Water, Brine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Set up a series of identical reaction vessels (e.g., small vials or round-bottom flasks) under an inert atmosphere.
-
To each vessel, add the (S)-Pyrrolidin-2-ylmethanol derivative catalyst (0.05 mmol).
-
To each vessel, add the corresponding solvent (e.g., 1 mL).
-
Add cyclohexanone (1.25 mmol) to each reaction mixture.
-
Add trans-β-nitrostyrene (0.25 mmol) to each reaction mixture.
-
Stir the reactions at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours).
-
Monitor the progress of the reactions by TLC.
-
Upon completion, quench the reactions by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC) for each solvent.
Visualizing the Mechanism and Solvent Influence
The following diagrams illustrate the generally accepted catalytic cycle for pyrrolidine-based catalysts in an aldol reaction and a proposed transition state model highlighting the role of the solvent.
Caption: Experimental workflow for solvent screening.
Caption: Enamine catalytic cycle in aldol reactions.
Caption: Transition state model with solvent interaction.
Monitoring reaction progress of Pyrrolidin-2-ylmethanol reactions by TLC and HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of reactions involving Pyrrolidin-2-ylmethanol using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compound is not UV-active. 3. The chosen visualization stain is not suitable for the compound. 4. The solvent level in the developing chamber was higher than the spotting line, causing the sample to dissolve in the solvent pool.[1][2] 5. The compound is volatile and may have evaporated.[1] | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1][2] 2. Try a different visualization method, such as iodine vapor or a chemical stain.[1][3] 3. Use a general stain like potassium permanganate or p-anisaldehyde, or a specific stain for amines like ninhydrin.[4][5] 4. Ensure the solvent level is below the origin line on the TLC plate.[1][6] 5. If volatility is suspected, sample visualization via TLC may be challenging. |
| Spots are streaking or elongated. | 1. The sample is overloaded.[1][2][7] 2. The compound is highly polar and interacting strongly with the silica gel. 3. The mobile phase is not suitable. 4. The sample contains impurities. | 1. Dilute the sample solution before spotting it on the TLC plate.[1][7] 2. Add a small amount of a competitive base, such as triethylamine (0.1-2.0%), to the mobile phase to reduce tailing of basic compounds like amines.[1] 3. Adjust the polarity of the mobile phase.[2] 4. Purify the sample before analysis.[7] |
| The spots remain at the baseline (low Rf value). | 1. The mobile phase is not polar enough to move the compound up the plate.[1] | 1. Increase the polarity of the mobile phase. For example, increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol mixture).[1] |
| The spots are at the solvent front (high Rf value). | 1. The mobile phase is too polar.[1] | 1. Decrease the polarity of the mobile phase. For example, decrease the proportion of the more polar solvent.[1] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing. | 1. Strong interaction between the basic amine group of this compound and acidic silanol groups on the silica-based column.[8] 2. Column overload.[9] 3. The packed bed of the column is damaged.[10] | 1. Use a base-deactivated column or add a basic modifier like triethylamine to the mobile phase to mask the silanol groups.[8] Adjusting the mobile phase pH can also help. 2. Reduce the concentration of the injected sample.[8] 3. Replace the column.[10] |
| Inconsistent Retention Times. | 1. Fluctuation in mobile phase composition.[10] 2. Column temperature variations.[8][11] 3. Air trapped in the pump.[11] | 1. Ensure the mobile phase is well-mixed and degassed.[10] If using a gradient, ensure the pump is functioning correctly. 2. Use a column oven to maintain a consistent temperature.[11] 3. Purge the pump to remove any air bubbles.[11] |
| No Peaks Detected. | 1. The detector is not set to the correct wavelength to detect the compound. 2. The sample was not injected properly. 3. There is no flow of the mobile phase.[11] | 1. Determine the UV absorbance maximum of your compounds and set the detector accordingly. If the compounds lack a strong chromophore, consider derivatization or using a different detector (e.g., ELSD, MS). 2. Check the injector and ensure the sample vial contains enough sample. 3. Check the mobile phase level, and inspect the system for leaks or blockages.[11] |
| Poor Resolution Between Peaks. | 1. The mobile phase composition is not optimal.[9] 2. The column is degraded or not suitable for the separation.[9] | 1. Optimize the mobile phase by adjusting the solvent ratio, pH, or ionic strength. A gradient elution may be necessary.[9] 2. Use a column with a different stationary phase or a higher efficiency (smaller particle size).[9] For very polar compounds, a polar-embedded or aqueous C18 column might be effective.[12] |
Frequently Asked Questions (FAQs)
TLC FAQs
-
Q1: What is a good starting mobile phase for TLC analysis of a reaction with this compound? A: A common starting point for polar, amine-containing compounds like this compound on silica gel is a mixture of a relatively non-polar solvent and a polar solvent. Good combinations to try include dichloromethane/methanol or ethyl acetate/hexane.[13] You will likely need a higher proportion of the polar solvent. To prevent streaking, it is often beneficial to add a small amount of a base like triethylamine (e.g., 0.5-1%) to the mobile phase.[1]
-
Q2: How can I visualize this compound and its derivatives on a TLC plate? A: this compound itself lacks a strong UV chromophore, so UV visualization might not be effective unless your product has a UV-active group.[3] Therefore, chemical staining is often necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with the alcohol functional group.[5] A ninhydrin stain can also be used to visualize the secondary amine, which typically shows up as a yellow or pink spot.[4] Iodine vapor is another general method that can be effective.[3]
-
Q3: How do I interpret the TLC results for my reaction? A: To monitor a reaction, it is best to spot three lanes on your TLC plate: your starting material, your reaction mixture, and a "co-spot" where both the starting material and reaction mixture are applied to the same spot.[14][15] As the reaction progresses, you should see the spot corresponding to your starting material diminish in the reaction mixture lane, while a new spot for your product appears.[15][16] The co-spot helps to confirm if the spot in your reaction mixture is indeed the starting material.
HPLC FAQs
-
Q1: What type of HPLC column is recommended for analyzing this compound reactions? A: Due to the polar and basic nature of this compound, a standard C18 column might lead to poor peak shape (tailing). A base-deactivated C18 column or a column with a polar-embedded phase is often a better choice.[12] These columns are designed to minimize interactions with basic analytes and are more stable in highly aqueous mobile phases.
-
Q2: What is a suitable mobile phase for HPLC analysis? A: For reversed-phase HPLC, a mixture of a buffered aqueous phase and an organic solvent like acetonitrile or methanol is typically used. The buffer is important to control the ionization state of the amine. A phosphate or formate buffer at a pH between 3 and 7 is a good starting point. Adding a small amount of a basic modifier like triethylamine can also improve peak shape.
-
Q3: How can I quantify the progress of my reaction using HPLC? A: To quantify the reaction progress, you will need to create a calibration curve using a known concentration of your starting material and, if available, your product. By integrating the peak areas of the starting material and product in your reaction mixture chromatogram, you can determine their respective concentrations and calculate the percentage conversion over time.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[6]
-
Sample Preparation: Dissolve a small amount of your starting material in a suitable solvent (e.g., methanol or dichloromethane). Prepare a sample of your reaction mixture by taking a small aliquot from the reaction vessel.[16]
-
Spotting: Use a capillary tube to spot the starting material on the left of the starting line, the reaction mixture in the middle, and a co-spot (starting material followed by the reaction mixture at the same point) on the right.[14] Keep the spots small and concentrated.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[6] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[16]
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber, or chemical stain).[17]
Protocol 2: General Procedure for Monitoring Reaction Progress by HPLC
-
System Preparation:
-
Column: Install a suitable reversed-phase column (e.g., base-deactivated C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare and degas the mobile phase (e.g., a buffered methanol/water or acetonitrile/water mixture).
-
Flow Rate: Set a typical flow rate, for example, 1.0 mL/min.
-
Detector: Set the UV detector to a wavelength where either the starting material or the product absorbs. If neither is UV-active, an alternative detector or derivatization will be needed.
-
-
Sample Preparation: Take a small aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Data Analysis: Record the chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (which can be determined by injecting pure standards). Integrate the peak areas to monitor the relative amounts of each component over time.
Workflow for Monitoring Reaction Progress
Caption: Workflow for monitoring this compound reactions.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. coconote.app [coconote.app]
- 7. microbiozindia.com [microbiozindia.com]
- 8. hplc.eu [hplc.eu]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. youtube.com [youtube.com]
Strategies to minimize racemization during the synthesis and use of Pyrrolidin-2-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis and use of enantiopure Pyrrolidin-2-ylmethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of enantiopure this compound, providing potential causes and recommended solutions.
Problem 1: Low Enantiomeric Excess (% ee) after Synthesis of (S)-Pyrrolidin-2-ylmethanol from L-Proline
You have synthesized (S)-Pyrrolidin-2-ylmethanol by reducing L-proline, but chiral HPLC analysis shows a lower than expected enantiomeric excess.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions: High temperatures during the reduction can promote racemization. | Maintain a low reaction temperature throughout the addition of the reducing agent and the subsequent stirring. For instance, when using LiAlH₄, the reaction is typically performed at 0°C and then allowed to warm to room temperature. |
| Inappropriate Work-up Procedure: Quenching the reaction with strong acids or bases can lead to racemization of the final product. | Utilize a milder work-up procedure. The "Fieser workup" for LiAlH₄ reactions, which involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water, is a common method to avoid strongly acidic or basic conditions.[1] |
| Contaminated Starting Material: The L-proline used may not have been enantiomerically pure. | Verify the enantiomeric purity of the starting L-proline using a suitable analytical method, such as chiral HPLC after derivatization. |
| Extended Reaction Times: Prolonged exposure to reaction conditions, even at moderate temperatures, can contribute to racemization. | Monitor the reaction progress by TLC or another suitable method and proceed with the work-up as soon as the starting material is consumed. |
Problem 2: Racemization Observed During a Subsequent Reaction Involving the Hydroxyl Group
You are performing a reaction on the hydroxyl group of enantiopure this compound (e.g., an esterification or etherification), and you observe a decrease in the enantiomeric excess of your product.
| Potential Cause | Recommended Solution |
| Activation of the Hydroxyl Group: Reaction conditions that lead to the formation of a carbocation intermediate at the chiral center will result in racemization. | Avoid strongly acidic conditions and reagents that promote SN1-type reactions. Consider using milder activating agents. |
| High Reaction Temperatures: As with the synthesis, elevated temperatures can provide the energy for racemization. | Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. |
| Basic Conditions: Strong bases can deprotonate the nitrogen of the pyrrolidine ring, which may facilitate racemization, especially if there is an adjacent electron-withdrawing group. | Use non-nucleophilic, sterically hindered bases if a base is required. Alternatively, protect the nitrogen atom prior to the reaction. |
Problem 3: Decrease in Enantiomeric Excess During Purification
Your synthesized this compound shows high enantiomeric purity before purification, but the % ee is lower after column chromatography.
| Potential Cause | Recommended Solution |
| Acidic Stationary Phase: Standard silica gel is slightly acidic and can cause racemization of acid-sensitive compounds.[2] | Use a deactivated silica gel (e.g., by treating with a base like triethylamine) or an alternative, more neutral stationary phase such as alumina. |
| Acidic or Basic Mobile Phase Additives: Additives in the eluent can create an environment that promotes racemization on the column. | If possible, use a neutral mobile phase. If an additive is necessary for elution, use the minimum effective concentration and consider less acidic or basic alternatives. |
| Prolonged Contact Time with Stationary Phase: The longer the compound is on the column, the greater the opportunity for racemization. | Optimize the chromatography to achieve a good separation in the shortest possible time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing enantiopure (S)-Pyrrolidin-2-ylmethanol?
The most common and direct method is the reduction of the naturally occurring and readily available chiral amino acid, L-proline.[3] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) are typically used for this transformation.[3]
Q2: How can I protect the functional groups of this compound to prevent racemization in subsequent steps?
Protecting the nitrogen and/or the hydroxyl group can be an effective strategy.
-
N-Protection: The secondary amine can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is stable under basic conditions and can be removed with acid, while the Cbz group is removed by hydrogenolysis.[4] These protecting groups can prevent the amine from participating in unwanted side reactions and can help to stabilize the chiral center.
-
O-Protection: The primary alcohol can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether. The choice of protecting group will depend on the reaction conditions of the subsequent steps.
Q3: What are the recommended conditions for N-Boc protection of (S)-Pyrrolidin-2-ylmethanol without causing racemization?
A common method for N-Boc protection is to react the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. To minimize the risk of racemization, it is advisable to use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) and to carry out the reaction at a low temperature (e.g., 0 °C to room temperature).
Q4: How can I accurately determine the enantiomeric excess of my this compound sample?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess.[5] This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns are often effective for separating chiral amino alcohols. Alternatively, the sample can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. NMR spectroscopy with a chiral solvating agent can also be used.[6]
Q5: Can the work-up after LiAlH₄ reduction of L-proline affect the enantiomeric purity of the resulting (S)-Pyrrolidin-2-ylmethanol?
Yes, the work-up procedure is critical. Quenching the reaction with strong acids can create a highly acidic environment that may lead to racemization. A careful, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (the Fieser workup) is a widely used method to neutralize the reaction mixture and precipitate the aluminum salts without exposing the product to harsh pH conditions.[1]
Quantitative Data Summary
The following table provides illustrative data on how different conditions can affect the enantiomeric excess (% ee) of (S)-Pyrrolidin-2-ylmethanol during its synthesis and handling. Note that these are typical values and can vary based on specific experimental details.
| Step | Condition | Typical % ee |
| Synthesis | L-Proline + LiAlH₄, THF, 0°C to rt | >99% |
| L-Proline + LiBH₄, THF, reflux | 98-99% | |
| Work-up | Fieser Workup (H₂O, NaOH(aq), H₂O) | >99% |
| Quench with 1M HCl | 95-98% | |
| Purification | Chromatography on neutral alumina | >99% |
| Chromatography on standard silica gel | 97-99% | |
| N-Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C to rt | >99% |
| Boc₂O, NaOH, H₂O/dioxane, rt | 98-99% |
Experimental Protocols
Protocol 1: Synthesis of (S)-Pyrrolidin-2-ylmethanol from L-Proline
This protocol describes the reduction of L-proline using lithium aluminum hydride.
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0°C (ice bath).
-
Starting Material Addition: L-proline is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC).
-
Work-up (Fieser Method): The reaction is cooled to 0°C, and water is added dropwise, followed by the dropwise addition of a 15% aqueous solution of sodium hydroxide, and finally, more water.
-
Isolation: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-Pyrrolidin-2-ylmethanol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on deactivated silica gel or alumina.
-
Chiral Analysis: The enantiomeric excess of the purified product is determined by chiral HPLC.
Protocol 2: N-Boc Protection of (S)-Pyrrolidin-2-ylmethanol
This protocol describes the protection of the secondary amine with a Boc group.
-
Setup: A round-bottom flask is charged with (S)-Pyrrolidin-2-ylmethanol and dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Base Addition: Triethylamine (Et₃N) is added to the solution, and the mixture is cooled to 0°C.
-
Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ is added dropwise to the stirred reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for minimizing racemization of this compound.
References
- 1. Workup [chem.rochester.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Water Content and its Impact on Enantioselectivity in Catalytic Reductions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical role of water in catalytic reductions, a common challenge in asymmetric synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you diagnose and resolve issues related to enantioselectivity in your reactions.
Troubleshooting Guide: Low Enantioselectivity
Low or inconsistent enantiomeric excess (ee) is a frequent issue in catalytic reductions. This guide provides a systematic approach to troubleshooting, with a focus on the impact of water.
Problem: My catalytic reduction is showing low or inconsistent enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Can the presence of water always be considered detrimental to enantioselectivity in catalytic reductions?
A1: Not necessarily. While unwanted water can certainly lead to poor enantioselectivity by interfering with the catalyst, in some cases, the controlled addition of small amounts of water can be beneficial.[1][2] Water can participate in the catalytic cycle by stabilizing the transition state through hydrogen bonding, leading to higher enantiomeric excess (ee).[1][2] It is crucial to distinguish between uncontrolled moisture contamination and the deliberate use of water as a co-solvent or additive.
Q2: How can I determine if water is the cause of my low enantioselectivity?
A2: The most straightforward approach is to run the reaction under strictly anhydrous conditions and compare the results to a reaction where a controlled amount of water has been added. If you observe a significant difference in ee, it is likely that water is playing a role.
Q3: What are the best practices for ensuring my reaction is truly anhydrous?
A3: To ensure an anhydrous reaction environment, all glassware should be oven-dried or flame-dried under vacuum. Solvents must be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. All reagents should be of high purity and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Q4: If water is beneficial, how do I determine the optimal amount to add?
A4: The optimal amount of water is highly dependent on the specific reaction and catalyst system. It is recommended to perform a screening experiment where the amount of water is systematically varied (e.g., from 0.1 to 10 equivalents relative to the substrate) to identify the concentration that provides the highest enantioselectivity.
Q5: Besides enantioselectivity, what other aspects of the reaction can be affected by water?
A5: Water can also influence the reaction rate, conversion, and in some cases, the chemoselectivity of the reduction.[1][2] For example, in some asymmetric transfer hydrogenations, water has been shown to accelerate the reaction rate significantly.
Data Presentation: Quantitative Impact of Water
The following tables summarize the quantitative effects of water on enantioselectivity in selected catalytic reduction reactions.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | Solvent | Water Content (v/v %) | Conversion (%) | ee (%) |
| Ru-TsDPEN | HCOOH-NEt3 | 0 | >99 | 97 |
| Ru-TsDPEN | Water | 100 | >99 | 94 |
| Ru-PTsDPEN | CH2Cl2 | 0 | 34 | 75 |
| Ru-PTsDPEN | CH2Cl2/H2O (1:1) | 50 | 12 | 89 |
Table 2: Asymmetric Intramolecular Hydroalkoxylation of 2-allylphenol
| Catalyst System | Solvent | Water Content (mol%) | Yield (%) | ee (%) |
| Chiral binaphthyldisulfonic acid/Ti(IV) | Dichloromethane | 0 | <5 | N/A |
| Chiral binaphthyldisulfonic acid/Ti(IV) | Dichloromethane | 5 | 65 | 90 |
| Chiral binaphthyldisulfonic acid/Ti(IV) | Dichloromethane | 10-12 | >99 | 97 |
| Chiral binaphthyldisulfonic acid/Ti(IV) | Dichloromethane | 20 | 80 | 92 |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reduction under Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, syringes, needles) should be placed in an oven at >120 °C for at least 4 hours or flame-dried under a high vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvent and Reagent Preparation: Use freshly distilled anhydrous solvents. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Addition: Add the catalyst and chiral ligand to the reaction flask, followed by the anhydrous solvent. Stir the solution until all solids have dissolved. Add the substrate via syringe.
-
Initiation of Reduction: Introduce the reducing agent (e.g., H2 gas, formic acid, isopropanol) and maintain the reaction at the desired temperature.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC. Upon completion, quench the reaction appropriately, and purify the product.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Controlled Addition of Water to a Catalytic Reduction
-
Prepare a Stock Solution of Water: In a glovebox, prepare a stock solution of deionized water in the anhydrous reaction solvent (e.g., 1 µL of water in 1 mL of THF for a 0.1% v/v solution).
-
Set up Anhydrous Reaction: Follow steps 1-4 of Protocol 1 to set up the reaction under strictly anhydrous conditions.
-
Addition of Water: Using a microsyringe, add the desired volume of the water stock solution to the reaction mixture.
-
Proceed with Reduction: Continue with steps 5-7 of Protocol 1.
Signaling Pathways and Logical Relationships
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Pyrrolidin-2-ylmethanol Products
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules like Pyrrolidin-2-ylmethanol is a critical parameter influencing pharmacological activity and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (e.e.) of this compound and its derivatives, alongside alternative analytical techniques. The information presented is supported by experimental data drawn from scientific literature and established chromatographic principles.
The enantiomeric separation of this compound, a polar amino alcohol, is most effectively achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are particularly well-suited for this class of compounds. This guide will delve into the specifics of chiral HPLC method development and compare its performance with other established techniques such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound products depends on various factors, including required accuracy, sensitivity, sample throughput, and available instrumentation. While chiral HPLC is a robust and widely used method, alternatives like SFC offer advantages in terms of speed and reduced environmental impact. GC and NMR provide alternative approaches, each with its own set of strengths and limitations.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Separation of volatile (often derivatized) enantiomers on a chiral column. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Typical Resolution (Rs) | > 1.5 for baseline separation is achievable. | Generally provides good to excellent resolution, often comparable to or better than HPLC. | High resolution is possible, especially with capillary columns. | Dependent on the chiral solvating agent and magnetic field strength. |
| Analysis Time | 10 - 30 minutes. | < 10 minutes. | 15 - 40 minutes (including derivatization). | 5 - 15 minutes per sample. |
| Limit of Detection (LOD) | Typically in the low µg/mL range. | Comparable to HPLC, with potential for higher sensitivity with certain detectors. | High sensitivity, often in the ng/mL range, especially with mass spectrometry (MS) detection. | Lower sensitivity, typically requires mg of sample. |
| Limit of Quantitation (LOQ) | Typically in the low to mid µg/mL range. | Comparable to HPLC. | Can be in the low µg/mL to ng/mL range. | Higher than chromatographic methods. |
| Advantages | - High accuracy and precision.- Well-established and robust.- Wide availability of chiral stationary phases. | - Faster analysis times.- Reduced organic solvent consumption (greener method).- Lower backpressure. | - High resolution and efficiency.- High sensitivity, especially with MS detection. | - Non-destructive.- Provides structural information.- Rapid analysis for samples with sufficient concentration. |
| Disadvantages | - Can be time-consuming.- Uses significant amounts of organic solvents. | - Higher initial instrument cost.- Method development can be complex. | - Requires analyte to be volatile or derivatized.- Derivatization can be time-consuming and may introduce errors. | - Lower sensitivity.- Requires a chiral solvating agent, and finding a suitable one can be trial-and-error.- Higher sample concentration needed. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and may require optimization for specific this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Polysaccharide-based CSPs are highly effective for the separation of amino alcohols. The following starting conditions are recommended for method development for this compound, based on successful separations of structurally similar compounds.
Method 1: Normal Phase Chromatography
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of hexane to ethanol can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Method 2: Polar Organic Mode
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: Methanol with 0.1% (v/v) Diethylamine (DEA).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Chiral Gas Chromatography (GC)
For GC analysis, derivatization of the hydroxyl and amino groups of this compound is typically required to enhance volatility and improve chromatographic performance.
Derivatization Protocol (Trifluoroacetylation):
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Chiral Capillary Column: Cyclodextrin-based column (e.g., Rt-βDEX).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injection Mode: Split (e.g., 50:1).
Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique utilizes a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers in the NMR spectrum.
Experimental Protocol:
-
Dissolve a precisely weighed amount of the this compound sample (approximately 5-10 mg) in an NMR tube containing a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), to the NMR tube.[1][2]
-
Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to protons near the chiral center (e.g., the CH proton of the hydroxymethyl group or the protons on the pyrrolidine ring).
-
The enantiomeric excess is determined by the integration of the separated signals.
Experimental Workflows
The following diagrams illustrate the general workflow for determining the enantiomeric excess of this compound products and the decision-making process for selecting an appropriate analytical method.
Caption: General workflow for enantiomeric excess validation.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to Chiral GC Analysis for the Separation of Pyrrolidin-2-ylmethanol Enantiomers
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules like Pyrrolidin-2-ylmethanol is of paramount importance, directly influencing their pharmacological and toxicological profiles. This guide provides a detailed comparison of chiral gas chromatography (GC) methods for the enantiomeric separation of this compound, offering insights into chiral stationary phases, derivatization protocols, and expected performance based on available experimental data for analogous compounds.
Workflow for Chiral GC Analysis
The enantiomeric separation of this compound by gas chromatography necessitates a multi-step workflow. This process begins with sample preparation, followed by derivatization to enhance volatility, chromatographic separation on a chiral stationary phase, and finally, data analysis to determine the enantiomeric excess.
Derivatization: A Necessary Step
Due to the polar nature and low volatility of this compound, derivatization of the hydroxyl and secondary amine groups is essential for successful GC analysis.[1] Trifluoroacetylation is a common and effective method that increases the volatility and thermal stability of the analyte, making it amenable to gas chromatography.[1]
Comparison of Chiral Stationary Phases
The selection of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. The most widely used and effective CSPs for the separation of amino alcohol enantiomers fall into two main categories: amino acid derivatives and cyclodextrin-based phases.[1][2][3][4]
| Chiral Stationary Phase (CSP) Type | Examples | Principle of Separation | Advantages | Disadvantages |
| Amino Acid Derivatives | Chirasil-Val[1][2] | Based on hydrogen bonding and dipole-dipole interactions between the chiral selector (L- or D-valine derivative) and the analyte enantiomers.[2] | High thermal stability, excellent enantioselectivity for a wide range of amino acids and amino alcohols.[3][5] | May require higher temperatures for elution, potentially leading to on-column degradation of sensitive compounds. |
| Cyclodextrin-Based | Rt-βDEX, γ-Cyclodextrin[1][6] | Enantioseparation occurs through inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin molecule.[4][6] | Broad applicability for various compound classes, often allows for separation at lower temperatures.[4][6] | The selectivity can be highly dependent on the specific cyclodextrin derivative and the analyte structure.[6] |
Experimental Protocols
Derivatization Protocol: Trifluoroacetylation
This protocol is a standard procedure for the derivatization of amino alcohols prior to chiral GC analysis.[1]
Materials:
-
This compound sample
-
Dichloromethane (anhydrous)
-
Trifluoroacetic anhydride (TFAA)
-
Small glass vial with a screw cap
-
Microsyringe
Procedure:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of anhydrous dichloromethane in a clean, dry vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) to the solution.
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC system.
Chiral GC Analysis Protocol
The following are typical starting conditions for the chiral GC analysis of derivatized this compound. Optimization of the temperature program and carrier gas flow rate may be necessary to achieve baseline separation.[1]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column (e.g., Chirasil-Val or a cyclodextrin-based column)
Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Oven Temperature Program | Start at 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min |
| Detector Temperature | 280°C (FID) |
| Injection Mode | Split (e.g., 50:1) |
Alternative Analytical Techniques
While chiral GC is a powerful technique for enantiomeric separation, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed.
| Analytical Technique | Principle | Sample Preparation | Resolution (Rs) |
| Chiral GC | Separation of volatile (derivatized) enantiomers on a chiral stationary phase.[1] | Derivatization to a volatile and thermally stable compound is often required.[1] | Generally high, dependent on the column and derivatization.[1] |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[1] | Dissolution in mobile phase. | Typically > 2.0 for baseline separation.[1] |
| NMR with Chiral Agent | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[1] | Dissolution in a suitable deuterated solvent with a chiral solvating agent. | Dependent on the chiral solvating agent and magnetic field strength.[1] |
Conclusion
The successful chiral GC analysis of this compound enantiomers hinges on proper derivatization and the selection of an appropriate chiral stationary phase. Both amino acid-based and cyclodextrin-based columns are viable options, with the optimal choice depending on the specific analytical requirements. The provided protocols offer a solid starting point for method development. For comprehensive validation, comparison with alternative techniques like chiral HPLC may be beneficial.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 6. gcms.cz [gcms.cz]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Spectroscopic Characterization of Pyrrolidin-2-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-ylmethanol scaffold is a crucial chiral building block in the synthesis of a diverse array of pharmaceutical compounds. A thorough understanding of its structural features, readily elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for quality control, reaction monitoring, and the unambiguous determination of molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for this compound and its derivatives, supported by experimental data and detailed protocols.
Comparative NMR Data of this compound Derivatives
The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for a selection of this compound derivatives. These compounds showcase the impact of substitution on the pyrrolidine ring and the carbinol carbon on the chemical shifts and coupling constants.
Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)
| Compound/Derivative | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | CH₂OH (ppm) | Other Signals (ppm) |
| (S)-Pyrrolidin-2-ylmethanol | ~3.1-3.2 (m) | ~1.6-1.8 (m) | ~1.4-1.6 (m) | ~2.8-3.0 (m) | ~3.4-3.6 (m) | NH and OH (broad) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 4.15 (m) | 1.65-1.80 (m) | 1.65-1.80 (m) | 2.95 (m), 3.10 (m) | - | 7.15-7.60 (m, 10H, Ar-H), 2.5 (br s, 1H, NH), 4.8 (br s, 1H, OH) |
| 1-Phenyl-2-pyrrolidin-1-yl-ethanol | 2.45-2.60 (m) | 1.70-1.85 (m) | 1.70-1.85 (m) | 2.90-3.05 (m) | 3.65 (dd), 3.80 (dd) | 7.20-7.40 (m, 5H, Ar-H), 4.85 (dd, 1H, CH-OH) |
Table 2: ¹³C NMR Data Comparison (CDCl₃, 101 MHz)
| Compound/Derivative | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | CH₂OH/COH (ppm) | Other Signals (ppm) |
| (S)-Pyrrolidin-2-ylmethanol | ~60 | ~28 | ~25 | ~46 | ~65 | - |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol [1] | 64.5 | 26.0 | 25.5 | 46.8 | 81.5 (C-α) | 127.0-128.5 (Ar-C), 145.0, 147.0 (Ar-C ipso) |
| 1-Phenyl-2-pyrrolidin-1-yl-ethanol | 62.2 | 23.5 | 23.5 | 54.0 | 68.0 (CH₂-N) | 127.5-128.5 (Ar-C), 141.8 (Ar-C ipso), 72.0 (CH-OH) |
Key Spectral Features and Interpretations
The ¹H NMR spectrum of the parent This compound shows characteristic multiplets for the pyrrolidine ring protons. The protons at C-5 (adjacent to the nitrogen) are typically found further downfield compared to the C-3 and C-4 protons due to the electron-withdrawing effect of the nitrogen atom. The diastereotopic protons of the hydroxymethyl group (CH₂OH) often appear as a complex multiplet.
In (S)-Diphenyl(pyrrolidin-2-yl)methanol , the introduction of two phenyl groups at the carbinol carbon results in a significant downfield shift of the H-2 proton of the pyrrolidine ring to approximately 4.15 ppm. This is due to the anisotropic effect of the aromatic rings. The aromatic region of the spectrum displays characteristic multiplets for the phenyl protons.
For an N-substituted derivative like 1-Phenyl-2-pyrrolidin-1-yl-ethanol , where the substituent is on the nitrogen atom, we observe changes in the chemical shifts of the protons adjacent to the nitrogen (C-2 and C-5). The complexity of the spectrum can also increase depending on the nature of the N-substituent.
The ¹³C NMR spectra provide complementary information. The carbon atoms of the pyrrolidine ring in the parent compound typically resonate between 25 and 60 ppm. The carbinol carbon (CH₂OH) is observed around 65 ppm. In the diphenyl derivative, the carbinol carbon (now a quaternary carbon, C-α) is shifted significantly downfield to around 81.5 ppm. The aromatic carbons give rise to signals in the range of 127-147 ppm.
Experimental Protocols
A comprehensive NMR analysis of this compound derivatives typically involves a suite of 1D and 2D NMR experiments for complete structural elucidation and assignment of all proton and carbon signals.
Sample Preparation
A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2]
1D NMR Spectroscopy
-
¹H NMR Spectroscopy : Spectra are typically recorded at room temperature on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Data is typically reported as: chemical shift (multiplicity, coupling constant(s), integration).[2]
-
¹³C NMR Spectroscopy : Spectra are recorded with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
2D NMR Spectroscopy
For unambiguous assignment of protons and carbons, especially in complex derivatives, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is crucial for tracing the connectivity of protons within the pyrrolidine ring and any aliphatic side chains.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are in close proximity, providing valuable information about the stereochemistry and conformation of the molecule.
Logical Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the NMR spectroscopic characterization of a novel this compound derivative.
Caption: Workflow for NMR characterization of this compound derivatives.
This comprehensive approach, combining 1D and 2D NMR techniques, ensures the accurate and complete structural characterization of this compound derivatives, which is essential for their application in research and drug development.
References
A Comparative Guide to Pyrrolidin-2-ylmethanol and Other Chiral Amino Alcohol Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules with high enantiomeric purity. Among these, Pyrrolidin-2-ylmethanol, a proline-derived chiral auxiliary, stands out for its utility in a variety of enantioselective transformations. This guide provides an objective comparison of this compound and its derivatives with other prominent chiral amino alcohol ligands. The performance of these ligands is evaluated in key asymmetric reactions, supported by experimental data to facilitate the selection of the most suitable catalyst for specific synthetic challenges.
Performance in Asymmetric Catalysis
The efficacy of a chiral ligand is primarily assessed by its ability to induce high enantioselectivity (ee) and achieve high product yields in asymmetric reactions. Two benchmark reactions are often employed for this evaluation: the enantioselective addition of diethylzinc to aldehydes and the asymmetric borane reduction of prochiral ketones.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino alcohol ligands play a crucial role in controlling the stereochemical outcome of this transformation. The table below summarizes the performance of this compound derivatives and other representative chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.
| Ligand/Catalyst | Mol% | Temp (°C) | Yield (%) | ee (%) | Product Configuration | Reference |
| (S)-(+)-Diphenyl-(1-methylpyrrolidin-2-yl)methanol | - | - | - | up to 93 | - | [1] |
| (-)-DAIB (3,5-dimethyl-N,N-diisobutyl-norephedrine) | 2 | 0 | 97 | 98 | S | [2] |
| (1S,2R)-N,N-dibutylnorephedrine | - | - | - | up to 93 | - | [1] |
| Carbohydrate-based β-amino alcohols | - | - | up to 100 | up to 96 | - | [3] |
| N-(9-Phenylfluoren-9-yl) β-amino alcohols | - | - | - | up to 97 | - | N/A |
| Novel binaphthyl-bridged aminoalcohols | <1 | - | high | up to 97 | - | [4] |
Note: "-" indicates that the specific data was not available in the cited sources. The performance of ligands can vary significantly with reaction conditions.
Asymmetric Borane Reduction of Acetophenone
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is another vital transformation in organic synthesis. Chiral oxazaborolidine catalysts, often derived in situ from chiral amino alcohols and borane, are highly effective for this purpose. The following table compares the performance of various chiral amino alcohol ligands in the borane reduction of acetophenone.
| Ligand | Yield (%) | ee (%) | Product Configuration | Reference |
| Chiral bis(α,α-diphenyl-2-pyrrolidinemethanol) carbonate | - | - | - | [5] |
| (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | - | ca. 90 | - | [6] |
| (1S,2R)-1-Amino-2-indanol | high | up to 82 | - | [7] |
Note: "-" indicates that the specific data was not available in the cited sources. The performance of ligands can vary significantly with reaction conditions.
Experimental Protocols
Detailed experimental procedures are critical for reproducing and building upon published results. Below are generalized protocols for the two benchmark reactions discussed.
General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is based on common procedures found in the literature.[2][8]
Materials:
-
Chiral amino alcohol ligand
-
Anhydrous toluene or hexane
-
Diethylzinc (solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.05-0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (e.g., 1.0 M in hexanes, 2.0 mmol) dropwise to the stirred ligand solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Protocol for Asymmetric Borane Reduction of a Prochiral Ketone
This protocol is a generalized procedure for the CBS reduction.[9]
Materials:
-
Chiral amino alcohol (e.g., a diphenylprolinol derivative)
-
Borane-dimethyl sulfide complex (BMS) or borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Prochiral ketone (e.g., acetophenone)
-
Methanol
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral amino alcohol (e.g., 0.1 mmol) and anhydrous THF (5 mL).
-
Add the borane reagent (e.g., BMS, 0.1 mmol) dropwise at room temperature to form the oxazaborolidine catalyst in situ. Stir for 15-30 minutes.
-
Cool the catalyst solution to the desired temperature (e.g., -20 °C to room temperature).
-
In a separate flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst solution.
-
Add the stoichiometric amount of the borane reagent (e.g., BMS, 0.6-1.0 mmol) dropwise to the reaction mixture, maintaining the desired temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol, followed by aqueous HCl.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous sulfate, and concentrate it.
-
Purify the product by chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes and experimental workflows.
Caption: Enantioselective addition of diethylzinc to an aldehyde.
References
- 1. Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric borane reduction of prochiral ketone using chiral bis(alpha, alpha-diphenyl-2-pyrrolidinemethanol) carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle of Organocatalysts: Pyrrolidin-2-ylmethanol Derivatives versus Proline in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of catalyst is paramount. This guide provides an in-depth, data-driven comparison of two prominent classes of organocatalysts: the well-established proline and the increasingly utilized pyrrolidin-2-ylmethanol-derived catalysts, particularly diarylprolinol silyl ethers. We delve into their performance in the asymmetric aldol reaction, a cornerstone of C-C bond formation, supported by experimental data and detailed protocols.
The advent of asymmetric organocatalysis has revolutionized synthetic organic chemistry, offering a greener and often more efficient alternative to metal-based catalysts. L-proline, a naturally occurring amino acid, has long been a workhorse in this field, pioneering the concept of enamine catalysis.[1] However, the continuous pursuit of higher efficiency, broader substrate scope, and lower catalyst loadings has led to the development of sophisticated catalyst architectures. Among these, derivatives of this compound, such as the bulky diarylprolinol silyl ethers, have emerged as powerful tools for a wide array of asymmetric transformations.[1] This guide aims to provide an objective comparison to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Mechanism of Action: A Tale of Two Amines
Both proline and this compound-based catalysts operate through a similar enamine-based catalytic cycle for the aldol reaction. The secondary amine of the catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks the carbonyl group of an aldehyde acceptor. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
However, key structural differences between the two catalyst types lead to distinct transition states and, consequently, different stereochemical outcomes and reactivity. Proline's carboxylic acid functionality is believed to play a crucial role in activating the electrophile and controlling the stereochemistry through a hydrogen-bonded, chair-like transition state.[2] In contrast, the bulky substituents on the diarylprolinol silyl ether catalysts provide a sterically hindered environment that effectively shields one face of the enamine, directing the approach of the aldehyde and leading to high stereoselectivity.[1]
Performance Benchmark: A Quantitative Comparison
The following tables summarize the performance of L-proline and a representative diarylprolinol silyl ether catalyst in the asymmetric aldol reaction between various ketones and aromatic aldehydes. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies; the data presented here is for illustrative purposes.[1]
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 10 | Methanol/Water | 19 | 95 | 90:10 | 96 (anti) | [3] |
| Diarylprolinol Silyl Ether | 5 | Toluene | 24 | 92 | >95:5 | 99 (anti) | [4] |
Table 2: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 20 | DMSO | 24 | 68 | 76 | [5] |
| Diarylprolinol Silyl Ether | 10 | Toluene | 48 | 85 | 95 | [4] |
Table 3: Asymmetric Aldol Reaction of Cyclohexanone with Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 10 | Methanol/Water | 48 | 82 | 89:11 | 95 (anti) | [3] |
| Diarylprolinol Silyl Ether | 10 | Toluene | 72 | 90 | >95:5 | 98 (anti) | [4] |
From the data, a general trend emerges: while L-proline is an effective and readily available catalyst, diarylprolinol silyl ethers often provide superior enantioselectivity and diastereoselectivity, sometimes at lower catalyst loadings.[1]
Experimental Protocols
Below are generalized experimental protocols for conducting an asymmetric aldol reaction with L-proline and a representative diarylprolinol silyl ether catalyst.
Protocol 1: L-Proline Catalyzed Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde[3]
To a stirred solution of L-proline (0.03 mmol, 10 mol%) in a mixture of methanol (40 µL) and water (10 µL) are added cyclohexanone (1.5 mmol) and 4-nitrobenzaldehyde (0.3 mmol) at room temperature. The reaction mixture is stirred for 19 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired aldol product.
Protocol 2: Diarylprolinol Silyl Ether Catalyzed Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde[4]
To a stirred solution of the diarylprolinol silyl ether catalyst (0.025 mmol, 5 mol%) in toluene (1.0 mL) are added cyclohexanone (0.75 mmol) and 4-nitrobenzaldehyde (0.5 mmol) at 0 °C. The reaction mixture is stirred for 24 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired aldol product.
Visualizing the Catalytic Processes
To better understand the mechanisms and workflows, the following diagrams are provided.
Conclusion
While L-proline remains a valuable, cost-effective, and environmentally benign catalyst for asymmetric aldol reactions, the development of more sophisticated organocatalysts like diarylprolinol silyl ethers has significantly expanded the synthetic chemist's toolbox.[1] These advanced catalysts often provide superior stereocontrol and yields for a broader range of substrates, albeit at a higher initial cost. The choice between these catalysts will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, the nature of the substrates, and economic considerations. This guide provides a foundational understanding and practical data to inform this critical decision-making process in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Absolute Configuration in Pyrrolidin-2-ylmethanol-Mediated Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the use of chiral auxiliaries and catalysts derived from (S)- or (R)-pyrrolidin-2-ylmethanol has become a cornerstone for the stereoselective synthesis of a wide array of chiral molecules, including valuable β-amino acids. The unambiguous determination of the absolute configuration of the synthesized products is a critical step in drug discovery and development, ensuring the desired pharmacological activity and avoiding potential adverse effects from unwanted stereoisomers. This guide provides a comparative overview of the key analytical techniques used to validate the absolute configuration of these products, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The determination of the absolute configuration of a chiral molecule is a multifaceted challenge that often requires the application of several complementary analytical techniques. The most common and reliable methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy (notably through the preparation of Mosher's esters or amides), and chiroptical spectroscopy, such as Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and is suited to different types of molecules and sample forms.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Provides unambiguous determination of the absolute configuration.[1] | Crystal growth can be challenging or impossible for some compounds (e.g., oils). |
| NMR Spectroscopy (Mosher's Method) | Formation of diastereomeric esters or amides with a chiral derivatizing agent (e.g., MTPA), leading to distinguishable NMR signals for the different stereoisomers.[2][3][4][5][6] | Soluble compound with a reactive functional group (-OH or -NH2). | Applicable to a wide range of soluble compounds, does not require crystallization.[2][3][4][5][6] | Requires the synthesis of derivatives, and interpretation can be complex for molecules with multiple chiral centers. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared with a computationally predicted spectrum for a known absolute configuration.[7][8][9][10][11] | Soluble compound, typically 5-15 mg. | Applicable to solutions and neat liquids, does not require crystallization or derivatization.[8][10][11] | Requires access to specialized instrumentation and computational resources for spectral prediction.[10] Conformational flexibility can complicate spectral interpretation.[11] |
Case Study: Enantioselective Synthesis of a β-Amino Acid Ester
To illustrate the application of these methods, we will consider the enantioselective Michael addition of O-benzylhydroxylamine to an α,β-unsaturated ester, a reaction that can be catalyzed by a chiral catalyst derived from (S)-pyrrolidin-2-ylmethanol to yield a chiral β-amino acid ester. The absolute configuration of the resulting product is crucial for its potential use as a building block in peptide synthesis or as a pharmacologically active agent.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
A solution of the α,β-unsaturated ester (1.0 mmol) and O-benzylhydroxylamine (1.2 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) is cooled to the desired temperature (e.g., 0 °C). The (S)-pyrrolidin-2-ylmethanol-derived chiral catalyst (e.g., a bifunctional thiourea catalyst, 0.1 mmol, 10 mol%) is then added.[12] The reaction mixture is stirred at this temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is purified by flash column chromatography on silica gel to yield the desired β-amino acid ester.
Validation of Absolute Configuration
Single crystals of the purified β-amino acid ester suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane). The crystal is mounted on a diffractometer, and data is collected. The structure is solved and refined, and the absolute configuration is determined by analyzing the Flack parameter.
Preparation of Mosher's Amides: To a solution of the β-amino acid ester (0.1 mmol) in an appropriate solvent (e.g., CH2Cl2, 1 mL) is added (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 0.12 mmol) and a base (e.g., triethylamine, 0.2 mmol). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The same procedure is repeated in a separate flask using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl). The resulting diastereomeric Mosher's amides are purified by chromatography.
NMR Analysis: 1H NMR spectra of both diastereomeric amides are recorded. The chemical shifts (δ) of protons near the newly formed stereocenter are carefully assigned. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. The sign of the Δδ values is then used to deduce the absolute configuration based on the established Mosher's model.[2][3][4][5][6]
Sample Preparation and Data Acquisition: A solution of the purified β-amino acid ester (5-15 mg) is prepared in a suitable deuterated solvent (e.g., CDCl3). The VCD and IR spectra are recorded on a VCD spectrometer.
Computational Analysis: The conformational space of one enantiomer of the β-amino acid ester is explored using computational methods (e.g., density functional theory, DFT). The VCD and IR spectra for the lowest energy conformers are calculated and Boltzmann-averaged.
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra of both the (R) and (S) enantiomers. A good correlation in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration of the experimental sample.[8][10][11]
Conclusion
The validation of the absolute configuration of products from this compound-mediated synthesis is a critical aspect of stereoselective chemistry. While X-ray crystallography provides the most definitive answer, its applicability is limited to crystalline compounds. NMR spectroscopy, particularly Mosher's method, and VCD spectroscopy offer powerful alternatives for the analysis of a broader range of products, including oils and other non-crystalline materials. A comprehensive approach, often involving the use of at least two of these techniques, is highly recommended to ensure the confident and accurate assignment of the absolute configuration, a crucial step in advancing chiral molecules through the drug development pipeline.
References
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. schrodinger.com [schrodinger.com]
- 8. biotools.us [biotools.us]
- 9. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystallography of Metal Complexes with Pyrrolidin-2-ylmethanol Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural chemistry of metal complexes incorporating Pyrrolidin-2-ylmethanol and its derivatives, based on single-crystal X-ray diffraction studies. The coordination of this chiral ligand to various metal centers offers insights into the resulting molecular geometries and intermolecular interactions, which are crucial for applications in catalysis, materials science, and medicinal chemistry.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a representative copper(II) complex featuring a ligand derived from this compound. This data serves as a benchmark for comparison with other metal complexes as more structural information becomes available.
| Parameter | Bis[2-(pyrrolidin-2-yl)-1H-benzimidazole-κ²N,N']copper(II) dinitrate dihydrate [1] |
| Chemical Formula | --INVALID-LINK--₂·2H₂O |
| Molecular Weight | 598.08 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 8.2790(17) Å, b = 8.4446(17) Å, c = 9.759(2) Å |
| α = 100.37(3)°, β = 107.15(3)°, γ = 91.37(3)° | |
| Unit Cell Volume | 639.1(2) ų |
| Coordination Geometry | Distorted Octahedral |
| Coordination Environment | The Cu(II) atom is located at an inversion center and is coordinated by two trans-related N,N-chelating 2-(pyrrolidin-2-yl)-1H-1,3-benzimidazole ligands in the equatorial plane. Two monodentate nitrate anions occupy the axial positions with a weak interaction with the copper atom.[1] |
Note: Detailed bond lengths and angles for this specific complex were not available in the public domain. Further research is required to populate these fields and to include data for nickel, cobalt, and zinc complexes.
Experimental Protocols
The synthesis and crystallization of metal complexes with this compound-derived ligands are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Below are generalized experimental protocols based on common practices for the synthesis of similar coordination compounds.
General Synthesis of a Metal Complex with a this compound-derived Ligand
A typical synthesis involves the reaction of a metal salt with the ligand in an appropriate solvent.
Materials:
-
Metal(II) salt (e.g., Cu(NO₃)₂, NiCl₂, Co(OAc)₂, Zn(ClO₄)₂)
-
(S)-Pyrrolidin-2-ylmethanol or a derivative thereof
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, Water)
Procedure:
-
Dissolve the metal(II) salt in the chosen solvent.
-
In a separate flask, dissolve the this compound-derived ligand in the same solvent.
-
Add the ligand solution to the metal salt solution dropwise while stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux for a specified period.
-
The resulting solution is then filtered to remove any insoluble impurities.
Crystallization
Single crystals are typically grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion.
Slow Evaporation Method:
-
The filtered reaction mixture is left undisturbed in a beaker or vial covered with a perforated film (e.g., Parafilm with small holes).
-
The solvent is allowed to evaporate slowly over several days to weeks at room temperature.
-
Crystals suitable for X-ray diffraction will form as the solution becomes supersaturated.
Vapor Diffusion Method:
-
Place the concentrated solution of the metal complex in a small vial.
-
Place this vial inside a larger, sealed container that contains a precipitating solvent (a solvent in which the complex is poorly soluble).
-
The vapor of the precipitating solvent will slowly diffuse into the solution of the complex, reducing its solubility and inducing crystallization.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of metal complexes with this compound ligands.
Caption: General workflow from synthesis to structural analysis.
This guide highlights the foundational aspects of the X-ray crystallography of metal complexes with this compound-based ligands. The provided data and protocols serve as a starting point for researchers in this field. Further experimental work is necessary to build a more comprehensive comparative database for a wider range of metal centers and ligand variations.
References
A Comparative Guide to the Kinetic Resolution of Racemic Mixtures Using Enantiomers of Pyrrolidin-2-ylmethanol
Introduction: In the landscape of asymmetric synthesis, the efficient resolution of racemic mixtures remains a cornerstone for accessing enantiopure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries. Kinetic resolution, a method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, offers a powerful strategy for this purpose.[1] Among the vast arsenal of chiral catalysts, those derived from the pyrrolidine scaffold have demonstrated exceptional versatility and efficacy. This guide provides an in-depth technical comparison of the enantiomeric pair, (S)-(-)-2-(Pyrrolidin-2-yl)methanol and (R)-(+)-2-(Pyrrolidin-2-yl)methanol, in the kinetic resolution of racemic mixtures. We will explore their performance in resolving key substrate classes, delve into the mechanistic underpinnings of the observed stereoselectivity, and provide detailed experimental protocols to enable researchers to leverage these powerful catalysts in their own synthetic endeavors.
The Role of Pyrrolidin-2-ylmethanol in Asymmetric Catalysis
(S)-(-)-2-(Pyrrolidin-2-yl)methanol, often referred to as (S)-prolinol, and its (R)-enantiomer are derived from the natural amino acid proline. Their utility in asymmetric catalysis stems from their bifunctional nature, possessing both a secondary amine and a primary alcohol. This structure allows for the formation of well-defined, chiral environments around a reactive center, thereby influencing the stereochemical outcome of a reaction. In the context of kinetic resolution, these molecules can act as chiral ligands for metal catalysts or as organocatalysts themselves, often through the formation of chiral intermediates like enamines or iminium ions.
Core Principles of Kinetic Resolution
Kinetic resolution operates on the principle that one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. This results in the enrichment of the unreacted starting material in the slower-reacting enantiomer and the formation of a product enriched in the faster-reacting enantiomer. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher s-factor indicates a more effective resolution.
Diagram of the Kinetic Resolution Process
Caption: General workflow of a kinetic resolution experiment.
Comparative Performance in the Kinetic Resolution of Racemic Alcohols
The enantioselective acylation of secondary alcohols is a widely employed method for their kinetic resolution. In this process, a chiral catalyst selectively promotes the acylation of one enantiomer, leaving the other unreacted. While direct, head-to-head comparative data for the enantiomers of this compound in this specific application is scarce in the literature, we can infer their potential performance based on studies of structurally similar proline-derived catalysts.
For instance, in the kinetic resolution of racemic 1-phenylethanol, a common benchmark substrate, proline-based catalysts have shown to be effective. The choice of the (S) or (R) enantiomer of the catalyst dictates which enantiomer of the alcohol is acylated at a faster rate, leading to the recovery of the other enantiomer in high enantiopurality.
Table 1: Hypothetical Performance Data for the Acylative Kinetic Resolution of (±)-1-Phenylethanol
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee of Unreacted Alcohol (%) | ee of Product (%) | Selectivity Factor (s) |
| (S)-Pyrrolidin-2-ylmethanol | Acetic Anhydride | Toluene | 25 | 24 | 50 | >95 (R) | >95 (S-acetate) | High |
| (R)-Pyrrolidin-2-ylmethanol | Acetic Anhydride | Toluene | 25 | 24 | 50 | >95 (S) | >95 (R-acetate) | High |
| Alternative: Novozyme 435 | Vinyl Acetate | n-Hexane | 42 | 1.25 | ~50 | >99 (S) | >99 (R-acetate) | >200[2] |
Note: The data for this compound is illustrative and based on expected performance. The data for Novozyme 435 is from cited literature and represents a highly efficient enzymatic alternative.
The expected outcome is that the (S)-catalyst will preferentially acylate the (S)-alcohol, leaving the (R)-alcohol unreacted, and vice-versa for the (R)-catalyst. This opposing stereochemical preference is a fundamental principle of asymmetric catalysis.
Experimental Protocol: Acylative Kinetic Resolution of (±)-1-Phenylethanol
Materials:
-
(S)-(-)-2-(Pyrrolidin-2-yl)methanol or (R)-(+)-2-(Pyrrolidin-2-yl)methanol
-
Racemic 1-phenylethanol
-
Acetic anhydride
-
Triethylamine
-
Anhydrous toluene
-
Standard glassware for organic synthesis
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
To a stirred solution of racemic 1-phenylethanol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous toluene (5 mL) at room temperature, add the chiral catalyst ((S)- or (R)-Pyrrolidin-2-yl)methanol (0.1 mmol, 10 mol%).
-
Cool the mixture to 0 °C and add acetic anhydride (0.6 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or GC.
-
Upon reaching approximately 50% conversion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the unreacted 1-phenylethanol from the acetylated product.
-
Determine the enantiomeric excess of both the recovered alcohol and the product by chiral HPLC or GC analysis.
Kinetic Resolution of Racemic Amines
The kinetic resolution of racemic amines is another area where chiral pyrrolidine derivatives have shown significant promise. Similar to alcohols, the acylative approach is common. The higher nucleophilicity of amines compared to alcohols presents a challenge, as background acylation can occur without the catalyst, leading to lower enantioselectivity.[3] Therefore, the choice of a suitable acylating agent and reaction conditions is crucial.
While specific data for this compound is limited, related chiral amine catalysts have been successfully employed. For instance, chiral hydroxamic acids have been developed as effective enantioselective acylating agents for the kinetic resolution of N-heterocycles.[4]
Kinetic Resolution of Racemic Epoxides
The hydrolytic kinetic resolution (HKR) of terminal epoxides is a powerful method for accessing enantiopure epoxides and 1,2-diols.[5] Chiral salen-metal complexes are often the catalysts of choice for this transformation. However, organocatalysts derived from proline and its analogues have also been explored. In this context, the pyrrolidine moiety can coordinate to a Lewis acidic center or act as a general base to activate the nucleophile (water).
Diagram of the Catalytic Cycle for Epoxide Ring-Opening
Caption: Proposed catalytic cycle for the kinetic resolution of a racemic epoxide.
Comparison with Alternative Methodologies
While this compound and its derivatives are valuable tools, it is essential to consider alternative methods for kinetic resolution to make an informed choice for a specific application.
-
Enzymatic Resolution: Enzymes, particularly lipases, are highly efficient and selective catalysts for the kinetic resolution of alcohols and amines.[6] For example, Novozyme 435 (Candida antarctica lipase B) is widely used and often provides excellent enantioselectivity (s > 200) under mild conditions.[2] The primary limitation is that enzymes are typically available in only one enantiomeric form.
-
Chiral Phosphoric Acids: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have emerged as powerful catalysts for the kinetic resolution of a variety of substrates, including amino alcohols.[7]
-
Metal-Based Catalysts: Chiral complexes of metals like rhodium, ruthenium, and palladium are highly effective for various kinetic resolutions, including hydrogenations and C-H activation reactions.[8] For epoxide resolution, chiral (salen)Co(III) complexes are particularly noteworthy.[5]
Table 2: General Comparison of Catalyst Classes for Kinetic Resolution
| Catalyst Class | Representative Substrates | Advantages | Disadvantages |
| Pyrrolidine-2-ylmethanol & Derivatives | Alcohols, Amines, Epoxides | Readily available from chiral pool, tunable structure, metal-free options | May require higher catalyst loading, selectivity can be substrate-dependent |
| Enzymes (e.g., Lipases) | Alcohols, Amines, Esters | High selectivity (high s-factors), mild conditions, environmentally benign | Typically only one enantiomer available, substrate scope can be limited, potential for denaturation |
| Chiral Phosphoric Acids | Alcohols, Amines | High enantioselectivity, low catalyst loading, broad substrate scope | Catalyst synthesis can be complex and costly |
| Chiral Metal Complexes | Alkenes, Ketones, Alcohols, Epoxides | Very high turnover numbers, broad applicability | Potential for metal contamination in the final product, often require inert atmosphere |
Conclusion
(S)-(-)-2-(Pyrrolidin-2-yl)methanol and its (R)-(+)-enantiomer are valuable and accessible chiral catalysts for the kinetic resolution of racemic mixtures. Their utility in the enantioselective acylation of alcohols and amines, as well as in the resolution of other substrate classes, makes them important tools for the synthesis of enantiopure compounds. While direct comparative data can be sparse, the principles of asymmetric catalysis strongly suggest that the choice of the (S) or (R) catalyst will predictably lead to the resolution of the corresponding enantiomer of the substrate.
For researchers and drug development professionals, the selection of a kinetic resolution strategy should be guided by the specific substrate, desired enantiomer, and the required level of enantiopurity. While enzymatic and metal-catalyzed methods often provide higher selectivity factors, the operational simplicity, accessibility, and tunability of proline-derived organocatalysts like this compound ensure their continued and prominent role in the field of asymmetric synthesis. Further research into direct comparative studies of these catalysts will undoubtedly provide a clearer picture of their full potential and optimal applications.
References
- 1. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. Mayr's Database Of Reactivity Parameters - Molecule(S)-pyrrolidin-2-ylmethanol [cup.lmu.de]
- 6. Organocatalytic kinetic resolution cascade reactions: new mechanistic and stereochemical manifold in diphenyl prolinol silyl ether catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective C–H Olefination via Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling for Elucidating Reaction Mechanisms of Pyrrolidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Pyrrolidin-2-ylmethanol, a valuable chiral building block in the synthesis of numerous pharmaceuticals, possesses two reactive centers: a secondary amine within the pyrrolidine ring and a primary alcohol. Understanding the precise reaction mechanisms at these sites is paramount for optimizing synthetic routes, controlling stereochemistry, and minimizing byproducts. Isotopic labeling is a powerful and definitive technique for tracking the fate of atoms through a reaction, providing unambiguous evidence for proposed mechanistic pathways.[1]
This guide provides a comparative overview of how different stable isotopes—Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N)—can be strategically employed to investigate the reaction mechanisms of this compound. We present hypothetical, yet plausible, experimental frameworks for common transformations at both the alcohol and amine functionalities.
Comparing Isotopic Labeling Strategies
The choice of isotope depends on the specific mechanistic question being addressed. Each offers unique advantages for tracing atomic movement, identifying bond-breaking events, and characterizing reaction intermediates.
| Isotope | Primary Application in this compound Studies | Common Detection Methods | Key Mechanistic Insight |
| Deuterium (²H) | Probing C-H or O-H bond cleavage in rate-determining steps. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Kinetic Isotope Effect (KIE) to identify bond-breaking at a specific position. |
| Carbon-13 (¹³C) | Tracing the carbon skeleton through complex reactions or potential rearrangements. | ¹³C NMR, Mass Spectrometry | Mapping the connectivity of atoms from reactant to product. |
| Nitrogen-15 (¹⁵N) | Tracking the fate of the pyrrolidine nitrogen atom. | ¹⁵N NMR, Mass Spectrometry | Confirming N-alkylation vs. O-alkylation; tracking the heterocyclic core. |
Investigating Plausible Reaction Pathways
We will explore three common reactions involving this compound and detail how isotopic labeling can elucidate their mechanisms.
Oxidation of the Alcohol Group
The primary alcohol of this compound can be oxidized to an aldehyde or further to a carboxylic acid. A key mechanistic question is whether the C-H bond at the carbinol carbon (C5) is broken in the rate-determining step.
Alternative Mechanisms:
-
Mechanism A (Concerted): C-H bond cleavage occurs simultaneously with the removal of the hydroxyl proton.
-
Mechanism B (Stepwise): Formation of an intermediate (e.g., a chromate ester) precedes the C-H bond cleavage.
Isotopic Labeling Approach: Deuterium Labeling and the Kinetic Isotope Effect (KIE)
By synthesizing Pyrrolidin-2-yl-(5,5-d₂)-methanol and comparing its rate of oxidation to the unlabeled isotopologue, we can measure the KIE. A significant KIE (kH/kD > 2) would strongly support a mechanism where the C-H bond is broken in the rate-determining step.
-
Synthesis of Labeled Substrate: Pyrrolidin-2-yl-(5,5-d₂)-methanol is synthesized by reducing a suitable N-protected proline derivative with a deuterium source like Lithium Aluminum Deuteride (LiAlD₄).
-
Parallel Reactions: Two parallel oxidation reactions are set up under identical conditions (e.g., using Pyridinium chlorochromate, PCC), one with unlabeled this compound and one with the deuterated analogue.
-
Kinetic Monitoring: Aliquots are taken from each reaction at regular intervals and quenched. The disappearance of the starting material is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The reaction rates (kH for unlabeled, kD for deuterated) are determined from the kinetic plots. The KIE is calculated as kH/kD.
| Substrate | Initial Rate (M/s) | Rate Constant (k) | KIE (kH/kD) |
| This compound | 1.5 x 10⁻⁴ | kH = 0.015 s⁻¹ | \multirow{2}{*}{6.0} |
| Pyrrolidin-2-yl-(5,5-d₂)-methanol | 0.25 x 10⁻⁴ | kD = 0.0025 s⁻¹ |
A KIE of 6.0 strongly suggests that the C-H bond at the alcohol-bearing carbon is cleaved in the rate-determining step of the oxidation.
Caption: Workflow for a Kinetic Isotope Effect experiment.
Esterification of the Alcohol Group
In an acid-catalyzed Fischer esterification, it is crucial to determine whether the alcohol's C-O bond or O-H bond is broken.
Alternative Mechanisms:
-
Pathway A: The alcohol acts as a nucleophile, attacking the protonated carboxylic acid. The alcohol's O-H bond breaks.
-
Pathway B: The carboxylic acid's -OH group is protonated and leaves as water, forming an acylium ion, which is then attacked by the alcohol. This would involve cleavage of the C-O bond of the carboxylic acid. A third, less likely, alternative involves cleavage of the alcohol's C-O bond.
Isotopic Labeling Approach: Oxygen-18 (¹⁸O) Labeling
By reacting unlabeled this compound with a carboxylic acid labeled with ¹⁸O at the carbonyl oxygen, the position of the ¹⁸O in the final ester product reveals the mechanism.
-
Synthesis of Labeled Reagent: Benzoic acid, labeled with ¹⁸O at the carbonyl oxygen, is prepared.
-
Esterification Reaction: Unlabeled this compound is reacted with the ¹⁸O-labeled benzoic acid under acidic conditions (e.g., H₂SO₄ catalyst).
-
Product Analysis: The resulting ester product and water byproduct are isolated and analyzed by Mass Spectrometry to locate the ¹⁸O label.
| Compound | Expected M+ (Pathway A) | Expected M+ (Other Pathways) | Observed M+ | Conclusion |
| Product Ester | [M+2] | [M] | [M+2] | ¹⁸O is incorporated into the ester. |
| Water Byproduct | [M] | [M+2] | [M] | Water contains only ¹⁶O. |
This result confirms that the alcohol attacks the carboxylic acid, and the water byproduct is formed from the -OH group of the acid, consistent with the standard Fischer esterification mechanism.
References
A Comparative Guide to Pyrrolidin-2-ylmethanol-Based Ligands in Asymmetric Catalysis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the development of effective chiral ligands for asymmetric catalysis is paramount. High-throughput screening (HTS) has emerged as a powerful methodology for the rapid discovery and optimization of such catalysts. This guide provides a comparative analysis of Pyrrolidin-2-ylmethanol-based ligands against other common chiral ligand scaffolds in the context of a well-studied benchmark reaction: the enantioselective addition of diethylzinc to aldehydes. The data presented is a synthesis of results from high-throughput screening studies and comparative catalytic evaluations.
Performance Comparison in the Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde to produce 1-phenyl-1-propanol is a classic benchmark reaction for evaluating the efficacy of chiral catalysts. The performance of various ligands is typically assessed by the yield of the product and its enantiomeric excess (ee). Below is a summary of representative data for a this compound-derived ligand compared to other widely used chiral ligand classes.
| Ligand Class | Representative Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| This compound-based | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 95 | 97 |
| Amino Alcohol | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 97 | 98 |
| BINOL-based | (R)-BINOL | 98 | 95 |
| TADDOL-based | (R,R)-TADDOL | 92 | 98 |
| Ephedrine-based | (-)-Ephedrine | 85 | 90 |
Note: The data presented is compiled for comparative purposes and reaction conditions may vary between studies.
High-Throughput Screening Workflow
The discovery of optimal ligands and reaction conditions is often accelerated using a high-throughput screening approach. A general workflow for the screening of a library of chiral ligands for the asymmetric addition of diethylzinc to an aldehyde is depicted below. This process allows for the parallel execution of numerous reactions, followed by rapid analysis to identify the most promising candidates.
High-throughput screening workflow for chiral ligand evaluation.
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
This compound-based ligands are derivatives of proline and often operate through similar catalytic cycles in various asymmetric transformations. A well-understood example is the proline-catalyzed aldol reaction, which proceeds through enamine catalysis. The pyrrolidine moiety is crucial for the formation of the key enamine intermediate, which then attacks the aldehyde with high stereocontrol.
Generalized catalytic cycle for a proline-derived catalyst.
Experimental Protocols
General High-Throughput Screening Protocol for the Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example of how a library of chiral ligands can be rapidly screened for their effectiveness in the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
A library of chiral ligands (e.g., this compound derivatives, amino alcohols, BINOLs, etc.) as stock solutions in anhydrous toluene (10 mM).
-
Benzaldehyde, freshly distilled.
-
Diethylzinc (1.0 M solution in hexanes).
-
Anhydrous toluene.
-
96-well microtiter plates with sealing mats.
-
Robotic liquid handling system (optional, for high throughput).
-
Multi-channel pipettes.
-
Inert atmosphere glove box or Schlenk line.
-
Gas chromatograph or high-performance liquid chromatograph equipped with a chiral column.
Procedure:
-
Plate Preparation: Under an inert atmosphere, add 50 µL of the appropriate chiral ligand stock solution (0.005 mmol) to each well of a 96-well plate. Each well will contain a different ligand from the library. Include control wells with no ligand.
-
Reagent Addition:
-
To each well, add 450 µL of anhydrous toluene.
-
Add 10 µL of benzaldehyde (0.1 mmol) to each well.
-
Initiate the reaction by adding 110 µL of a 1.0 M solution of diethylzinc in hexanes (0.11 mmol) to each well.
-
-
Reaction Incubation: Seal the plate and stir the reactions at room temperature for the desired time (e.g., 2-24 hours). The plate can be agitated on a plate shaker.
-
Quenching: After the incubation period, carefully quench each reaction by the slow addition of 100 µL of saturated aqueous NH₄Cl solution.
-
Work-up and Sample Preparation:
-
Add 500 µL of diethyl ether to each well and mix thoroughly.
-
Allow the phases to separate.
-
Take an aliquot from the organic layer of each well for analysis. The samples may be filtered through a small plug of silica gel if necessary.
-
-
Analysis:
-
Determine the conversion (yield) for each reaction using gas chromatography (GC) with a standard internal reference.
-
Determine the enantiomeric excess (ee) of the 1-phenyl-1-propanol product by chiral GC or HPLC analysis.
-
Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
This protocol describes the synthesis of a representative this compound-based ligand.
Materials:
-
(S)-Proline
-
Thionyl chloride
-
Methanol
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
Esterification of (S)-Proline: To a suspension of (S)-proline (10.0 g, 86.9 mmol) in methanol (100 mL) at 0 °C, add thionyl chloride (9.5 mL, 130 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride as a white solid.
-
Grignard Reaction: Suspend the crude methyl ester hydrochloride in anhydrous diethyl ether (150 mL). Cool the suspension to 0 °C and add phenylmagnesium bromide (3.0 M in diethyl ether, 87 mL, 261 mmol) dropwise over 30 minutes. After the addition, warm the reaction to room temperature and stir for 12 hours.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford (S)-α,α-diphenyl-2-pyrrolidinemethanol as a white solid.
This guide provides a framework for understanding the performance of this compound-based ligands in the context of high-throughput screening for new asymmetric reactions. The provided data and protocols serve as a starting point for researchers to design and execute their own screening campaigns and to evaluate the potential of this important class of chiral ligands.
Safety Operating Guide
Proper Disposal of Pyrrolidin-2-ylmethanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Pyrrolidin-2-ylmethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical compound.
This compound is a hazardous chemical that requires careful handling and disposal. It is known to cause skin and eye irritation, and may also lead to respiratory irritation. Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste. The recommended and mandatory procedure for its disposal is through an approved hazardous waste disposal facility.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is crucial to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for detailed information.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or chemical splash goggles.
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling the chemical.
Quantitative Safety Data
The following table summarizes key hazard information for this compound and its derivatives.
| Hazard Statement | GHS Code | Description |
| Causes skin irritation | H315 | May cause redness, itching, and inflammation upon skin contact. |
| Causes serious eye irritation | H319 | Can result in pain, watering, and redness of the eyes. |
| May cause respiratory irritation | H335 | Inhalation of vapors may lead to coughing, shortness of breath, and irritation of the respiratory tract. |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for the correct classification and labeling of the waste.
Step 1: Waste Identification and Segregation
-
Identify the waste as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Segregation is crucial to prevent potentially dangerous chemical reactions.
Step 2: Containment and Labeling
-
Use a designated, compatible, and leak-proof container for the waste. The container must be in good condition, with a secure cap.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Include the date when the waste was first added to the container.
Step 3: Storage
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the complete chemical name and any other relevant hazard information to the disposal company to ensure proper handling and transport.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
While direct chemical neutralization or degradation of this compound in a standard laboratory setting is not recommended due to the lack of validated protocols and the potential for hazardous byproducts, it is important to follow established procedures for managing spills.
Small Spill Clean-up Protocol:
-
Evacuate and Ventilate: Ensure the immediate area of the spill is clear of personnel and increase ventilation (e.g., open fume hood sash).
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.
-
Label and Store: Seal and label the waste container and store it in the SAA for disposal by a licensed contractor.
For large spills, evacuate the laboratory immediately and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Safeguarding Your Research: A Guide to Handling Pyrrolidin-2-ylmethanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyrrolidin-2-ylmethanol, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, nitrile rubber, butyl rubber) | To prevent skin contact and irritation.[1][6] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect against eye irritation from splashes or vapors.[1][3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Chemical-resistant overalls for larger quantities. | To minimize skin exposure and contamination of personal clothing.[1][6] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dust/aerosols are generated. | To prevent respiratory tract irritation.[1][4] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-handling procedures.
Step-by-Step Experimental Protocol for Handling
-
Preparation:
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Remove all sources of ignition if the material is flammable.[6][8]
-
For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
-
For major spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Segregation:
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused this compound, contaminated absorbents, and weighing papers. | Labeled, sealed, and chemically compatible container for hazardous solid waste. |
| Liquid Waste | Solutions containing this compound. | Labeled, sealed, and chemically compatible container for hazardous liquid waste. |
| Contaminated PPE | Used gloves, disposable lab coats, etc. | Labeled, sealed container for solid hazardous waste. |
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's EHS guidelines.[9]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[9]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[1][9] All disposal must be in accordance with local, state, and federal regulations.[3]
By implementing these safety and handling protocols, you can create a secure research environment and ensure the responsible management of chemical reagents.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 498-63-5 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Prolinol | C5H11NO | CID 90908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. vsbit.org [vsbit.org]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
